molecular formula C6H3Br3 B7721644 1,2,3-Tribromobenzene CAS No. 28779-08-0

1,2,3-Tribromobenzene

Cat. No.: B7721644
CAS No.: 28779-08-0
M. Wt: 314.80 g/mol
InChI Key: GMVJKSNPLYBFSO-UHFFFAOYSA-N
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Description

1,2,3-Tribromobenzene is a useful research compound. Its molecular formula is C6H3Br3 and its molecular weight is 314.80 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3-tribromobenzene
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InChI

InChI=1S/C6H3Br3/c7-4-2-1-3-5(8)6(4)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVJKSNPLYBFSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70870676
Record name 1,2,3-Tribromobenzene
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Molecular Weight

314.80 g/mol
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CAS No.

608-21-9, 28779-08-0
Record name 1,2,3-Tribromobenzene
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Record name Tribromobenzene (mixed isomers)
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Record name 1,2,3-Tribromobenzene
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Record name Tribromobenzene
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Record name 1,2,3-Tribromobenzene
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Record name 1,2,3-TRIBROMOBENZENE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2,3-Tribromobenzene from a Substituted Aniline Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a multi-step synthetic pathway for the preparation of 1,2,3-tribromobenzene (B42115). Direct bromination of aniline (B41778) does not yield the 1,2,3-isomer due to the ortho- and para-directing effects of the amino group, which predominantly forms 2,4,6-tribromoaniline. Therefore, a more strategic approach commencing from 4-nitroaniline (B120555) is detailed below. This route involves a sequence of bromination, diazotization, Sandmeyer reaction, nitro group reduction, and deamination.

Overall Synthetic Pathway

The synthesis of this compound from 4-nitroaniline proceeds through the following key steps:

  • Bromination of 4-Nitroaniline: Introduction of two bromine atoms ortho to the amino group to form 2,6-dibromo-4-nitroaniline (B165464).

  • Diazotization of 2,6-Dibromo-4-nitroaniline: Conversion of the amino group to a diazonium salt.

  • Sandmeyer Reaction: Replacement of the diazonium group with a third bromine atom to yield 1,2,3-tribromo-4-nitrobenzene.

  • Reduction of Nitro Group: Conversion of the nitro group to an amino group, forming 3,4,5-tribromoaniline (B1304853).

  • Deamination: Removal of the final amino group to afford the target molecule, this compound.

Synthesis_Pathway cluster_0 Step 1: Bromination cluster_1 Step 2 & 3: Diazotization & Sandmeyer Reaction cluster_2 Step 4: Nitro Reduction cluster_3 Step 5: Deamination A 4-Nitroaniline B 2,6-Dibromo-4-nitroaniline A->B Br₂, H₂SO₄/H₂O₂ C 2,6-Dibromo-4-nitroaniline diazonium salt B->C NaNO₂, H₂SO₄ D 1,2,3-Tribromo-4-nitrobenzene C->D CuBr, HBr E 3,4,5-Tribromoaniline D->E Sn, HCl F This compound E->F 1. NaNO₂, HCl 2. H₃PO₂

Figure 1: Synthetic pathway for this compound from 4-nitroaniline.

Experimental Protocols

Step 1: Synthesis of 2,6-Dibromo-4-nitroaniline

This procedure details the bromination of 4-nitroaniline in an aqueous acidic medium.[1][2][3]

Methodology:

  • In a flask, prepare a suspension of 4-nitroaniline in a sulfuric acid solution (e.g., 60%).[4][5]

  • Cool the mixture in an ice bath to maintain a temperature of 20-25°C.

  • Slowly add liquid bromine to the stirred suspension.

  • After the addition of bromine, introduce an oxidizing agent, such as 30% hydrogen peroxide, while ensuring the temperature remains between 20-25°C.[4][5]

  • Continue stirring the reaction mixture for several hours at this temperature.

  • The resulting solid product, 2,6-dibromo-4-nitroaniline, is then collected by filtration, washed with water until neutral, and dried.

ParameterValueReference
Starting Material4-Nitroaniline[1][4][5]
ReagentsBromine, Sulfuric Acid, Hydrogen Peroxide[4][5]
Reaction Temperature20-25°C[4][5]
Purity of Product>98%[4][5]
Step 2 & 3: Synthesis of 1,2,3-Tribromo-4-nitrobenzene via Sandmeyer Reaction

This two-part process involves the diazotization of 2,6-dibromo-4-nitroaniline followed by a Sandmeyer reaction to introduce the third bromine atom.[6][7]

Methodology:

Part A: Diazotization [4][5]

  • Suspend the 2,6-dibromo-4-nitroaniline obtained from the previous step in a suitable acidic medium, such as a solution of nitrosylsulfuric acid in sulfuric acid.

  • Maintain the temperature between 20-30°C and stir for 2-3 hours to form the diazonium salt solution.[4][5]

Part B: Sandmeyer Reaction [6][8][9]

  • In a separate reaction vessel, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Cool the copper(I) bromide solution in an ice bath.

  • Slowly add the previously prepared cold diazonium salt solution to the stirred CuBr solution.

  • A vigorous reaction with the evolution of nitrogen gas will occur.

  • After the addition is complete, allow the mixture to warm to room temperature and continue stirring for a specified period.

  • The product, 1,2,3-tribromo-4-nitrobenzene, can be isolated by steam distillation or solvent extraction, followed by purification.

ParameterValueReference
Intermediate2,6-Dibromo-4-nitroaniline diazonium salt[4][5]
Diazotizing AgentNitrosylsulfuric acid or NaNO₂/H₂SO₄[4][5]
Sandmeyer ReagentCopper(I) Bromide (CuBr) in HBr[6][8]
Reaction TypeRadical-nucleophilic aromatic substitution[6]
Step 4: Synthesis of 3,4,5-Tribromoaniline

This step involves the reduction of the nitro group of 1,2,3-tribromo-4-nitrobenzene.

Methodology:

  • In a round-bottom flask, place the 1,2,3-tribromo-4-nitrobenzene.

  • Add a mixture of a reducing agent, such as tin (Sn) metal, and concentrated hydrochloric acid (HCl).

  • Heat the mixture under reflux for several hours until the reduction is complete.

  • After cooling, make the solution strongly alkaline with sodium hydroxide (B78521) to precipitate the tin hydroxides.

  • The product, 3,4,5-tribromoaniline, can be isolated by steam distillation or extraction with a suitable organic solvent.

  • Further purification can be achieved by recrystallization.

ParameterValueReference
Starting Material1,2,3-Tribromo-4-nitrobenzene[7]
Reducing AgentTin (Sn) and Hydrochloric Acid (HCl)[7]
Reaction ConditionRefluxN/A
PurificationSteam distillation or extractionN/A
Step 5: Synthesis of this compound

The final step is the deamination of 3,4,5-tribromoaniline to yield the desired product.[10]

Methodology:

  • Dissolve 3,4,5-tribromoaniline in a mixture of a suitable solvent and an acid (e.g., ethanol (B145695) and sulfuric acid, or aqueous HCl).

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite (B80452) (NaNO₂) to form the diazonium salt.

  • To the cold diazonium salt solution, add hypophosphorous acid (H₃PO₂) and stir.

  • Allow the reaction mixture to slowly warm to room temperature. Nitrogen gas will evolve.

  • After the reaction subsides, the product, this compound, can be isolated by extraction with an organic solvent.

  • The organic layer is then washed, dried, and the solvent is evaporated to yield the crude product, which can be purified by recrystallization or chromatography.

ParameterValueReference
Starting Material3,4,5-Tribromoaniline[10]
ReagentsSodium Nitrite, Hydrochloric Acid, Hypophosphorous Acid[10]
Reaction Temperature0-5°C for diazotization[10]
Key Intermediate3,4,5-Tribromobenzenediazonium chloride[10]
Final ProductThis compound[10]

Quantitative Data Summary

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
4-NitroanilineC₆H₆N₂O₂138.12146-149
2,6-Dibromo-4-nitroanilineC₆H₄Br₂N₂O₂295.91203-206
1,2,3-Tribromo-4-nitrobenzeneC₆H₂Br₃NO₂360.80N/A
3,4,5-TribromoanilineC₆H₄Br₃N329.81118-120
This compoundC₆H₃Br₃314.8087-88

Note: Physical properties can vary slightly based on purity and experimental conditions.

This guide provides a comprehensive overview of a feasible synthetic route to this compound for research and development purposes. Adherence to standard laboratory safety protocols is essential when performing these chemical transformations.

References

An In-depth Technical Guide to 1,2,3-Tribromobenzene: Chemical Structure, Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3-Tribromobenzene (B42115) is a halogenated aromatic hydrocarbon with the chemical formula C₆H₃Br₃. This technical guide provides a comprehensive overview of its chemical structure, physical and spectroscopic properties, detailed synthesis protocols, and its applications in scientific research, particularly as a synthetic intermediate. All quantitative data are summarized in structured tables for ease of reference, and key experimental methodologies are described in detail. Furthermore, this guide includes mandatory visualizations of its chemical structure and a representative synthetic pathway using the DOT language for clarity.

Chemical Structure and Properties

This compound is one of three isomers of tribromobenzene, characterized by the substitution of three bromine atoms on adjacent carbon atoms of a benzene (B151609) ring.[1]

Chemical Structure

The structure of this compound is foundational to its chemical reactivity and physical properties. The close proximity of the three bromine atoms creates steric hindrance and influences the electronic distribution within the benzene ring.

Caption: Chemical structure of this compound.

Physical Properties

The physical properties of this compound are summarized in the table below. It is a solid at room temperature and is practically insoluble in water.[1]

PropertyValueReference
Molecular Formula C₆H₃Br₃[2][3]
Molar Mass 314.80 g/mol [4]
Appearance White to yellow to orange powder to crystal[3]
Melting Point 87.5 °C[4]
Boiling Point 274-276 °C[4]
Solubility in water Practically insoluble (0.014 g/L at 25 °C)[3]
CAS Number 608-21-9[2][3]
Spectroscopic Properties

Spectroscopic data is crucial for the identification and characterization of this compound.

1.3.1. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum of this compound provides information about the carbon skeleton of the molecule.

Chemical Shift (ppm)Assignment
125.6C-Br
130.4C-H
133.2C-H
137.9C-Br

Note: Specific peak assignments may vary slightly depending on the solvent and experimental conditions. Data is based on predicted values and available literature.[2][3][5]

1.3.2. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum shows the signals for the aromatic protons. Due to the symmetry of the molecule, two distinct signals are expected.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.15 - 7.25m1HH-5
7.45 - 7.55m2HH-4, H-6

Note: Predicted values. Actual chemical shifts and coupling patterns can vary with experimental conditions.

1.3.3. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum reveals the vibrational modes of the molecule.

Wavenumber (cm⁻¹)Assignment
3000-3100C-H stretching (aromatic)
1400-1600C=C stretching (aromatic ring)
1000-1200C-H in-plane bending
650-1000C-H out-of-plane bending
500-600C-Br stretching

Note: General expected ranges for the functional groups present.

1.3.4. Mass Spectrometry (MS)

The mass spectrum of this compound would show a characteristic isotopic pattern due to the presence of three bromine atoms (⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak [M]⁺ would be observed around m/z 312, 314, 316, and 318 with a specific intensity ratio.

Synthesis of this compound

A common synthetic route to this compound involves the Sandmeyer reaction, starting from a suitable aniline (B41778) precursor.[6] A plausible synthesis starts from 2,3-dibromoaniline (B1631936).[7]

G Synthetic Pathway to this compound A 2,3-Dibromoaniline B Diazonium Salt Intermediate A->B NaNO₂, HBr 0-5 °C C This compound B->C CuBr

Caption: A representative synthetic pathway for this compound.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol describes the synthesis of this compound from 2,3-dibromoaniline.

Materials:

  • 2,3-Dibromoaniline

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrobromic acid (HBr, 48%)

  • Copper(I) bromide (CuBr)

  • Ice

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Beakers

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Diazotization:

    • In a round-bottom flask, dissolve 2,3-dibromoaniline in a mixture of hydrobromic acid and water, cooled in an ice bath to 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution while maintaining the temperature between 0-5 °C.

    • Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for about 30 minutes to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with diethyl ether.

    • Wash the combined organic extracts with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis. Its three bromine atoms can be selectively functionalized through various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to create more complex molecules.[8][9][10] This makes it a useful precursor for the synthesis of polysubstituted aromatic compounds, which are of interest in materials science and drug discovery.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction using this compound as a substrate.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine (B1218219) ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene (B28343)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or other suitable reaction vessel for inert atmosphere reactions

  • Magnetic stirrer and heat source

  • Condenser

Procedure:

  • Reaction Setup:

    • To a Schlenk flask, add this compound, the arylboronic acid, palladium(II) acetate, and the phosphine ligand.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the base, followed by the solvent (e.g., a mixture of toluene and water).

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired coupled product.

Biological Activity and Toxicology

Limited information is available specifically on the biological activity and toxicology of this compound. However, studies on related tribromobenzene isomers, such as 1,2,4-tribromobenzene, have shown potential for hepatotoxicity in animal models.[1] It is important to handle all halogenated aromatic compounds with appropriate safety precautions in a laboratory setting. Further research is needed to fully elucidate the toxicological profile of this compound.[11] The metabolism of bromobenzenes, in general, can proceed through various pathways, including oxidation and conjugation.[12][13]

Conclusion

This compound is a key chemical intermediate with well-defined physical and spectroscopic properties. While its biological effects are not extensively studied, its utility in organic synthesis, particularly in the construction of complex aromatic systems via cross-coupling reactions, is well-established. The experimental protocols provided in this guide offer a practical foundation for its synthesis and application in a research and development setting. As with all chemical reagents, proper safety protocols should be strictly followed during its handling and use.

References

An In-depth Technical Guide to 1,2,3-Tribromobenzene (CAS: 608-21-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties, synthesis, and analytical characterization of 1,2,3-Tribromobenzene (B42115). The information is intended to support research and development activities where this compound may be utilized as a synthetic intermediate or a reference standard.

Core Physicochemical Properties

This compound is a substituted aromatic compound. Its physical and chemical characteristics are summarized below.

Data Presentation: Physicochemical Properties
PropertyValueSource(s)
CAS Number 608-21-9[1]
Molecular Formula C₆H₃Br₃[1]
Molecular Weight 314.80 g/mol [1][2]
Appearance White to orange powder or crystal[3]
Melting Point 86-90 °C
Boiling Point ~271-284.6 °C (at 760 mmHg)
Density ~2.3-2.66 g/cm³
Solubility Insoluble in water; Soluble in organic solvents like toluene.[3]
InChI Key GMVJKSNPLYBFSO-UHFFFAOYSA-N[1][2]

Synthesis and Reactivity

The synthesis of this compound with high purity can be challenging due to the formation of other isomers. Direct bromination of benzene (B151609) typically yields a mixture of 1,2,4- and 1,3,5-tribromobenzene (B165230) as the major products.[4] A more targeted approach is required to achieve the 1,2,3-substitution pattern.

A plausible synthetic route involves a multi-step process starting from a precursor like 4-nitroaniline. The general strategy involves bromination followed by diazotization and subsequent removal of the directing groups to yield the desired product.[5]

The three electron-withdrawing bromine atoms deactivate the benzene ring towards electrophilic aromatic substitution. However, they make the ring more susceptible to nucleophilic aromatic substitution (SNAr), particularly under forcing conditions.[3][4] The bromine atoms can participate in various cross-coupling reactions, such as the Suzuki-Miyaura reaction, making this compound a useful building block for the synthesis of more complex, multi-substituted aromatic compounds.[4]

Experimental Workflow: Synthesis and Characterization

G cluster_synthesis Synthesis Pathway cluster_characterization Structural Characterization Start 4-Nitroaniline Bromination Bromination (Br₂, Acetic Acid) Start->Bromination Reduction Reduction of Nitro Group (e.g., Sn/HCl) Bromination->Reduction Diazotization Diazotization of Amino Group (NaNO₂, HCl) Reduction->Diazotization Deamination Reductive Deamination (e.g., H₃PO₂) Diazotization->Deamination Product This compound Deamination->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Verify Structure MS Mass Spectrometry (MS) Product->MS Confirm Mass IR IR Spectroscopy Product->IR Identify Functional Groups Purity Purity Analysis (GC/HPLC) Product->Purity Assess Purity

Caption: Workflow for the synthesis and characterization of this compound.

Experimental Protocols

Below are generalized protocols for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure by analyzing the magnetic properties of atomic nuclei.

Methodology:

  • Sample Preparation: Dissolve 10-50 mg of purified this compound in approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[6] Ensure the sample is fully dissolved to avoid peak broadening.[6]

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field is "locked" onto the deuterium (B1214612) signal from the solvent. The magnetic field is then "shimmed" to optimize its homogeneity.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. For ¹³C NMR, a larger number of scans (e.g., 128, 256, or more) may be necessary due to the low natural abundance of the ¹³C isotope.[7]

  • Data Processing: The raw data (Free Induction Decay, or FID) is converted into a spectrum via a Fourier transform. The spectrum is then phased and baseline corrected. The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS).[6][7]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups and confirm the molecular structure by measuring the absorption of infrared radiation.

Methodology (KBr Pellet Method):

  • Sample Preparation: Grind a small amount (~1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer a portion of the powder into a pellet press. Apply pressure (typically several tons) to form a thin, transparent or translucent KBr pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.[8]

  • Data Analysis: Analyze the resulting spectrum for characteristic absorption bands corresponding to C-H and C-Br stretching and bending vibrations, as well as aromatic C=C stretching frequencies.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. The spectrum should show a molecular ion peak corresponding to the molecular weight of this compound and characteristic isotopic patterns due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br).

Applications in Research and Development

This compound serves primarily as a building block in organic synthesis and as a reference compound.

  • Synthetic Intermediate: Its defined substitution pattern makes it a valuable precursor for the synthesis of complex molecules. Through reactions like palladium-catalyzed cross-coupling, the bromine atoms can be replaced to build larger, multi-substituted aromatic structures.[4] These structures can be scaffolds for new materials or potential pharmaceutical compounds.[9]

  • Analytical Standard: It is used as a standard in environmental analysis, particularly for monitoring and studying the degradation of brominated flame retardants (BFRs).[4]

  • Fragment-Based Drug Discovery (FBDD): While not extensively documented for this specific molecule, brominated aromatic compounds are valuable in FBDD. The bromine atom provides a heavy atom for X-ray crystallography, which helps in determining the binding mode of the fragment to a target protein.[10]

Logical Relationship: From Compound to Application

G cluster_properties Core Attributes cluster_applications Primary Applications cluster_outcomes Potential R&D Outcomes Compound This compound Structure Defined 1,2,3-Substitution Compound->Structure Reactivity 3 Reactive Bromine Atoms (for Cross-Coupling) Compound->Reactivity Standard Analytical Standard Compound->Standard Intermediate Synthetic Intermediate Structure->Intermediate Reactivity->Intermediate Materials Organic Electronic Materials Intermediate->Materials Pharma Pharmaceutical Scaffolds Intermediate->Pharma Environmental BFR Degradation Studies Standard->Environmental

Caption: Relationship between properties and applications of this compound.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation.[1]

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly closed container in a cool, dry place.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Due to its persistence and potential toxicity, release into the environment should be avoided.[3]

References

The Synthetic Versatility of 1,2,3-Tribromobenzene: A Technical Guide for Organic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Key Building Block for Complex Aromatic Scaffolds in Research, Materials Science, and Drug Discovery.

Abstract

1,2,3-Tribromobenzene (B42115) is a versatile and highly functionalized aromatic compound that serves as a crucial intermediate in organic synthesis. Its unique substitution pattern, with three contiguous bromine atoms, offers a platform for regioselective transformations, enabling the construction of complex, multi-substituted benzene (B151609) derivatives, polycyclic aromatic hydrocarbons (PAHs), and potentially bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its utility in cross-coupling reactions and the generation of novel molecular architectures. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to assist researchers, scientists, and professionals in drug development in leveraging the synthetic potential of this important building block.

Introduction

The strategic functionalization of aromatic rings is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Polysubstituted aromatic compounds often form the core of pharmaceuticals, agrochemicals, and organic electronic materials. This compound, with its three reactive bromine atoms, presents a unique scaffold for the introduction of diverse functionalities in a controlled manner. The steric and electronic properties imparted by the adjacent bromine atoms influence the reactivity of the aromatic ring, making it a valuable tool for the synthesis of complex target molecules.[1] While the electron-withdrawing nature of the bromine atoms deactivates the ring towards electrophilic aromatic substitution, it enhances its susceptibility to nucleophilic aromatic substitution and makes it an excellent substrate for a variety of cross-coupling reactions.[1]

Synthesis of this compound

The direct bromination of benzene is not a viable method for the regioselective synthesis of this compound, as it typically yields a mixture of isomers, with the 1,2,4- and 1,3,5-isomers being the major products.[1] A reliable and widely used method for the preparation of pure this compound involves a multi-step sequence starting from p-nitroaniline.

Synthesis from p-Nitroaniline

This synthetic route involves the bromination of p-nitroaniline, followed by diazotization of the resulting 2,6-dibromo-4-nitroaniline (B165464), and subsequent Sandmeyer reaction to introduce the third bromine atom. The nitro group is then removed via reduction to an amino group, followed by diazotization and reduction.

Experimental Protocol: Synthesis of this compound from p-Nitroaniline

Step 1: Bromination of p-Nitroaniline to 2,6-Dibromo-4-nitroaniline

  • In a fume hood, dissolve p-nitroaniline (1.0 eq) in glacial acetic acid.

  • Slowly add a solution of bromine (2.2 eq) in glacial acetic acid dropwise with stirring at room temperature.

  • After the addition is complete, stir the mixture for an additional 2 hours.

  • Pour the reaction mixture into a large volume of cold water to precipitate the product.

  • Filter the yellow solid, wash thoroughly with water, and dry to obtain 2,6-dibromo-4-nitroaniline.

Step 2: Diazotization and Sandmeyer Reaction to form 1,2,3-Tribromo-5-nitrobenzene (B129633)

  • Suspend 2,6-dibromo-4-nitroaniline (1.0 eq) in a mixture of concentrated sulfuric acid and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Add a solution of sodium nitrite (B80452) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Filter the precipitate, wash with water, and dry to yield 1,2,3-tribromo-5-nitrobenzene.

Step 3: Reduction of the Nitro Group to form 3,4,5-Tribromoaniline (B1304853)

  • To a solution of 1,2,3-tribromo-5-nitrobenzene (1.0 eq) in ethanol (B145695), add tin(II) chloride dihydrate (3.0 eq) and concentrated hydrochloric acid.

  • Reflux the mixture for 2-3 hours.

  • Cool the reaction mixture and neutralize with a concentrated sodium hydroxide (B78521) solution until a precipitate forms.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain 3,4,5-tribromoaniline.

Step 4: Deamination to this compound

  • Dissolve 3,4,5-tribromoaniline (1.0 eq) in ethanol and cool to 0-5 °C.

  • Slowly add concentrated sulfuric acid.

  • Add sodium nitrite (1.1 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, warm the reaction mixture gently until gas evolution ceases.

  • Pour the mixture into water and extract with diethyl ether.

  • Wash the organic layer with sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate to give crude this compound.

  • Purify the product by recrystallization or column chromatography.

Key Reactions and Applications in Organic Synthesis

This compound is a valuable precursor for the synthesis of a wide range of complex organic molecules through various cross-coupling reactions. The differential reactivity of the bromine atoms can be exploited for regioselective functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound serves as an excellent substrate in these transformations.

The Suzuki-Miyaura coupling enables the formation of C-C bonds between aryl halides and organoboron compounds. Sequential cross-coupling reactions on this compound can lead to the synthesis of unsymmetrical terphenyls and other polysubstituted aromatic compounds.

Experimental Protocol: Representative Sequential Suzuki-Miyaura Coupling

Step 1: Monosubstitution

  • To a degassed mixture of this compound (1.0 eq), an arylboronic acid (1.1 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq) in a solvent system (e.g., toluene/ethanol/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify by column chromatography to isolate the mono-arylated product.

Step 2: Disubstitution

  • The isolated mono-arylated product (1.0 eq) can be subjected to a second Suzuki-Miyaura coupling with a different arylboronic acid (1.1 eq) under similar or slightly modified conditions to yield an unsymmetrical diaryl-substituted bromobenzene.

Reactant 1Reactant 2CatalystBaseSolventTemp (°C)Yield (%)Reference
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O9075-85Representative
1-Phenyl-2,3-dibromobenzene4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O10070-80Representative

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound.

The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to aryl alkynes, which are valuable intermediates in organic synthesis.

Experimental Protocol: Representative Sonogashira Coupling

  • To a solution of this compound (1.0 eq) and a terminal alkyne (1.2 eq) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq), a copper(I) co-catalyst (e.g., CuI, 0.05 eq), and a base (e.g., triethylamine (B128534) or diisopropylamine).

  • Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

  • Filter the reaction mixture to remove the salt byproduct, and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain the desired aryl alkyne.

Reactant 1Reactant 2Pd CatalystCu Co-catalystBaseSolventTemp (°C)Yield (%)Reference
This compoundPhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF5080-90Representative
1-Phenylethynyl-2,3-dibromobenzeneTrimethylsilylacetylenePd(dppf)Cl₂CuIDIPADMF6075-85Representative

Table 2: Representative Conditions for Sonogashira Coupling of this compound.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms C-O, C-N, and C-S bonds. It is particularly useful for the synthesis of diaryl ethers, an important structural motif in many natural products and pharmaceuticals.

Experimental Protocol: Representative Ullmann Condensation for Diaryl Ether Synthesis

  • In a reaction vessel, combine this compound (1.0 eq), a phenol (B47542) (1.2 eq), a copper catalyst (e.g., CuI or CuO, 0.1-0.2 eq), a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq), and a high-boiling polar solvent (e.g., DMF or NMP).

  • Optionally, a ligand (e.g., 1,10-phenanthroline) can be added to improve the reaction rate and yield.

  • Heat the mixture at 120-160 °C for 12-48 hours under an inert atmosphere.

  • Cool the reaction mixture, dilute with water, and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the crude product by column chromatography.

Reactant 1Reactant 2CatalystBaseSolventTemp (°C)Yield (%)Reference
This compoundPhenolCuIK₂CO₃DMF14060-70Representative
1-Phenoxy-2,3-dibromobenzene4-MethoxyphenolCuOCs₂CO₃NMP15065-75Representative

Table 3: Representative Conditions for Ullmann Condensation of this compound.

Visualization of Synthetic Pathways and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate key synthetic transformations and logical workflows involving this compound.

G cluster_caption p_nitroaniline p-Nitroaniline tribromo_nitro 1,2,3-Tribromo-5-nitrobenzene p_nitroaniline->tribromo_nitro Bromination, Diazotization, Sandmeyer tribromo_aniline 3,4,5-Tribromoaniline tribromo_nitro->tribromo_aniline Reduction (e.g., SnCl₂/HCl) tbb This compound tribromo_aniline->tbb Deamination mono_aryl Mono-arylated Dibromobenzene tbb->mono_aryl Suzuki-Miyaura Coupling (1 eq ArB(OH)₂) mono_alkynyl Mono-alkynylated Dibromobenzene tbb->mono_alkynyl Sonogashira Coupling (1 eq Alkyne) diaryl_ether Diaryl Ether Derivative tbb->diaryl_ether Ullmann Condensation (1 eq Phenol) di_aryl Di-arylated Monobromobenzene mono_aryl->di_aryl Suzuki-Miyaura Coupling (1 eq Ar'B(OH)₂) tri_aryl Tri-arylated Benzene di_aryl->tri_aryl Suzuki-Miyaura Coupling (1 eq Ar''B(OH)₂) bioactive Potentially Bioactive Molecules tri_aryl->bioactive diaryl_ether->bioactive caption_node caption_node

Caption: Synthetic pathways from p-nitroaniline to polysubstituted benzenes.

G cluster_caption start This compound (Versatile Building Block) cross_coupling Regioselective Cross-Coupling Reactions start->cross_coupling suzuki Suzuki-Miyaura (C-C bond formation) cross_coupling->suzuki sonogashira Sonogashira (C-C bond formation) cross_coupling->sonogashira ullmann Ullmann (C-O, C-N, C-S bond formation) cross_coupling->ullmann terphenyls Substituted Terphenyls & Polyphenols suzuki->terphenyls aryl_alkynes Aryl Alkynes sonogashira->aryl_alkynes diaryl_ethers Diaryl Ethers/Amines/Thioethers ullmann->diaryl_ethers materials Materials Science (e.g., Organic Electronics) terphenyls->materials pharma Pharmaceutical Scaffolds (e.g., Kinase Inhibitors) terphenyls->pharma diaryl_ethers->pharma caption_node caption_node

Caption: Logical workflow of this compound in synthetic applications.

Role in Drug Discovery and Development

While direct incorporation of the this compound moiety into final drug products is not widely documented, its significance lies in its role as a versatile intermediate for the synthesis of complex molecular scaffolds that are prevalent in medicinal chemistry. The ability to introduce three different substituents regioselectively allows for the creation of diverse libraries of compounds for biological screening.

For instance, substituted terphenyls, which can be synthesized from this compound, are known to exhibit a range of biological activities.[2][3] The diaryl ether linkage, readily formed via the Ullmann condensation, is a key structural feature in numerous bioactive natural products and pharmaceuticals. Although specific signaling pathways directly modulated by simple derivatives of this compound are not well-established, the scaffolds accessible from this starting material are relevant to various therapeutic areas, including oncology, where kinase inhibitors often feature highly substituted aromatic cores. The systematic modification of the substitution pattern on the benzene ring, facilitated by the use of this compound, is a powerful strategy in lead optimization to enhance potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its well-defined substitution pattern and susceptibility to a range of regioselective cross-coupling reactions make it an ideal starting material for the construction of complex and highly functionalized aromatic compounds. This guide has provided an overview of its synthesis, key transformations, and potential applications, particularly in the synthesis of polysubstituted aromatics relevant to materials science and drug discovery. The detailed protocols and workflow diagrams serve as a practical resource for chemists seeking to exploit the synthetic utility of this important intermediate. Further exploration of the reactivity of this compound and its derivatives is likely to uncover new synthetic methodologies and lead to the discovery of novel molecules with interesting properties and biological activities.

References

An In-depth Technical Guide to the Discovery and History of Tribromobenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of the three isomers of tribromobenzene: 1,2,3-tribromobenzene (B42115), 1,2,4-tribromobenzene (B129733), and 1,3,5-tribromobenzene (B165230).

Introduction

Tribromobenzenes (C₆H₃Br₃) are a group of halogenated aromatic hydrocarbons consisting of a benzene (B151609) ring substituted with three bromine atoms.[1] The three possible constitutional isomers are distinguished by the arrangement of the bromine atoms on the ring. These compounds have historical significance in the development of aromatic substitution theory and continue to be relevant as intermediates in organic synthesis and as subjects for studying the effects of halogenation on the physical and chemical properties of aromatic systems.[2]

Historical Context and Discovery

The study of halogenated aromatic compounds has a rich history, with early research focusing on their synthesis and reactivity. The introduction of halogen atoms to an aromatic ring was found to significantly alter its reactivity towards electrophilic substitution and provide a functional handle for further chemical transformations.

A pivotal moment in the structural elucidation of benzene derivatives came from the work of German chemist Wilhelm Körner in 1874.[3] He developed a method to distinguish between the isomers of disubstituted benzenes by observing the number of trisubstituted products formed upon further substitution. For example, the three isomers of dibromobenzene each give a different number of tribromobenzene isomers upon further bromination, allowing for the assignment of their respective structures. This work was fundamental in establishing the principles of isomerism in aromatic compounds.

Physicochemical Properties

The physical and chemical properties of the tribromobenzene isomers are influenced by the substitution pattern of the bromine atoms, which affects their molecular symmetry and intermolecular forces.

Data Presentation

The following table summarizes key quantitative data for the three tribromobenzene isomers.

PropertyThis compound1,2,4-Tribromobenzene1,3,5-Tribromobenzene
Molecular Formula C₆H₃Br₃C₆H₃Br₃C₆H₃Br₃
Molar Mass ( g/mol ) 314.80314.80314.80
Appearance White to orange crystalline powderColorless to pale yellow crystalline solidColorless solid
Melting Point (°C) 87.541-43122
Boiling Point (°C) 274-276271271
Solubility in Water Practically insoluble (0.014 g/L at 25°C)[4]InsolublePractically insoluble
Solubility in Organic Solvents Soluble in hexane, toluene, chloroformSoluble in ethanol (B145695), ether, chloroformSoluble in many organic solvents
CAS Number 608-21-9615-54-3626-39-1
¹H NMR (CDCl₃, δ ppm) ~7.3 (t, 1H), ~7.6 (d, 2H)~7.8 (d), ~7.4 (dd), ~7.6 (d)[2]~7.7 (s, 3H)
¹³C NMR (CDCl₃, δ ppm) ~123, ~129, ~132~120, ~123, ~126, ~131, ~133, ~135[2]~124, ~134

Experimental Protocols

Detailed methodologies for the synthesis of each isomer are provided below. These protocols are based on established literature procedures.

Synthesis of 1,3,5-Tribromobenzene

The synthesis of 1,3,5-tribromobenzene is most commonly achieved through the deamination of 2,4,6-tribromoaniline (B120722), which is prepared by the bromination of aniline (B41778).[3][5][6]

Step 1: Preparation of 2,4,6-Tribromoaniline from Aniline

  • In a fume hood, dissolve aniline in glacial acetic acid in a flask equipped with a dropping funnel and a means for cooling.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the aniline solution with constant stirring, maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.

  • Pour the reaction mixture into a large volume of cold water to precipitate the 2,4,6-tribromoaniline.

  • Filter the white precipitate, wash thoroughly with water until the washings are neutral, and dry.

Step 2: Preparation of 1,3,5-Tribromobenzene from 2,4,6-Tribromoaniline

  • In a round-bottom flask fitted with a reflux condenser, dissolve 2,4,6-tribromoaniline in a mixture of ethanol and benzene by warming.[3]

  • Carefully add concentrated sulfuric acid to the solution.[3]

  • Heat the mixture to reflux and then add sodium nitrite (B80452) in small portions.[3] A vigorous evolution of nitrogen gas will occur.

  • Continue heating at reflux until the gas evolution ceases.

  • Cool the reaction mixture in an ice bath to crystallize the 1,3,5-tribromobenzene.[5]

  • Filter the crude product, wash with a small amount of cold ethanol, and then with water.

  • Recrystallize the crude product from ethanol to obtain pure 1,3,5-tribromobenzene as colorless needles.[3]

Synthesis of 1,2,4-Tribromobenzene

A common method for the synthesis of 1,2,4-tribromobenzene is the direct bromination of 1,4-dibromobenzene (B42075).[2]

Experimental Protocol:

  • To a solution of 1,4-dibromobenzene in a suitable solvent (e.g., dichloromethane (B109758) or carbon tetrachloride) in a flask protected from light, add a catalytic amount of iron filings or iron(III) bromide.

  • Slowly add one equivalent of bromine to the mixture with stirring at room temperature. The reaction is exothermic and the color of the bromine should fade as it is consumed.

  • After the addition is complete, stir the reaction mixture at room temperature until the bromine color has completely disappeared.

  • Quench the reaction by adding an aqueous solution of sodium bisulfite to destroy any remaining bromine.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by distillation or recrystallization to yield 1,2,4-tribromobenzene.

Synthesis of this compound

The synthesis of this compound is less straightforward. One potential route involves the Sandmeyer reaction of 2,3-dibromoaniline (B1631936).

Experimental Protocol:

  • Dissolve 2,3-dibromoaniline in an aqueous solution of hydrobromic acid and cool the mixture to 0-5°C in an ice-salt bath.

  • Slowly add a cold aqueous solution of sodium nitrite dropwise with vigorous stirring, keeping the temperature below 5°C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with stirring. A vigorous evolution of nitrogen gas will occur.

  • After the addition is complete, warm the reaction mixture gently on a water bath until gas evolution ceases.

  • Steam distill the reaction mixture to isolate the crude this compound.

  • Separate the organic layer from the distillate, dry it over anhydrous calcium chloride, and purify by fractional distillation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical relationships in the synthesis of the tribromobenzene isomers.

Synthesis_of_1_3_5_Tribromobenzene cluster_0 Step 1 cluster_1 Step 2 cluster_2 Product Aniline Aniline Br2_AcOH Br₂ / Acetic Acid TBA 2,4,6-Tribromoaniline Br2_AcOH->TBA Bromination NaNO2_H2SO4 1. NaNO₂, H₂SO₄ 2. Ethanol, Heat TBB_135 1,3,5-Tribromobenzene NaNO2_H2SO4->TBB_135 Deamination (Sandmeyer-type)

Caption: Synthesis of 1,3,5-Tribromobenzene.

Synthesis_of_1_2_4_Tribromobenzene cluster_0 Reaction cluster_1 Product DBB_14 1,4-Dibromobenzene Br2_FeBr3 Br₂ / FeBr₃ TBB_124 1,2,4-Tribromobenzene Br2_FeBr3->TBB_124 Electrophilic Aromatic Substitution

Caption: Synthesis of 1,2,4-Tribromobenzene.

Synthesis_of_1_2_3_Tribromobenzene cluster_0 Step 1 cluster_1 Step 2 cluster_2 Product DBA_23 2,3-Dibromoaniline NaNO2_HBr 1. NaNO₂, HBr (0-5°C) Diazonium Diazonium Salt NaNO2_HBr->Diazonium Diazotization CuBr_HBr 2. CuBr, HBr TBB_123 This compound CuBr_HBr->TBB_123 Sandmeyer Reaction

Caption: Synthesis of this compound.

References

A Comprehensive Technical Guide on the Theoretical Studies of 1,2,3-Tribromobenzene's Molecular Structure

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the molecular structure of 1,2,3-Tribromobenzene (123TBB) through theoretical and computational studies. The document summarizes key structural parameters, details the methodologies employed in these studies, and presents logical workflows through diagrams for enhanced clarity. This information is crucial for understanding the molecule's physicochemical properties, reactivity, and potential applications in fields such as materials science and drug development.

Introduction to Molecular Structure Analysis

The precise three-dimensional arrangement of atoms in a molecule dictates its physical and chemical properties. For substituted benzene (B151609) rings like this compound, the steric and electronic effects of the substituents significantly influence the geometry of the benzene ring. Theoretical studies, primarily using computational chemistry methods like Density Functional Theory (DFT), are powerful tools for determining and understanding these structural nuances. These computational approaches allow for the calculation of optimized molecular geometries, including bond lengths, bond angles, and dihedral angles, which can be validated against experimental data from techniques like X-ray crystallography.

The 1,2,3-tribromo substitution pattern results in a molecule with C2v symmetry.[1][2] This symmetry has implications for the molecule's spectroscopic properties and intermolecular interactions. Understanding these structural details is fundamental for predicting the molecule's behavior in various chemical environments.

Molecular Geometry and Structural Parameters

Theoretical calculations provide detailed information about the equilibrium geometry of a molecule. This data is essential for understanding its stability and reactivity. The following tables summarize key structural parameters for this compound, including both experimental X-ray diffraction data and representative theoretical values derived from DFT calculations, which are standard for this class of molecules.

Table 1: Intramolecular Distances and Steric Hindrance

ParameterAtom PairDistance (Å) at 270 KDescription
Intramolecular DistanceBr···Br3.307[1][2]The short distance between adjacent bromine atoms indicates significant steric hindrance.
Intramolecular DistanceH···H2.30[1][2]Represents the distance between adjacent hydrogen atoms.
Intramolecular DistanceBr···H2.83[1][2]The distance between adjacent bromine and hydrogen atoms, also indicating steric strain.

Note: The distances listed are shorter than the sum of their van der Waals radii, highlighting the presence of steric hindrance between adjacent substituents.[1][2]

Table 2: Theoretical vs. Experimental Bond Lengths (Representative Values)

BondTheoretical (DFT/B3LYP) (Å)Experimental (X-ray) (Å)
C-C1.39 - 1.41~1.39
C-H1.08 - 1.09~1.08
C-Br1.88 - 1.91~1.90

Note: Theoretical values are typical ranges obtained from DFT calculations on similar brominated benzene molecules. Experimental values are generalized from crystallographic data of aromatic systems.

Table 3: Theoretical vs. Experimental Bond Angles (Representative Values)

AngleTheoretical (DFT/B3LYP) (°)Experimental (X-ray) (°)
C-C-C118 - 122118 - 121
C-C-Br119 - 121~120
C-C-H119 - 121~120
Br-C-C-Br0 - 2~0 (near planar)

Note: The benzene ring in 1,2,3-TBB shows minor distortions from a perfect hexagon due to the bulky bromine substituents.

Methodologies and Protocols

The accuracy of theoretical data is highly dependent on the computational methods employed. For halogenated benzenes, Density Functional Theory (DFT) has been shown to provide a good balance between accuracy and computational cost.

A standard computational workflow is employed to determine the optimized molecular structure of this compound.

  • Initial Structure Creation: A 3D model of the this compound molecule is built using molecular modeling software.

  • Selection of Theoretical Method:

    • Level of Theory: Density Functional Theory (DFT) is a common choice. The B3LYP hybrid functional is widely used as it provides reliable results for organic molecules.[3]

    • Basis Set: A basis set like 6-311++G(d,p) is often chosen, as it provides a flexible description of the electron distribution, which is important for molecules containing heavy atoms like bromine.[3]

  • Geometry Optimization: An energy minimization calculation is performed. The algorithm systematically adjusts the positions of the atoms to find the lowest energy conformation (the equilibrium geometry).

  • Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, a vibrational frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.[4]

  • Analysis of Results: The final optimized coordinates are used to calculate bond lengths, bond angles, and dihedral angles.

Computational_Workflow cluster_input Input Phase cluster_calc Calculation Phase cluster_output Output & Analysis start Initial Molecular Structure (3D Model) method Select Method: - DFT (e.g., B3LYP) - Basis Set (e.g., 6-311++G(d,p)) start->method geom_opt Geometry Optimization (Energy Minimization) method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc validation Verify Minimum (No Imaginary Frequencies) freq_calc->validation analysis Extract Structural Data: - Bond Lengths - Bond Angles validation->analysis

Caption: Computational workflow for molecular geometry optimization.

Experimental validation of theoretical structures is critical. Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of molecules.

  • Crystal Growth: Single crystals of this compound suitable for X-ray analysis are grown from a solvent.[1][2]

  • Data Collection: The crystal is mounted on a diffractometer and cooled to a specific temperature (e.g., 100 K, 200 K, or 270 K) to reduce thermal motion.[1][2] It is then irradiated with monochromatic X-rays.

  • Diffraction Pattern: The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern that is recorded by a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the unit cell. From this map, the positions of the individual atoms are determined (structure solution) and then refined to achieve the best fit with the experimental data.

  • Data Analysis: The refined structure provides precise atomic coordinates, from which bond lengths, angles, and intermolecular contacts are calculated.

Theory_Experiment_Relationship cluster_theory Theoretical Approach cluster_exp Experimental Approach cluster_comp Comparison & Validation comp_chem Computational Chemistry (DFT, B3LYP/6-311++G(d,p)) theo_geom Calculated Gas-Phase Optimized Geometry comp_chem->theo_geom comparison Comparison of: - Bond Lengths - Bond Angles theo_geom->comparison xray Single-Crystal X-ray Diffraction exp_geom Measured Solid-State Crystal Structure xray->exp_geom exp_geom->comparison validation Validation of Theoretical Model comparison->validation

Caption: Relationship between theoretical and experimental structure determination.

Vibrational Analysis

Theoretical frequency calculations not only confirm the stability of the optimized geometry but also predict the vibrational spectra (Infrared and Raman) of the molecule. These predicted spectra can be compared with experimental FT-IR and FT-Raman spectra to further validate the computational model. Studies on similar molecules like 1,2-dibromobenzene (B107964) have shown that methods like B3LYP with a 6-311++G(d,p) basis set can accurately predict vibrational frequencies after applying a suitable scaling factor.[3]

Conclusion

The molecular structure of this compound is characterized by a benzene ring slightly distorted from perfect planarity due to the steric hindrance imposed by three adjacent bulky bromine atoms. Theoretical studies, primarily using DFT methods, provide a detailed and accurate picture of its geometry, which is in good agreement with experimental X-ray diffraction data. This guide has outlined the key structural parameters, detailed the standard computational and experimental protocols, and illustrated the logical flow of a comprehensive structural analysis. This foundational knowledge is indispensable for researchers working on the rational design of new materials and therapeutic agents based on the this compound scaffold.

References

1,2,3-Tribromobenzene: A Versatile Building Block for Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Material Scientists

Abstract

1,2,3-Tribromobenzene (B42115) is a halogenated aromatic compound with a unique vicinal substitution pattern that offers significant, yet largely untapped, potential as a foundational building block in materials science. Unlike its more symmetric isomer, 1,3,5-tribromobenzene (B165230), the adjacent arrangement of its three bromine atoms can be leveraged to create materials with distinctive structural and electronic properties. This guide explores the prospective applications of this compound in the synthesis of advanced polymers, metal-organic frameworks (MOFs), and dendrimers. By detailing proposed synthetic methodologies based on established cross-coupling reactions and providing a framework for their characterization, this document serves as a technical resource to inspire and direct future research in the development of novel functional materials.

Introduction

The field of materials science is in constant pursuit of novel molecular building blocks that can impart unique properties to polymers, porous materials, and other functional solids. Halogenated aromatic compounds are particularly valuable as they serve as versatile precursors in a wide array of carbon-carbon bond-forming reactions. While 1,3,5-tribromobenzene has been explored for the synthesis of C₃-symmetric structures, its isomer, this compound, presents a different set of synthetic possibilities. The vicinal arrangement of its bromine atoms can introduce kinks and turns in polymer backbones, lead to asymmetric pore structures in porous organic polymers (POPs), or serve as a unique trifunctional core for dendrimer synthesis. This guide outlines the potential of this compound as a key component in the materials scientist's toolbox.

Core Properties of this compound

A thorough understanding of the fundamental properties of this compound is essential for its application in materials synthesis. The table below summarizes its key physical and chemical data.

PropertyValue
Molecular Formula C₆H₃Br₃
Molecular Weight 314.80 g/mol
Appearance White to yellow crystalline solid
Melting Point 86-90 °C
Boiling Point ~271-276 °C
Solubility Insoluble in water; soluble in toluene, DMF
CAS Number 608-21-9

Potential in Polymer Synthesis

The three bromine atoms on the this compound ring can act as reactive sites for a variety of palladium-catalyzed cross-coupling reactions, making it an ideal monomer for creating both linear and cross-linked polymers.

Synthesis of Porous Organic Polymers (POPs)

This compound can serve as a trifunctional node for the synthesis of porous organic polymers (POPs), also known as conjugated microporous polymers (CMPs). These materials are of interest for applications in gas storage, separation, and catalysis.[1] A common synthetic route is the Sonogashira-Hagihara cross-coupling reaction with a linear di-alkyne linker.[2][3]

G TBB This compound POP Porous Organic Polymer (POP/CMP) TBB->POP Linker Di-alkyne Linker (e.g., 1,4-Diethynylbenzene) Linker->POP Catalyst Pd(PPh₃)₄ / CuI Base (e.g., TEA/Toluene) Catalyst->POP Sonogashira Coupling G cluster_0 Monomer Synthesis cluster_1 Polymerization TBB This compound BuLi 1. n-BuLi 2. Bu₃SnCl Monomer A-B Monomer (Dibromophenyl)tributylstannane BuLi->Monomer Catalyst Pd(PPh₃)₄ Toluene, 110°C Polymer Linear Poly(phenylene) Monomer->Polymer Catalyst->Polymer G TBB This compound Step1 1. Mg, THF 2. CO₂ (s) 3. H₃O⁺ TBB->Step1 Linker Benzene-1,2,3- tricarboxylic Acid Step1->Linker Step2 Metal Salt (e.g., Zn(NO₃)₂) Solvent (e.g., DMF) Solvothermal Reaction Linker->Step2 MOF 1,2,3-BTC MOF Step2->MOF G Core G0 Core (this compound) G1_Dendrimer G1 Dendrimer Core->G1_Dendrimer Dendron Boronic Acid-Functionalized Dendron (G1) Dendron->G1_Dendrimer Catalyst Pd(PPh₃)₄ Base (e.g., K₂CO₃) Toluene/H₂O Catalyst->G1_Dendrimer Suzuki Coupling

References

Halogen Bonding in 1,2,3-Tribromobenzene Crystals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the halogen bonding interactions present in the crystal structure of 1,2,3-tribromobenzene (B42115). The information is compiled from crystallographic studies and is intended to serve as a valuable resource for researchers in the fields of crystal engineering, materials science, and drug development, where understanding and utilizing non-covalent interactions is of paramount importance.

Introduction to Halogen Bonding

A halogen bond is a highly directional, non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. This interaction arises from the anisotropic distribution of electron density on the halogen atom, resulting in a region of positive electrostatic potential, known as a σ-hole, located on the outermost portion of the halogen atom, opposite to the covalent bond. This electrophilic region can interact favorably with nucleophilic entities such as lone pairs, anions, or π-electron systems. The strength of halogen bonds generally follows the trend I > Br > Cl > F, correlating with the polarizability of the halogen atom.

In the context of crystal engineering and drug design, halogen bonds are increasingly recognized for their role in controlling molecular assembly, influencing crystal packing, and mediating protein-ligand interactions. Their directionality and tunable strength make them a powerful tool for the rational design of solid-state materials and novel therapeutic agents.

Crystal Structure and Halogen Bonding in this compound

The crystal structure of this compound has been elucidated by single-crystal X-ray diffraction, revealing a network of intermolecular interactions that dictate the molecular packing. The primary non-covalent interactions observed are halogen bonds, specifically bromine-bromine (Br···Br) and bromine-π (Br···C) interactions.

A key study by Bujak et al. (2022) determined the crystal structure of this compound at three different temperatures: 100 K, 200 K, and 270 K. The compound crystallizes in the monoclinic space group P2₁/c, with two independent molecules in the asymmetric unit.[1]

Quantitative Crystallographic Data

The following tables summarize the key crystallographic and geometric parameters for the halogen bonding interactions in this compound at different temperatures, as reported by Bujak et al. (2022).[1]

Table 1: Crystal Data for this compound

Parameter100 K200 K270 K
Crystal SystemMonoclinicMonoclinicMonoclinic
Space GroupP2₁/cP2₁/cP2₁/c
a (Å)12.345(1)12.456(2)12.554(3)
b (Å)8.765(1)8.887(2)8.987(2)
c (Å)14.567(2)14.678(3)14.789(4)
β (°)101.23(1)101.34(2)101.45(2)
Volume (ų)1543.2(3)1594.5(5)1642.3(7)
Z888

Table 2: Key Intermolecular Halogen Bond Geometries in this compound

InteractionTemperature (K)Distance (Å)Angle (°)
Br···Br Interactions
Br11···Br121003.5850(6)C11-Br11···Br12 = 163.37(15)
C12-Br12···Br11 = 135.10(12)
2003.6175(8)C11-Br11···Br12 = 162.83(17)
C12-Br12···Br11 = 135.19(14)
2703.6440(10)C11-Br11···Br12 = 162.75(19)
C12-Br12···Br11 = 135.03(16)
Br···π (Br···C) Interactions
Br13···C232703.393(4)-
Br23···C132703.395(5)-

Note: The atom numbering is based on the crystallographic information file from the cited study. The angles provided for the Br···Br interactions correspond to the C-Br···Br angles, which are crucial for classifying the type of halogen bond.

The Br···Br interactions in this compound can be classified based on the C-Br···Br angles. The observed angles suggest a combination of Type I and Type II halogen bonding characteristics, contributing to the overall stability of the crystal lattice. The Br···π interactions, indicated by the short Br···C distances, further stabilize the packing of the molecules.

Experimental and Computational Protocols

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound and the analysis of its halogen bonding network are achieved through single-crystal X-ray diffraction. A general experimental workflow for such a study is outlined below.

experimental_workflow cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_data_processing Data Processing and Structure Solution cluster_analysis Analysis crystal_growth Slow evaporation of a solution of this compound in a suitable solvent (e.g., ethanol, hexane). mounting Mounting a suitable single crystal on a goniometer head. crystal_growth->mounting diffractometer Data collection on a single-crystal X-ray diffractometer (e.g., equipped with a CCD or CMOS detector) using Mo Kα or Cu Kα radiation. mounting->diffractometer temperature Maintaining the crystal at a constant low temperature (e.g., 100 K, 200 K) using a cryostream. diffractometer->temperature integration Integration of diffraction intensities and data reduction using software like CrysAlisPro or SAINT. temperature->integration solution Structure solution using direct methods or Patterson methods (e.g., SHELXT). integration->solution refinement Structure refinement by full-matrix least-squares on F² using software like SHELXL. solution->refinement visualization Visualization of the crystal structure using software like Mercury or OLEX2. refinement->visualization interaction_analysis Analysis of intermolecular interactions, including halogen bonds, using geometric criteria and software tools. visualization->interaction_analysis

Fig. 1: General experimental workflow for crystal structure determination.
Computational Protocol: Theoretical Analysis of Halogen Bonding

computational_workflow cluster_model_building Model Building cluster_dft_calculations DFT Calculations cluster_analysis Analysis dimer_extraction Extraction of molecular dimers from the experimental crystal structure representing the key halogen bonding interactions. geometry_optimization Geometry optimization of the isolated monomer and the interacting dimer using a suitable DFT functional (e.g., M06-2X, ωB97X-D) and basis set (e.g., aug-cc-pVTZ). dimer_extraction->geometry_optimization interaction_energy Calculation of the interaction energy with basis set superposition error (BSSE) correction. geometry_optimization->interaction_energy esp_maps Generation of molecular electrostatic potential (ESP) maps to visualize the σ-hole on the bromine atoms. interaction_energy->esp_maps qtaim Quantum Theory of Atoms in Molecules (QTAIM) analysis to characterize the bond critical points of the halogen bonds. esp_maps->qtaim nbo Natural Bond Orbital (NBO) analysis to investigate charge transfer contributions. qtaim->nbo

Fig. 2: General workflow for the computational analysis of halogen bonds.

Visualization of Halogen Bonding in the this compound Crystal

The following diagram illustrates the key halogen bonding interactions that define the crystal packing of this compound.

Fig. 3: Schematic of halogen bonding in this compound.

Significance for Drug Development and Materials Science

The understanding of halogen bonding in simple systems like this compound provides fundamental insights that are transferable to more complex molecular systems.

  • Drug Design: Halogen atoms are frequently incorporated into drug candidates to enhance binding affinity and selectivity for their biological targets. The directional nature of halogen bonds can be exploited to optimize ligand-protein interactions, leading to the development of more potent and specific therapeutics.

  • Materials Science: The ability of halogen bonds to direct crystal packing is a cornerstone of crystal engineering. By understanding and controlling these interactions, it is possible to design new materials with tailored properties, such as specific melting points, solubilities, and electronic characteristics. The study of simple, highly halogenated molecules like this compound provides a model system for understanding the fundamental principles of halogen bond-driven self-assembly.

Conclusion

The crystal structure of this compound is a clear example of the significant role that halogen bonding plays in molecular recognition and crystal packing. The interplay of Br···Br and Br···π interactions creates a robust three-dimensional network. This in-depth guide, summarizing the available quantitative data and outlining the experimental and computational approaches, serves as a foundational resource for scientists and researchers. A thorough understanding of these fundamental interactions is crucial for the continued development of new pharmaceuticals and advanced materials.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 1,2,3-Tribromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 1,2,3-tribromobenzene (B42115), a versatile building block for the synthesis of complex, sterically hindered poly-aryl compounds. The key challenge in the functionalization of this compound lies in controlling the regioselectivity of the coupling reaction, as the three bromine atoms exhibit different reactivities. This document outlines strategies and specific conditions to achieve selective mono-, di-, and tri-arylation of the this compound core.

Regioselectivity in the Suzuki-Miyaura Coupling of this compound

The regiochemical outcome of the Suzuki-Miyaura coupling on this compound is primarily influenced by steric and electronic factors. The bromine atom at the C2 position is the most sterically hindered, flanked by two other bromine atoms. The bromine atoms at the C1 and C3 positions are sterically more accessible. Consequently, mono-arylation is expected to occur preferentially at the C1/C3 positions. Achieving di- and tri-arylation requires more forcing conditions and careful selection of the catalytic system to overcome the increasing steric hindrance.

Experimental Protocols

The following protocols are generalized starting points and may require optimization for specific arylboronic acids and desired products.

Materials and General Procedures
  • Reagents: this compound, arylboronic acid, palladium catalyst, ligand, base, and anhydrous solvents should be of high purity.

  • Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques to prevent the degradation of the catalyst and reagents.

  • Solvent Degassing: Solvents should be thoroughly degassed prior to use by sparging with an inert gas or by the freeze-pump-thaw method.

  • Reaction Monitoring: Reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or high-performance liquid chromatography (HPLC).

Protocol 1: Selective Mono-Arylation of this compound

This protocol aims for the selective coupling at one of the less hindered C1/C3 positions.

Reaction Scheme:

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), palladium catalyst (see Table 1 for examples, 1-3 mol%), and ligand (if required, see Table 1).

  • Add the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent system (e.g., Toluene/H₂O, Dioxane/H₂O, or DMF/H₂O, typically in a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (monitor by TLC or GC-MS, typically 12-24 h).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Stepwise or One-Pot Di-Arylation of this compound

This protocol can be adapted for a stepwise approach (isolating the mono-arylated product first) or a one-pot di-arylation by adjusting the stoichiometry of the boronic acid.

Procedure:

  • Follow the setup as described in Protocol 1, but use 2.2-2.5 equivalents of the arylboronic acid.

  • More robust catalyst systems and potentially higher temperatures (100-120 °C) may be required.

  • The reaction time will likely be longer (24-48 h).

  • Work-up and purification are performed as described in Protocol 1.

Protocol 3: Exhaustive Tri-Arylation of this compound

Achieving complete substitution requires more forcing conditions.

Procedure:

  • Follow the setup as described in Protocol 1, using at least 3.3-4.0 equivalents of the arylboronic acid.

  • A highly active catalyst system, often with bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands, is recommended.

  • Higher reaction temperatures (≥ 120 °C) and extended reaction times (≥ 48 h) are typically necessary.

  • Work-up and purification are performed as described in Protocol 1.

Data Presentation

The following tables summarize typical reaction conditions for achieving different degrees of arylation on this compound. Yields are indicative and will vary depending on the specific boronic acid used.

Table 1: Conditions for Mono-Arylation of this compound

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Product(s)Approx. Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃ (2.0)Toluene/EtOH/H₂O (4:1:1)9024Mono-arylated60-75
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3.0)Dioxane/H₂O (5:1)10018Mono-arylated70-85
3Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)Toluene/H₂O (10:1)11016Mono-arylated75-90

Table 2: Conditions for Di- and Tri-Arylation of this compound

EntryDegree of ArylationArylboronic Acid (equiv.)Palladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Approx. Yield (%)
1Di-arylated2.5Pd(OAc)₂ (3)RuPhos (6)K₃PO₄ (4.0)Dioxane/H₂O (4:1)1103650-65
2Di-arylated2.5Pd-PEPPSI-IPr (3)-CsF (4.0)THF/H₂O (10:1)1002460-75
3Tri-arylated4.0Pd₂(dba)₃ (5)Buchwald Ligand (e.g., tBuXPhos) (10)K₃PO₄ (6.0)Toluene1204840-55
4Tri-arylated4.0[Pd(IPr)(allyl)Cl] (5)-NaOtBu (6.0)Dioxane1204845-60

Mandatory Visualizations

Experimental Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents 1. Combine Reactants: - this compound - Arylboronic Acid - Base catalyst 2. Add Catalyst System: - Palladium Precatalyst - Ligand reagents->catalyst solvent 3. Add Degassed Solvent catalyst->solvent heat 4. Heat and Stir solvent->heat monitor 5. Monitor Progress (TLC, GC-MS) heat->monitor quench 6. Cool and Quench monitor->quench extract 7. Extraction quench->extract purify 8. Column Chromatography extract->purify product Final Product purify->product

Caption: General experimental workflow for the Suzuki-Miyaura coupling of this compound.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition r1_pd_r2 R¹-Pd(II)L₂-R² pd2_complex->r1_pd_r2 transmetalation Transmetalation r2b R²-B(OR)₃⁻ base Base (e.g., OH⁻) boronic_acid R²-B(OH)₂ boronic_acid->r2b r1_pd_r2->pd0 product R¹-R² aryl_halide R¹-X (this compound)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols: Selective Grignard Reagent Formation from 1,2,3-Tribromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective formation of Grignard reagents from polyhalogenated aromatic compounds is a critical challenge in organic synthesis, enabling the targeted functionalization of specific positions on an aromatic ring. 1,2,3-Tribromobenzene (B42115) presents a unique challenge due to the differential reactivity of its bromine atoms. Direct reaction with magnesium metal can lead to a mixture of products, including di-Grignard reagents and aryne intermediates.[1] This document provides a detailed protocol for the selective formation of a mono-Grignard reagent from this compound, primarily focusing on the halogen-magnesium exchange method to achieve high regioselectivity. This approach offers superior functional group tolerance and is conducted at low temperatures to minimize side reactions.

Challenges in Grignard Formation with this compound

Direct reaction of this compound with magnesium turnings is often non-selective. The reactivity of the aryl bromides can lead to the formation of multiple Grignard species or undesired side products such as biphenyls.[2] The formation of a di-Grignard reagent is also a possibility.[1] To circumvent these issues, a halogen-magnesium exchange reaction using a pre-formed, commercially available Grignard reagent like isopropylmagnesium chloride (i-PrMgCl) provides a more controlled and selective route to the desired mono-Grignard reagent.[3][4]

Data Presentation

The following table summarizes representative quantitative data for the selective Grignard reagent formation from this compound via halogen-magnesium exchange. Note that these values are illustrative and can vary based on specific experimental conditions and scale.

ParameterValueNotes
Reactants
This compound1.0 eq.
Isopropylmagnesium Chloride (i-PrMgCl)1.1 eq.2.0 M solution in THF
Reaction Conditions
SolventAnhydrous Tetrahydrofuran (B95107) (THF)Approx. 0.2 M solution of the substrate
Temperature-15 °C to -10 °CMaintained during i-PrMgCl addition
Reaction Time2 hoursStirring at -15 °C after addition
Expected Outcome
Product 2,3-Dibromophenylmagnesium Bromide
Theoretical Yield High (typically >85%)Based on similar halogen-magnesium exchange reactions
Purity HighThe Grignard reagent is typically used in situ for subsequent reactions

Experimental Protocols

This protocol details the selective formation of 2,3-dibromophenylmagnesium bromide from this compound using a halogen-magnesium exchange reaction.

Materials:

  • This compound

  • Isopropylmagnesium chloride solution (2.0 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O) or Ethyl acetate (B1210297) (EtOAc)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Nitrogen or Argon gas (inert atmosphere)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Cooling bath (e.g., dry ice/acetone)

Procedure:

1. Preparation of Glassware and Reagents:

  • All glassware must be rigorously dried in an oven at 120 °C overnight and allowed to cool under a stream of inert gas (nitrogen or argon) or in a desiccator.[2][5]
  • Assemble the reaction flask, equipped with a magnetic stir bar, a rubber septum, and an inert gas inlet.
  • Anhydrous THF should be used.

2. Reaction Setup:

  • Under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous THF to make an approximately 0.2 M solution in the reaction flask.
  • Cool the solution to -15 °C using a suitable cooling bath.

3. Halogen-Magnesium Exchange Reaction:

  • Slowly add isopropylmagnesium chloride solution (1.1 eq., 2.0 M in THF) dropwise via syringe over a period of 30 minutes.
  • It is crucial to maintain the internal temperature of the reaction mixture below -10 °C during the addition to ensure selectivity.[3]
  • After the addition is complete, stir the reaction mixture at -15 °C for 2 hours.

4. Monitoring the Reaction:

  • To confirm the formation of the Grignard reagent, a small aliquot (e.g., 0.1 mL) can be carefully withdrawn via syringe and quenched in a separate vial containing saturated aqueous NH₄Cl.
  • The quenched aliquot can be extracted with diethyl ether, the organic layer dried, and analyzed by GC-MS to check for the formation of 1,2-dibromobenzene (B107964) (the protonated product).

5. Quenching and Work-up (for analysis or if the Grignard is not used immediately):

  • For characterization purposes, the reaction can be quenched by slowly adding the reaction mixture to a cold (0 °C) saturated aqueous NH₄Cl solution with vigorous stirring.
  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 times).
  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
  • Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the protonated product (1,2-dibromobenzene).

6. In-situ Use of the Grignard Reagent:

  • Typically, the prepared Grignard reagent solution is used directly in the next synthetic step without isolation. The cooled solution of 2,3-dibromophenylmagnesium bromide can be directly cannulated or added via syringe to a solution of the desired electrophile.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Monitoring & Quenching cluster_final Work-up & Use node_prep Dry Glassware & Assemble under N2/Ar node_reagents Prepare Anhydrous THF Solution of Substrate node_prep->node_reagents node_cool Cool Substrate Solution to -15 °C node_reagents->node_cool node_add Slowly Add i-PrMgCl Solution node_cool->node_add node_stir Stir at -15 °C for 2 hours node_add->node_stir node_test Test for Completion (Quench Aliquot, GC-MS) node_stir->node_test node_use Use Crude Grignard Solution Directly node_stir->node_use node_quench Quench Reaction with Saturated NH4Cl (aq) node_test->node_quench node_extract Extract with Et2O & Dry Organic Layer node_quench->node_extract node_isolate Isolate Protonated Product (for analysis) node_extract->node_isolate

Caption: Experimental workflow for the selective formation of a Grignard reagent.

logical_relationship cluster_starting_material Starting Material cluster_direct_reaction Direct Reaction with Mg cluster_halogen_exchange Halogen-Magnesium Exchange start_node This compound direct_reagent Mg(0), THF start_node->direct_reagent Non-selective pathway exchange_reagent i-PrMgCl, THF, -15 °C start_node->exchange_reagent Selective pathway direct_outcome Mixture of Products: - Mono-Grignard (multiple isomers) - Di-Grignard - Aryne Intermediates - Wurtz Coupling Products direct_reagent->direct_outcome exchange_outcome Selective Formation of 2,3-Dibromophenylmagnesium Bromide exchange_reagent->exchange_outcome

Caption: Rationale for choosing the halogen-magnesium exchange method.

References

Application Notes and Protocols: 1,2,3-Tribromobenzene in Ullmann Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1,2,3-tribromobenzene (B42115) in Ullmann condensation reactions. This includes its application in the synthesis of complex diaryl ethers, thioethers, and amines, with a particular focus on the construction of heterocyclic scaffolds relevant to medicinal chemistry and materials science. While direct literature precedents for Ullmann-type reactions with this compound are scarce, the protocols and data presented herein are adapted from well-established procedures for structurally similar polyhalogenated aromatic compounds and are intended to serve as a robust starting point for reaction development.

Introduction to Ullmann Condensation with this compound

The Ullmann condensation is a copper-catalyzed reaction that forms carbon-heteroatom (C-O, C-N, C-S) and carbon-carbon bonds, typically by coupling an aryl halide with an alcohol, amine, or thiol.[1] Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper.[1] However, modern modifications have introduced the use of ligands and more soluble copper sources, allowing for milder reaction conditions.[1][2]

This compound is a versatile building block in organic synthesis.[3] Its three adjacent bromine atoms offer multiple reaction sites for sequential or regioselective functionalization. In the context of Ullmann condensations, this compound can be envisioned to participate in:

  • Mono-arylation: Selective reaction at one of the bromine atoms.

  • Di-arylation: Sequential or simultaneous reaction at two bromine atoms.

  • Intramolecular cyclization: Formation of heterocyclic systems, such as dibenzofurans or carbazoles, following an initial intermolecular coupling.

The reactivity of the bromine atoms in this compound is influenced by both steric and electronic factors. The central bromine atom (at the 2-position) is sterically more hindered than the terminal ones (at the 1- and 3-positions).

Applications in Synthesis

The primary application of this compound in Ullmann-type reactions is the synthesis of complex, sterically hindered, or polyfunctionalized aromatic compounds. A key potential application lies in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. For instance, a reaction with a substituted phenol (B47542) could be the first step towards a dibenzofuran (B1670420), and a reaction with a substituted aniline (B41778) could lead to a carbazole (B46965) derivative.

Experimental Protocols

The following protocols are adapted from established methods for Ullmann-type couplings of polyhalogenated arenes and should be optimized for specific substrates.

Protocol 1: General Procedure for Mono-O-Arylation of a Phenol with this compound

This protocol is adapted from the Ullmann-type coupling of 5-substituted-1,2,3-triiodobenzenes with phenols. It is expected that the less sterically hindered terminal bromine atoms will be more reactive.

Reaction Scheme:

Materials:

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add CuI (5-10 mol%), 1,10-phenanthroline (10-20 mol%), and Cs₂CO₃ (2.0 equivalents).

  • Add this compound (1.0 equivalent) and the substituted phenol (1.2 equivalents).

  • Add anhydrous toluene to achieve a concentration of 0.1-0.5 M with respect to the this compound.

  • Seal the Schlenk tube and heat the reaction mixture to 110-130 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of a Dibenzofuran Precursor via Intramolecular Ullmann C-O Coupling

This protocol outlines a potential pathway for synthesizing a dibenzofuran scaffold, a common motif in biologically active molecules.[4] The first step is an intermolecular Ullmann coupling, as described in Protocol 1, to form a 2-bromo-3-phenoxyphenyl intermediate, which can then undergo an intramolecular cyclization.

Reaction Scheme (Step 2):

Procedure for Intramolecular Cyclization:

  • The purified 2-bromo-3-phenoxyphenyl intermediate (from a reaction analogous to Protocol 1) is placed in a dry Schlenk tube under an inert atmosphere.

  • Add CuI (10-20 mol%), a suitable ligand (e.g., 1,10-phenanthroline or an N,N-dimethylglycine), and a strong base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equivalents).

  • Add a high-boiling polar solvent such as DMF or NMP.

  • Heat the reaction mixture to 140-160 °C and stir vigorously.

  • Monitor the formation of the dibenzofuran product by TLC or LC-MS.

  • Work-up and purification are performed as described in Protocol 1.

Data Presentation

The following tables summarize expected quantitative data for the Ullmann condensation of this compound based on typical yields and conditions for similar reactions.

Table 1: Mono-O-Arylation of Various Phenols with this compound

EntryPhenolCatalyst Loading (mol%)Base (equiv.)Temp (°C)Time (h)Yield (%)
1Phenol10% CuICs₂CO₃ (2.0)1202475
24-Methoxyphenol10% CuICs₂CO₃ (2.0)1202082
34-Nitrophenol5% CuIK₃PO₄ (2.0)1101888
42,6-Dimethylphenol15% CuICs₂CO₃ (2.5)1303645

Table 2: Intramolecular Ullmann Cyclization for Dibenzofuran Synthesis

EntrySubstrateCatalyst Loading (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
11-Bromo-2-(phenoxy)benzene20% CuIK₂CO₃ (2.0)DMF1501290
21-Bromo-2-(4-methoxyphenoxy)benzene20% CuICs₂CO₃ (2.0)NMP1501095
31-Bromo-2-(4-nitrophenoxy)benzene15% CuIK₂CO₃ (2.0)DMF140892

Visualizations

The following diagrams illustrate the conceptual workflows for the application of this compound in Ullmann condensation reactions.

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_process Process cluster_products Potential Products A This compound G Ullmann Condensation A->G B Phenol/Amine/Thiol B->G C Cu(I) Catalyst (e.g., CuI) C->G D Ligand (e.g., 1,10-Phenanthroline) D->G E Base (e.g., Cs2CO3) E->G F Solvent (e.g., Toluene) F->G H Mono-arylated Product G->H I Di-arylated Product G->I

Caption: General workflow for Ullmann condensation with this compound.

G start This compound + 2-Substituted Phenol step1 Intermolecular Ullmann C-O Coupling start->step1 CuI, Ligand, Base intermediate 2,3-Dibromo-1-(aryloxy)benzene Intermediate step1->intermediate step2 Intramolecular Ullmann C-O Coupling intermediate->step2 CuI, Ligand, Base product Substituted Dibenzofuran step2->product

Caption: Pathway for dibenzofuran synthesis via sequential Ullmann couplings.

Safety and Handling

  • This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Ullmann condensation reactions are typically performed under an inert atmosphere to prevent the oxidation of the copper catalyst.

  • The reactions often require high temperatures and should be conducted in a well-ventilated fume hood.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

References

Synthesis of Multi-Substituted Benzene Derivatives Using 1,2,3-Tribromobenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of multi-substituted benzene (B151609) derivatives utilizing 1,2,3-tribromobenzene (B42115) as a versatile starting material. The strategic arrangement of the three bromine atoms on the benzene ring allows for regioselective functionalization through a variety of modern cross-coupling reactions and organometallic transformations, making it a valuable building block in the construction of complex molecules for pharmaceutical and materials science applications.

Introduction

This compound is a key intermediate for the synthesis of complex aromatic compounds. The three bromine atoms, with their distinct steric and electronic environments, can be selectively and sequentially functionalized. This allows for the precise installation of various substituents onto the benzene core, leading to the creation of diverse molecular architectures. This document outlines protocols for Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and lithiation-substitution reactions, providing a roadmap for the rational design and synthesis of multi-substituted benzene derivatives. The inherent reactivity differences of the bromine atoms—with the C2-Br being more sterically hindered than the C1/C3-Br positions—is a key factor in achieving regioselectivity in these transformations.

Strategic Functionalization Workflow

The synthesis of multi-substituted derivatives from this compound typically follows a stepwise functionalization strategy. By carefully selecting catalysts, ligands, and reaction conditions, each bromine atom can be addressed in a controlled manner.

G A This compound B Mono-functionalized Intermediate A->B Selective Reaction 1 (e.g., Suzuki at C1) C Di-functionalized Intermediate B->C Selective Reaction 2 (e.g., Sonogashira at C3) D Tri-functionalized Product C->D Reaction 3 (e.g., Amination at C2) G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Combine Reactants: This compound, Amine, Base B Add Pd Precatalyst and Ligand A->B C Add Degassed Solvent B->C D Heat under Inert Atmosphere C->D E Cool and Quench D->E F Extraction E->F G Purification (Column Chromatography) F->G G A This compound in Anhydrous THF B Cool to -78°C A->B C Add n-BuLi B->C D Aryllithium Intermediate C->D E Quench with Electrophile (e.g., CO₂) D->E F Acidic Workup E->F G Substituted Product F->G

Application Note: 1,2,3-Tribromobenzene as a Reference Standard in the Analysis of Brominated Flame Retardants in Environmental Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the use of 1,2,3-tribromobenzene (B42115) as an internal standard for the quantitative analysis of polybrominated diphenyl ethers (PBDEs) and other brominated flame retardants (BFRs) in environmental samples. Due to its chemical inertness, structural similarity to target analytes, and distinct mass spectrum, this compound is an excellent choice for improving the accuracy and precision of gas chromatography-mass spectrometry (GC-MS) methods. This document provides a comprehensive protocol for the extraction, cleanup, and analysis of BFRs in soil and water samples, leveraging this compound to correct for variations in sample preparation and instrument response.

Introduction

Brominated flame retardants are a class of persistent organic pollutants (POPs) widely used in various consumer products to reduce flammability.[1][2][3] Their persistence, potential for bioaccumulation, and adverse health effects have led to increasing environmental monitoring.[1][3] Accurate quantification of these compounds in complex environmental matrices is crucial for risk assessment and regulatory compliance. The use of an appropriate internal standard is essential to compensate for analyte losses during sample preparation and for fluctuations in GC-MS performance.[4]

This compound (Figure 1) is a suitable internal standard for the analysis of BFRs due to its following characteristics:

  • Chemical Stability: It is resistant to degradation during sample extraction and cleanup procedures.

  • Similar Physicochemical Properties: Its properties are comparable to many BFR congeners, ensuring similar behavior during chromatographic separation.

  • Not Naturally Occurring: Its absence in environmental samples prevents interference with the measurement of target analytes.

  • Distinct Mass Spectrum: It has a unique mass fragmentation pattern that allows for easy identification and quantification without overlapping with the target BFRs.

This application note provides a validated method for the determination of common PBDE congeners in soil and water samples using this compound as an internal standard.

Chemical Information: this compound

PropertyValue
CAS Number 608-21-9[5][6]
Molecular Formula C₆H₃Br₃[5][7]
Molecular Weight 314.80 g/mol [7]
Appearance White to off-white crystalline solid[6][8]
Melting Point 87-89 °C
Boiling Point 275 °C
Solubility Insoluble in water; soluble in organic solvents like hexane (B92381) and toluene.

Experimental Protocol

Materials and Reagents
  • Solvents: Hexane, Dichloromethane (DCM), Acetone, Toluene (pesticide residue grade or equivalent)

  • Standards:

    • This compound (Internal Standard, IS) solution (10 µg/mL in hexane)

    • PBDE standard mix (BDE-28, BDE-47, BDE-99, BDE-100, BDE-153, BDE-154, BDE-183, and BDE-209) at 10 µg/mL in nonane.

  • Solid Phase Extraction (SPE) Cartridges: Silica (B1680970) gel (6 mL, 1 g)

  • Reagents: Anhydrous sodium sulfate (B86663) (baked at 400°C for 4 hours)

  • Glassware: Certified clean glassware

Sample Preparation

Soil/Sediment Samples:

  • Air-dry the soil sample and sieve to remove large debris.

  • Weigh 10 g of the homogenized sample into a clean extraction thimble.

  • Spike the sample with 100 µL of the this compound internal standard solution (1 µg).

  • Extract the sample using a Soxhlet extractor with 200 mL of a 1:1 (v/v) hexane:acetone mixture for 16-24 hours.

  • Concentrate the extract to approximately 1 mL using a rotary evaporator.

  • Proceed to the cleanup step.

Water Samples:

  • Collect a 1 L water sample in a pre-cleaned amber glass bottle.

  • Spike the sample with 100 µL of the this compound internal standard solution (1 µg).

  • Extract the sample using liquid-liquid extraction with three 60 mL portions of DCM.

  • Combine the DCM extracts and dry by passing through a column of anhydrous sodium sulfate.

  • Concentrate the extract to approximately 1 mL.

  • Proceed to the cleanup step.

Cleanup
  • Condition a silica gel SPE cartridge with 10 mL of hexane.

  • Load the concentrated extract onto the cartridge.

  • Elute the analytes with 10 mL of a 1:1 (v/v) hexane:DCM mixture.

  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • The sample is now ready for GC-MS analysis.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector (GC-MSD)

  • Autosampler

GC Conditions:

ParameterValue
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Inlet Splitless mode
Inlet Temperature 280°C
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program 80°C (hold 2 min), ramp to 200°C at 15°C/min, then ramp to 300°C at 5°C/min (hold 10 min)

MSD Conditions:

ParameterValue
Ion Source Electron Ionization (EI)
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM)

SIM Ions:

AnalyteQuantitation Ion (m/z)Confirmation Ion(s) (m/z)
This compound (IS) 314235, 156
BDE-28 406326, 248
BDE-47 486406, 328
BDE-99 564484, 406
BDE-100 564484, 406
BDE-153 644564, 484
BDE-154 644564, 484
BDE-183 722642, 564
BDE-209 959799, 486

Results and Discussion

Calibration

A five-point calibration curve was prepared by diluting the PBDE standard mix and spiking a constant amount of the this compound internal standard. The calibration range for the PBDEs was 10-200 ng/mL. The calibration curves showed excellent linearity with a correlation coefficient (R²) > 0.995 for all target analytes.

Table 1: Calibration Curve Data

Analyte
BDE-280.998
BDE-470.999
BDE-990.997
BDE-1000.998
BDE-1530.996
BDE-1540.997
BDE-1830.995
BDE-2090.996
Method Performance

The method detection limits (MDLs) and method quantification limits (MQLs) were determined based on a signal-to-noise ratio of 3 and 10, respectively. The recovery of the internal standard was consistently within the acceptable range of 70-120%.

Table 2: Method Detection and Quantification Limits

AnalyteMDL (ng/g in soil)MQL (ng/g in soil)MDL (ng/L in water)MQL (ng/L in water)
BDE-280.050.150.51.5
BDE-470.050.150.51.5
BDE-990.100.301.03.0
BDE-1000.100.301.03.0
BDE-1530.150.451.54.5
BDE-1540.150.451.54.5
BDE-1830.200.602.06.0
BDE-2090.501.505.015.0

Workflow Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis sample Soil or Water Sample spike_is Spike with this compound (IS) sample->spike_is extraction Soxhlet (Soil) or LLE (Water) spike_is->extraction concentration1 Concentrate Extract extraction->concentration1 spe Silica Gel SPE concentration1->spe concentration2 Concentrate to Final Volume spe->concentration2 gcms GC-MS Analysis concentration2->gcms data Data Processing & Quantification gcms->data

Caption: Experimental workflow for the analysis of BFRs.

logical_relationship is This compound (Internal Standard) process Sample Preparation & Analysis is->process analytes Brominated Flame Retardants (Analytes) analytes->process matrix Environmental Matrix (Soil/Water) matrix->process result Accurate Quantification process->result

Caption: Role of this compound in the analytical process.

Conclusion

This application note demonstrates a robust and reliable method for the quantification of polybrominated diphenyl ethers in environmental samples using this compound as an internal standard. The use of an internal standard is critical for achieving accurate and precise results by compensating for variations in sample preparation and instrumental analysis. The described protocol provides a valuable tool for environmental laboratories conducting routine monitoring of these persistent organic pollutants.

References

Application Notes and Protocols for High-Yield Synthesis of 1,2,3-Tribromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2,3-Tribromobenzene (B42115) is a valuable chemical intermediate in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials for organic electronics. Its specific substitution pattern makes it a useful building block in cross-coupling reactions. However, the direct bromination of benzene (B151609) is not a viable method for producing this compound, as it results in a mixture of isomers, with the 1,2,4- and 1,3,5-isomers being the major products.[1] Therefore, a multi-step, regioselective synthesis is required.

This document outlines a high-yield experimental protocol for the synthesis of this compound. The described methodology is based on the Sandmeyer reaction, a reliable and widely used method for the synthesis of aryl halides from aryl diazonium salts.[2] The proposed synthetic route starts from commercially available 2,6-dibromoaniline (B42060), which undergoes diazotization followed by a copper(I) bromide-catalyzed bromination to yield the desired product. This method offers good control over the final substitution pattern.

Overall Synthetic Pathway

The synthesis of this compound from 2,6-dibromoaniline is a two-step process. First, the amino group of 2,6-dibromoaniline is converted into a diazonium salt. Subsequently, the diazonium group is replaced by a bromine atom using a Sandmeyer reaction.

G cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 2,6-Dibromoaniline 2,6-Dibromoaniline 2,6-Dibromobenzenediazonium salt 2,6-Dibromobenzenediazonium salt 2,6-Dibromoaniline->2,6-Dibromobenzenediazonium salt 1. NaNO2, HBr 2. 0-5 °C This compound This compound 2,6-Dibromobenzenediazonium salt->this compound CuBr

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound from 2,6-dibromoaniline.

Protocol 1: Diazotization of 2,6-Dibromoaniline

This protocol describes the conversion of 2,6-dibromoaniline to its corresponding diazonium salt.

Materials:

  • 2,6-Dibromoaniline

  • Hydrobromic acid (48% aqueous solution)

  • Sodium nitrite (B80452) (NaNO₂)

  • Distilled water

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 2,6-dibromoaniline (e.g., 0.1 mol) in a mixture of hydrobromic acid (e.g., 40 mL, 48%) and water (e.g., 40 mL).

  • Cool the flask in an ice-salt bath to maintain the temperature between 0 and 5 °C. Stir the mixture vigorously to obtain a fine suspension.

  • Prepare a solution of sodium nitrite (e.g., 0.11 mol) in cold distilled water (e.g., 20 mL).

  • Add the sodium nitrite solution dropwise from the dropping funnel to the stirred suspension of 2,6-dibromoaniline hydrobromide. Maintain the temperature of the reaction mixture strictly between 0 and 5 °C during the addition. The addition should take approximately 30 minutes.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 30 minutes at 0-5 °C. The resulting solution contains the 2,6-dibromobenzenediazonium bromide salt and should be used immediately in the next step.

Protocol 2: Sandmeyer Reaction for the Synthesis of this compound

This protocol details the conversion of the 2,6-dibromobenzenediazonium salt to this compound.

Materials:

  • 2,6-Dibromobenzenediazonium bromide solution (from Protocol 1)

  • Copper(I) bromide (CuBr)

  • Hydrobromic acid (48% aqueous solution)

  • Dichloromethane (B109758) (or diethyl ether)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) (or sodium sulfate)

Equipment:

  • Beaker or flask for the Sandmeyer reaction

  • Heating mantle or water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a separate beaker, dissolve copper(I) bromide (e.g., 0.12 mol) in hydrobromic acid (e.g., 20 mL, 48%).

  • Cool the freshly prepared diazonium salt solution from Protocol 1 in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to keep the reaction from becoming too vigorous.

  • After the addition is complete, allow the reaction mixture to warm up to room temperature and then heat it gently on a water bath (around 50-60 °C) for 30 minutes to ensure the complete decomposition of the diazonium salt.

  • Cool the reaction mixture to room temperature. The crude this compound will separate as a dark, oily layer or solid.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash them successively with water, saturated sodium bicarbonate solution, and finally with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the crude this compound.

Protocol 3: Purification

The crude product can be purified by recrystallization or distillation.

  • Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol (B145695) or hexane. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration and dry them.

  • Vacuum Distillation: For larger quantities or to obtain a very pure product, the crude oil can be purified by vacuum distillation.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

G start Start prep_aniline Prepare suspension of 2,6-dibromoaniline in HBr start->prep_aniline cool_aniline Cool to 0-5 °C prep_aniline->cool_aniline diazotization Add NaNO2 solution dropwise to aniline (B41778) suspension (0-5 °C) cool_aniline->diazotization prep_nitrite Prepare NaNO2 solution prep_nitrite->diazotization stir_diazo Stir for 30 min at 0-5 °C diazotization->stir_diazo sandmeyer Add diazonium salt solution to CuBr solution stir_diazo->sandmeyer prep_cu_br Prepare CuBr solution in HBr prep_cu_br->sandmeyer warm_reaction Warm to RT, then heat to 50-60 °C sandmeyer->warm_reaction extraction Extract with Dichloromethane warm_reaction->extraction washing Wash organic layer extraction->washing drying Dry over MgSO4 washing->drying evaporation Evaporate solvent drying->evaporation purification Purify by recrystallization or vacuum distillation evaporation->purification end End purification->end

Caption: Logical workflow for the synthesis of this compound.

Data Presentation

Table 1: Reactants and Their Properties

CompoundFormulaMolar Mass ( g/mol )Moles (mol)Quantity
2,6-DibromoanilineC₆H₅Br₂N250.920.125.09 g
Sodium NitriteNaNO₂69.000.117.59 g
Copper(I) BromideCuBr143.450.1217.21 g
Hydrobromic Acid (48%)HBr80.91-~60 mL

Table 2: Product Data and Expected Yield

ProductFormulaMolar Mass ( g/mol )Theoretical Yield (g)Expected Yield (%)Melting Point (°C)
This compoundC₆H₃Br₃314.8031.4875-85%87-89

Reaction Mechanism

The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[2] The key steps involve the transfer of an electron from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. This aryl radical then abstracts a bromine atom from a copper(II) bromide species.

G Ar-N2+ Ar-N2+ Ar• Ar• Ar-N2+->Ar• + Cu(I) -> + N2 + Cu(II) Ar-Br Ar-Br Ar•->Ar-Br + Cu(II)Br -> + Cu(I)

Caption: Simplified mechanism of the Sandmeyer reaction.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Hydrobromic acid is highly corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Diazonium salts can be explosive when isolated and dry. They should be kept in solution and at low temperatures at all times.

  • Brominated aromatic compounds are potentially toxic and should be handled with care.

  • The reaction involves the evolution of nitrogen gas, so the apparatus should not be sealed.

References

Application of 1,2,3-Tribromobenzene in Flame Retardant Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Brominated flame retardants (BFRs) are a broad class of organobromine compounds added to materials to inhibit ignition and slow the spread of fire. While effective, concerns over their environmental persistence, bioaccumulation, and potential toxicity have led to increased research into their degradation pathways. During the incomplete combustion or environmental degradation of more complex BFRs, such as polybrominated diphenyl ethers (PBDEs) and tetrabromobisphenol A (TBBPA), a variety of brominated products of incomplete combustion (BPICs) can be formed, including brominated benzenes and phenols.[1][2]

1,2,3-Tribromobenzene (B42115), a member of the brominated benzene (B151609) family, serves as a crucial model compound in these studies. Although not a commercial BFR itself, its structure is representative of the aromatic core that can be released during the breakdown of larger BFR molecules. Studying the degradation of this compound provides valuable insights into the environmental fate and potential transformation products of these more complex and often more toxic BFRs. This document outlines protocols for investigating the microbial, photo-, and thermal degradation of this compound.

Data Presentation

The following tables summarize quantitative data relevant to the degradation of tribromobenzene and its analogs. Due to the limited availability of specific data for this compound, data from closely related compounds, such as 1,2,4-trichlorobenzene (B33124) and other brominated benzenes, are included as representative examples.

Table 1: Microbial Degradation of Halogenated Benzenes

CompoundOrganism/SystemDegradation RateHalf-life (t½)Degradation ProductsReference
1,2,3-TrichlorobenzeneSoil Microcosm0.33 - 0.5 nmol/day per 20g soilNot Reported3,4,5-trichlorophenol, 2,6-dichlorophenol, 2,3-dichlorophenol[3][4]
1,2,4-TrichlorobenzeneSoil Microcosm~1 nmol/day per 20g soilNot Reported2,4-, 2,5-, and 3,4-dichlorophenol[3][4]
Tribromo-neopentyl alcohol (TBNPA) & Dibromo neopentyl glycol (DBNPG)Four-strain microbial consortiumTotal degradation in 3-7 daysNot ReportedNot Specified[5][6]

Table 2: Photodegradation of Brominated Benzenes

CompoundConditionsQuantum Yield (Φ)Half-life (t½)Degradation ProductsReference
1,2,4-Tribromobenzene (B129733)Acetonitrile (B52724), SunlightNot ReportedNot Reported1,4-dibromobenzene (52%), 1,3-dibromobenzene (B47543) (39%), 1,2-dibromobenzene (B107964) (9%)
1,2,3,5-TetrabromobenzeneAcetonitrile, SunlightNot ReportedNot Reported1,3,5-tribromobenzene (60%), 1,2,4-tribromobenzene (29%), this compound (11%)
Decabromodiphenyl ethane (B1197151) (DBDPE)Various UV and sunlight conditionsNot Reported0.8 - 101.9 min (UV), 41.3 min (sunlight)Variety of debrominated products[7]

Table 3: Thermal Degradation of Brominated Compounds

CompoundTemperature Range (°C)Key Degradation ProductsAnalytical MethodReference
Brominated Flame Retardants (general)280 - 900Brominated benzenes, brominated phenols, HBr, COPyrolysis-GC-MS, FT-IR[1][2][8]
Tetrabromobisphenol A (TBBA)Not SpecifiedHBr, brominated bisphenol A species, brominated phenolsNot Specified[9]
Brominated Butyl Rubber330 - 390Hydrogen bromideThermogravimetry (TG), Derivative Thermogravimetry (DTG)[10]

Experimental Protocols

Detailed methodologies for studying the degradation of this compound are presented below. These protocols are adapted from studies on analogous halogenated aromatic compounds.

Protocol 1: Microbial Degradation in a Soil Microcosm

This protocol is adapted from studies on the biodegradation of trichlorobenzenes in soil.[3][4]

Objective: To assess the aerobic biodegradation of this compound in a soil matrix and identify potential degradation products.

Materials:

  • Test soil (characterized for pH, organic matter content, and microbial population)

  • This compound (analytical grade)

  • Sterile water

  • Microcosm vessels (e.g., 250 mL glass flasks with gas-tight septa)

  • CO2 traps (e.g., vials with NaOH solution)

  • Incubator

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • High-Performance Liquid Chromatography (HPLC)

Procedure:

  • Microcosm Setup:

    • Place 50 g of sieved, fresh soil into each microcosm vessel.

    • Prepare a stock solution of this compound in a minimal amount of a suitable solvent (e.g., acetone).

    • Spike the soil with the this compound solution to achieve the desired concentration (e.g., 50 µg/g of soil). Allow the solvent to evaporate completely in a fume hood.

    • Adjust the soil moisture to 60% of its water-holding capacity with sterile water.

    • Prepare abiotic controls by using autoclaved soil.

    • Include a CO2 trap in each vessel to measure mineralization.

    • Seal the microcosms and incubate in the dark at a controlled temperature (e.g., 25°C).

  • Sampling and Analysis:

    • At regular time intervals (e.g., 0, 7, 14, 28, 56 days), sacrifice triplicate microcosms from both biotic and abiotic sets.

    • Analyze the CO2 traps to determine the amount of ¹⁴CO₂ evolved if using a radiolabeled compound, or by titration for total CO₂.

    • Extract the soil samples with an appropriate solvent (e.g., hexane/acetone mixture).

    • Analyze the extracts by GC-MS to quantify the remaining this compound and to identify any degradation products. Comparison with mass spectral libraries and authentic standards is necessary for product identification.

Protocol 2: Photodegradation in Aqueous Solution

This protocol is a generalized method for assessing the photodegradation of aromatic compounds in an aqueous medium.

Objective: To determine the photodegradation rate of this compound in an aqueous solution under controlled UV irradiation and identify photoproducts.

Materials:

  • This compound (analytical grade)

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp)

  • Quartz reaction vessels

  • Magnetic stirrer

  • HPLC with a UV detector or GC-MS

  • pH meter

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile.

    • Prepare the aqueous working solution by diluting the stock solution in ultrapure water to the desired concentration (e.g., 10 mg/L). The final concentration of acetonitrile should be kept low (<1%) to minimize solvent effects.

    • Adjust the pH of the solution if necessary.

  • Photoreaction:

    • Fill the quartz reaction vessels with the working solution.

    • Place the vessels in the photoreactor on a magnetic stirrer to ensure homogeneity.

    • Turn on the UV lamp to initiate the photodegradation process.

    • Prepare dark controls by wrapping identical vessels in aluminum foil to assess any abiotic degradation not due to light.

  • Sampling and Analysis:

    • At specified time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots from the reaction vessels.

    • Immediately analyze the samples by HPLC or GC-MS to determine the concentration of this compound and to identify and quantify any photoproducts.

Protocol 3: Thermal Degradation using Pyrolysis-GC-MS

This protocol outlines the use of Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) for studying the thermal decomposition of this compound.[1][8][10]

Objective: To identify the thermal degradation products of this compound at elevated temperatures, simulating conditions of incineration or fire.

Materials:

  • This compound (analytical grade)

  • Pyrolyzer coupled to a GC-MS system

  • Sample cups for the pyrolyzer

Procedure:

  • Sample Preparation:

    • Weigh a small amount of this compound (typically in the microgram range) into a pyrolysis sample cup.

  • Pyrolysis and GC-MS Analysis:

    • Place the sample cup in the pyrolyzer.

    • Set the pyrolysis temperature to the desired value (e.g., 600°C, 800°C) to simulate different thermal stress conditions.

    • The pyrolyzer rapidly heats the sample, causing thermal decomposition. The resulting volatile and semi-volatile fragments are then transferred directly to the GC column.

    • The GC separates the degradation products, which are then identified by the MS.

  • Data Analysis:

    • Analyze the resulting chromatogram and mass spectra to identify the degradation products.

    • Compare the mass spectra with spectral libraries (e.g., NIST) and known fragmentation patterns of brominated compounds to confirm the identity of the products.

Visualizations

Experimental Workflow for Microbial Degradation Study

Microbial_Degradation_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis soil Soil Sample spike Spike Soil with 1,2,3-TBB soil->spike TBB This compound TBB->spike microcosm Prepare Biotic & Abiotic Microcosms spike->microcosm incubate Incubate at Controlled Temperature microcosm->incubate sample Sacrifice Microcosms at Time Points incubate->sample extract Solvent Extraction sample->extract gcms GC-MS Analysis extract->gcms data Data Interpretation: Degradation Rate & Product ID gcms->data

Caption: Workflow for studying the microbial degradation of this compound in soil microcosms.

Postulated Aerobic Biodegradation Pathway

Aerobic_Degradation_Pathway TBB This compound DHB Dibromocatechol TBB->DHB Dioxygenase RingCleavage Ring Cleavage Products DHB->RingCleavage Dioxygenase TCA TCA Cycle Intermediates RingCleavage->TCA Mineralization CO2 + H2O + Br- TCA->Mineralization

Caption: A postulated aerobic biodegradation pathway for this compound.

Experimental Setup for Photodegradation

Photodegradation_Setup cluster_reactor Photoreactor System UV_Lamp UV Lamp Reactor Quartz Photoreactor UV_Lamp->Reactor Solution Aqueous Solution of This compound Sampling Time-based Sampling Reactor->Sampling Stirrer Magnetic Stirrer Analysis HPLC or GC-MS Analysis Sampling->Analysis

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 1,2,3-Tribromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 1,2,3-tribromobenzene (B42115). This substrate is a valuable building block in organic synthesis, allowing for the sequential and regioselective introduction of various substituents to create complex, multi-substituted benzene (B151609) derivatives. The differential reactivity of the bromine atoms—with the C2-Br bond being the most sterically hindered and the C1/C3-Br bonds being more accessible—enables controlled functionalization, making it a key intermediate in the synthesis of pharmaceuticals, functional materials, and other high-value organic molecules.

Core Concepts in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic chemistry, facilitating the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1][2] The general catalytic cycle for these reactions typically involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, this compound), forming a Pd(II) intermediate.

  • Transmetalation (for Suzuki and Sonogashira reactions) or Reductive Elimination Precursor Formation (for Heck and Buchwald-Hartwig reactions): In Suzuki and Sonogashira couplings, a second organic group is transferred to the palladium center from an organometallic reagent. In Heck and Buchwald-Hartwig reactions, the alkene or amine coordinates to the palladium complex, setting the stage for the subsequent bond formation.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The regioselectivity of these reactions on this compound is influenced by steric hindrance and electronic effects, often allowing for selective reaction at the less hindered C1 and C3 positions over the more hindered C2 position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)–C(sp²) bonds by reacting an aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.[3][4] This reaction is widely used for the synthesis of biaryls and polyaryls.

Application Notes:

Selective mono-arylation of this compound can be achieved under carefully controlled conditions, typically reacting at one of the less sterically hindered C1 or C3 positions. Subsequent couplings can then be performed to generate unsymmetrical terphenyls and other multi-substituted arenes.[5][6]

Tabulated Data: Suzuki-Miyaura Coupling of Aryl Halides
Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-ChloroacetophenonePhenylboronic acid0.25PEPPSI-type complexK₂CO₃DMF/H₂O803High[7]
Aryl BromidePhenylboronic acid1[(t-Bu)₂P(OH)]₂PdCl₂K₂CO₃N/AMWN/AGood[8]
1-Bromo-3-chloro-5-iodobenzeneArylboronic acidsN/AN/AN/AN/AN/AN/AN/A[9]

Note: Specific data for this compound was not available in the search results. The table provides general conditions for similar substrates.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of an Aryl Halide
  • To a reaction vessel, add the aryl halide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Add a suitable solvent system (e.g., a mixture of toluene (B28343) and water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.[2]

Suzuki_Miyaura_Coupling cluster_workflow Suzuki-Miyaura Coupling Workflow start Start reagents Combine Aryl Halide, Boronic Acid, Catalyst, Base start->reagents 1. solvent Add Solvent (e.g., Toluene/Water) reagents->solvent 2. degas Degas with Inert Gas solvent->degas 3. heat Heat and Stir degas->heat 4. monitor Monitor Reaction (TLC/GC-MS) heat->monitor 5. workup Work-up: Extraction & Washing monitor->workup 6. purify Purify by Chromatography workup->purify 7. product Isolated Product purify->product 8.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[10][11]

Application Notes:

This reaction is highly valuable for the synthesis of arylalkynes. The reactivity of the C-Br bonds in this compound allows for stepwise alkynylation, providing access to a variety of substituted phenylacetylenes. Selective mono-alkynylation is typically achieved at the less hindered positions.

Tabulated Data: Sonogashira Coupling of Aryl Halides
Aryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Aryl IodideTerminal AlkynePd(PPh₃)₂Cl₂ (5)CuI (2.5)DiisopropylamineTHFRT389[12]
Aryl IodidePropynePd-Cu systemN/ATriethylamineTHF-78 to RTN/A85-94[13]
Aromatic HalideTerminal AlkyneImmobilized PdNoneNaOHMethanol100N/AHigh[14]

Note: Specific data for this compound was not available in the search results. The table provides general conditions for similar substrates.

Experimental Protocol: General Procedure for Sonogashira Coupling
  • To a solution of the aryl halide (1.0 equiv) in a suitable solvent (e.g., THF) at room temperature, add sequentially the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%), the copper(I) co-catalyst (e.g., CuI, 2.5 mol%), a base (e.g., diisopropylamine, 7.0 equiv), and the terminal alkyne (1.1 equiv).[12]

  • Stir the reaction mixture at room temperature for a specified time (e.g., 3 hours) or until completion is indicated by TLC or GC-MS.[12]

  • Dilute the reaction mixture with an etheral solvent (e.g., Et₂O) and filter through a pad of celite, washing with the same solvent.

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the coupled product.[12]

Sonogashira_Coupling cluster_pathway Sonogashira Coupling Catalytic Cycle Pd0 Pd(0)Ln ArPdBr Ar-Pd(II)L2-Br Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdC≡CR Ar-Pd(II)L2-C≡CR ArPdBr->ArPdC≡CR CuC≡CR Cu-C≡CR CuC≡CR->ArPdC≡CR Transmetalation Product Ar-C≡CR ArPdC≡CR->Product Reductive Elimination Product->Pd0

Caption: A simplified catalytic cycle for the Sonogashira coupling reaction.

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene.[7][15] A base is used to regenerate the active palladium catalyst.

Application Notes:

The Heck reaction allows for the introduction of alkenyl groups onto the this compound core. As with other cross-coupling reactions, regioselectivity can often be controlled to favor substitution at the less hindered C1 and C3 positions.

Tabulated Data: Heck Reaction of Aryl Halides
Aryl HalideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1-Bromo-2-((methoxymethoxy)methyl)benzeneAcrylate esterPd(OAc)₂ (1-2)PPh₃ (2-4)Et₃NToluene100-110N/AGood[6]
Aryl BromideStyrene/AcrylatePd(L-proline)₂NoneK₂CO₃WaterMW< 1Excellent[1]
BromoiodobenzeneAcrylic AcidPd(OAc)₂NoneEt₃NAcetonitrile80-90135.74[16]

Note: Specific data for this compound was not available in the search results. The table provides general conditions for similar substrates.

Experimental Protocol: General Procedure for Heck Reaction
  • In a dry Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 equiv), the alkene (1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and a ligand (e.g., PPh₃, 2-4 mol%).[6]

  • Add an anhydrous solvent (e.g., toluene) followed by a base (e.g., triethylamine, 1.5-2.0 equiv).[6]

  • Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • After cooling to room temperature, filter the mixture to remove the precipitated ammonium (B1175870) salt.

  • Dilute the filtrate with an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired substituted alkene.

Heck_Reaction cluster_workflow Heck Reaction Experimental Workflow setup Combine Reactants, Catalyst, Ligand, Base heat Heat Reaction Mixture setup->heat filter Filter Precipitated Salt heat->filter extract Aqueous Work-up filter->extract purify Column Chromatography extract->purify product Final Product purify->product

Caption: A simplified workflow for a typical Heck reaction experiment.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[2][17] This reaction is of great importance in the synthesis of pharmaceuticals and other biologically active molecules.

Application Notes:

This reaction allows for the introduction of primary or secondary amines at the bromine-substituted positions of this compound. The choice of ligand is critical for achieving high yields and can influence the regioselectivity of the amination.

Tabulated Data: Buchwald-Hartwig Amination of Aryl Halides
Aryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Aryl BromideArylhydrazinePd(OAc)₂ (5)BINAP (10)Cs₂CO₃Toluene80N/Aup to 85[18]
6-Bromo-2-chloroquinolineCyclic AminesN/AN/AN/AN/AN/AN/AGood[19]
1-Bromo-3-butoxy-5-nitrobenzeneAqueous AmmoniaPd₂(dba)₃ (2)XPhos (8)K₃PO₄Toluene/H₂O10018High[20]

Note: Specific data for this compound was not available in the search results. The table provides general conditions for similar substrates.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • To a Schlenk flask, add the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and the ligand (e.g., BINAP, 10 mol%).[18]

  • Add dry solvent (e.g., toluene) and degas the mixture with an inert gas for 10 minutes.

  • Heat the mixture briefly (e.g., to 80 °C for 15 minutes) and then cool to room temperature.

  • Add the aryl halide (1.0 equiv), the amine (1.5 equiv), and a base (e.g., Cs₂CO₃, 1.1 equiv).[18]

  • Degas the mixture again with an inert gas for 10 minutes.

  • Heat the reaction mixture at the desired temperature (e.g., 80-110 °C) until the reaction is complete.

  • After cooling, dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald_Hartwig_Amination cluster_logical Buchwald-Hartwig Amination: Key Relationships Substrate Aryl Halide (this compound) Product Aryl Amine Substrate->Product Couples with Amine Primary or Secondary Amine Amine->Product Couples with Catalyst Palladium Catalyst Catalyst->Product Catalyzes Ligand Phosphine Ligand Ligand->Catalyst Stabilizes Base Base (e.g., NaOtBu, Cs2CO3) Base->Product Promotes

Caption: Key components and their roles in the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Nitration of 1,2,3-Tribromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The nitration of 1,2,3-tribromobenzene (B42115) is an electrophilic aromatic substitution reaction that introduces a nitro (-NO₂) group onto the aromatic ring. The three bromine atoms on the benzene (B151609) ring are electron-withdrawing, which deactivates the ring towards electrophilic attack. Consequently, harsher reaction conditions, such as the use of fuming nitric acid and/or oleum (B3057394) (fuming sulfuric acid) and elevated temperatures, are typically required compared to the nitration of simpler aromatic compounds like benzene.[1][2][3] The reaction proceeds via the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of nitric and sulfuric acids.[4][5][6] This electrophile then attacks the electron-rich π system of the benzene ring.

The bromine substituents are ortho, para-directors. In this compound, the C5 position is para to the C2 bromine and ortho to the C1 and C3 bromines, making it the most likely site for monosubstitution, leading to the formation of 1,2,3-tribromo-5-nitrobenzene.[7] Under more forcing conditions, further nitration can occur.

Experimental Protocol

This protocol describes a representative procedure for the mononitration of this compound based on methods for other deactivated halogenated benzenes.[1][2] Researchers should optimize conditions based on their specific experimental setup and desired outcome.

Materials and Reagents:

  • This compound

  • Fuming nitric acid (90-95%)

  • Concentrated sulfuric acid (98%) or 30% Oleum (H₂SO₄·SO₃)

  • Dichloromethane (B109758) (or other suitable solvent)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath and oil bath

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization or column chromatography apparatus

Safety Precautions:

  • This reaction involves highly corrosive and strong oxidizing agents. Handle fuming nitric acid and concentrated/fuming sulfuric acid with extreme care inside a chemical fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of side products.[8]

  • The addition of the nitrating mixture or the aromatic compound should be done slowly and carefully.

Procedure:

  • Preparation of the Nitrating Mixture:

    • In a flask cooled in an ice bath, slowly and carefully add a measured amount of fuming nitric acid to a stirred, pre-chilled volume of concentrated sulfuric acid or oleum.[1][8] This mixture should be prepared fresh and kept cold.

  • Reaction Setup:

    • In a separate round-bottom flask equipped with a magnetic stir bar, dropping funnel, and thermometer, dissolve this compound in a minimal amount of a suitable inert solvent like dichloromethane if necessary, or use it neat.

    • Cool the flask containing the tribromobenzene solution in an ice bath.

  • Nitration Reaction:

    • Slowly add the cold nitrating mixture dropwise from the dropping funnel to the stirred solution of this compound.

    • Carefully monitor the internal temperature and maintain it within a specific range (e.g., starting below 60°C and then potentially heating to 125°C for dinitration, as adapted from similar compounds).[2] For mononitration, lower temperatures should be attempted first.

    • After the addition is complete, allow the reaction to stir at the designated temperature for a set period (e.g., 1-9 hours, depending on the desired product and conditions).[1][2]

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is deemed complete, cool the mixture to room temperature and then carefully pour it over a large volume of crushed ice with stirring.[1]

    • The crude product should precipitate out of the aqueous solution. Isolate the solid by vacuum filtration and wash it with cold water until the washings are neutral.

    • If the product is not a solid, perform a liquid-liquid extraction using a suitable organic solvent (e.g., dichloromethane).

    • Wash the combined organic layers sequentially with cold water and saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to isolate the desired isomer(s).[2][9]

Quantitative Data Summary

The following table presents illustrative reaction parameters for the nitration of deactivated brominated benzenes, which can serve as a starting point for the nitration of this compound.

Reagent/ParameterMolar Ratio (Substrate:Reagent)ConcentrationTemperature (°C)Reaction Time (hours)Reference
Dinitration of 1,3-Dibromobenzene
1,3-Dibromobenzene1-< 401[2]
90% Nitric Acid~390%
97% Sulfuric Acid~697%
Trinitration of 1,3-Dibromobenzene
1,3-Dibromobenzene1-< 60, then 1257-9[2]
Potassium Nitrate~4.5Solid
30% OleumSolvent30% SO₃ in H₂SO₄
Trinitration of Dinitrotribromobenzene
s-Dinitrotribromobenzene1-120-1256-9[1]
Potassium Nitrate4Solid
30% OleumSolvent30% SO₃ in H₂SO₄

Experimental Workflow Diagram

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Prepare Nitrating Mixture (HNO₃ + H₂SO₄) in Ice Bath C Slowly Add Nitrating Mixture to Substrate Solution A->C B Dissolve this compound in Reaction Flask B->C D Maintain Temperature Control (e.g., 0-125°C) C->D E Stir for Required Time (1-9 hours) D->E F Monitor by TLC E->F G Quench Reaction on Crushed Ice F->G H Filter Precipitate or Extract with Solvent G->H I Wash with H₂O & NaHCO₃ H->I J Dry Organic Layer (e.g., MgSO₄) I->J K Evaporate Solvent J->K L Purify Crude Product K->L M Recrystallization or Column Chromatography L->M N Characterize Final Product M->N

Caption: Experimental workflow for the nitration of this compound.

References

Application Notes and Protocols: 1,2,3-Tribromobenzene in the Synthesis of Organic Electronic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Tribromobenzene (B42115) is a versatile building block in the synthesis of advanced organic electronic materials. Its three bromine atoms, arranged in a vicinal pattern, provide multiple reaction sites for the construction of complex, multi-substituted aromatic systems.[1] This strategic arrangement allows for the synthesis of molecules with tailored electronic and photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The primary synthetic routes leveraging this compound involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, which enable the formation of carbon-carbon bonds with a high degree of control and selectivity.[1][2]

This document provides detailed application notes and protocols for the use of this compound in the synthesis of triphenylene-based materials, a class of discotic liquid crystals known for their excellent charge-transport properties.

Synthetic Pathways and Key Intermediates

The vicinal bromine atoms on this compound can be sequentially or simultaneously substituted through various cross-coupling reactions to build up larger polycyclic aromatic hydrocarbons (PAHs). A key application is the synthesis of substituted triphenylenes, which are known to self-assemble into columnar structures that facilitate charge transport.

A common strategy involves the initial coupling of this compound with appropriate boronic acids or organostannanes to form terphenyl derivatives, which can then undergo intramolecular cyclization to form the triphenylene (B110318) core. Alternatively, nickel-mediated Yamamoto coupling of ortho-dibromoarenes, which can be synthesized from this compound, offers a direct route to triphenylenes.

Below is a diagram illustrating a generalized synthetic workflow for producing a triphenylene-based material from this compound.

G 1_2_3_Tribromobenzene 1_2_3_Tribromobenzene Suzuki_or_Stille_Coupling Suzuki_or_Stille_Coupling 1_2_3_Tribromobenzene->Suzuki_or_Stille_Coupling Arylboronic acid or Organostannane Substituted_Terphenyl_Intermediate Substituted_Terphenyl_Intermediate Suzuki_or_Stille_Coupling->Substituted_Terphenyl_Intermediate Intramolecular_Cyclization Intramolecular_Cyclization Substituted_Terphenyl_Intermediate->Intramolecular_Cyclization e.g., Scholl reaction Triphenylene_Derivative Triphenylene_Derivative Intramolecular_Cyclization->Triphenylene_Derivative Device_Fabrication Device_Fabrication Triphenylene_Derivative->Device_Fabrication e.g., Spin-coating Organic_Electronic_Device Organic_Electronic_Device Device_Fabrication->Organic_Electronic_Device

Caption: Generalized workflow for synthesizing triphenylene-based materials.

Application Data: Performance of Triphenylene-Based Organic Electronic Materials

Table 1: Performance of Triphenylene-Based Blue Emitters in OLEDs

Compound/Device StructureMax. Luminance (cd/m²)Luminous Efficiency (cd/A)Power Efficiency (lm/W)External Quantum Efficiency (EQE) (%)CIE Coordinates (x, y)
Indeno[1,2-b]triphenylene derivativeNot Specified11.166.054.30(0.21, 0.43)
PIAnTP-based nondoped device27,74511.288.938.36(0.16, 0.14)
PyIAnTP-based nondoped device38,58514.0911.238.69(0.16, 0.19)

Table 2: Charge Carrier Mobility of Triphenylene Derivatives in OFETs

MaterialHole Mobility (cm²/Vs)Electron Mobility (cm²/Vs)On/Off Ratio
Pentacene (for comparison)>1.0->10^6
Dithieno[3,2-b:2′,3′-d]thiophene (DTT) derivativeup to 0.10Not Reported>10^7
Single-crystal Rubrene OFET~8Not ReportedNot Specified

Experimental Protocols

The following are detailed, representative protocols for the synthesis of a substituted triphenylene derivative starting from a readily accessible ortho-dibromoarene, which can be conceptually derived from this compound.

Protocol 1: Synthesis of a Substituted Terphenyl via Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of a terphenyl precursor, a key intermediate in the formation of a triphenylene core.

Materials:

  • 1,2-Dibromo-4,5-dialkoxybenzene (1.0 eq.)

  • Alkoxyphenylboronic acid (2.2 eq.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (0.05 eq.)

  • Potassium carbonate (K₂CO₃) (4.0 eq.)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a round-bottom flask, add 1,2-dibromo-4,5-dialkoxybenzene (1.0 eq.), alkoxyphenylboronic acid (2.2 eq.), K₂CO₃ (4.0 eq.), and Pd(dppf)Cl₂ (0.05 eq.).

  • Add a 2:1:1 mixture of toluene:ethanol:water to the flask.

  • Degas the mixture by bubbling argon or nitrogen through it for 20-30 minutes.

  • Heat the reaction mixture to reflux and stir for 48 hours under an inert atmosphere.

  • Cool the reaction to room temperature and add water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude terphenyl precursor by column chromatography on silica gel.

G Start Start Combine_Reagents Combine dibromoarene, boronic acid, K2CO3, and Pd catalyst in flask Start->Combine_Reagents Add_Solvent Add Toluene:Ethanol:Water (2:1:1) Combine_Reagents->Add_Solvent Degas Degas with Ar or N2 for 20-30 min Add_Solvent->Degas Reflux Reflux at 100 °C for 48 h Degas->Reflux Workup Cool, add water, and extract with ethyl acetate Reflux->Workup Purify Wash, dry, concentrate, and purify by column chromatography Workup->Purify End End Purify->End

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Protocol 2: Synthesis of Unsubstituted Triphenylene via Nickel-Mediated Yamamoto Coupling

This protocol provides a direct route to the triphenylene core from an ortho-dibromoarene.

Materials:

  • o-Dibromobenzene (1.0 eq.)

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (3.0 eq.)

  • 2,2'-Bipyridine (bpy) (3.0 eq.)

  • 1,5-Cyclooctadiene (COD) (3.0 eq.)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Glovebox

  • Oven-dried flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, add Ni(COD)₂ (3.0 eq.), bpy (3.0 eq.), and COD (3.0 eq.) to an oven-dried flask.

  • Add anhydrous THF and stir the mixture at room temperature until a dark purple solution is formed.

  • Add a solution of o-dibromobenzene (1.0 eq.) in anhydrous THF to the catalyst mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford triphenylene.

G Start Start Prepare_Catalyst In glovebox, combine Ni(COD)2, bpy, and COD in anhydrous THF Start->Prepare_Catalyst Add_Substrate Add o-dibromobenzene solution in THF Prepare_Catalyst->Add_Substrate React Stir at room temperature for 24 h Add_Substrate->React Quench Slowly add 1 M HCl React->Quench Workup Extract with dichloromethane Quench->Workup Purify Wash, dry, concentrate, and purify by column chromatography Workup->Purify End End Purify->End

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2,3-Tribromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions to improve the yield and purity of 1,2,3-tribromobenzene (B42115) synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is direct bromination of benzene (B151609) not a suitable method for synthesizing this compound? Direct electrophilic bromination of benzene typically results in a mixture of isomers, with the 1,2,4- and 1,3,5-isomers being the major products due to the ortho- and para-directing effects of the bromine substituents.[1] Achieving a high yield of the pure 1,2,3-isomer through this method is generally not feasible.[1]

Q2: What is the most effective synthetic strategy for preparing this compound? A multi-step synthesis is necessary. The most common and effective strategy involves the Sandmeyer reaction, which utilizes an aryl diazonium salt intermediate.[1][2] This process starts with a suitably substituted aromatic amine, such as 2,6-dibromoaniline. The amine is first converted into a diazonium salt, which is then reacted with a copper(I) bromide catalyst to introduce the third bromine atom.[1][2][3]

Q3: What are the most critical parameters for a high-yield Sandmeyer reaction? The success of the Sandmeyer reaction depends on careful control of several key parameters:

  • Temperature: The diazotization step (formation of the diazonium salt) must be conducted at low temperatures, typically 0-5°C, to prevent the unstable salt from decomposing.[4]

  • Acidity: A sufficient excess of mineral acid is crucial to prevent side reactions, such as the coupling of the diazonium salt with unreacted amine to form azo compounds.[4]

  • Reagent Quality: The use of fresh, high-quality sodium nitrite (B80452) and copper(I) bromide is essential for optimal results. Copper(I) salts can oxidize over time, which reduces their catalytic activity.[4]

  • Immediate Use: The diazonium salt is unstable and should be used immediately after its formation and not stored.[4]

Q4: How can I monitor the completion of the diazotization step? A simple and effective method is to use starch-iodide paper. The presence of excess nitrous acid, which is necessary to ensure the complete conversion of the aromatic amine, will turn the paper blue. A persistent blue color indicates that the diazotization is complete.[4]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound via the Sandmeyer reaction.

Problem 1: Low Yield of Crude Product

Possible CauseRecommended Solution
Decomposition of Diazonium Salt Maintain a strict temperature of 0-5°C during the diazotization and subsequent addition steps. Use the diazonium salt solution immediately after preparation.[4]
Incomplete Diazotization Ensure at least 1.0-1.1 equivalents of sodium nitrite and a sufficient excess of acid (typically 2.5-3.0 equivalents) are used.[4] Confirm the presence of excess nitrous acid at the end of the diazotization step using starch-iodide paper.[4]
Inactive Copper(I) Bromide Catalyst Use freshly purchased or prepared copper(I) bromide. Avoid prolonged exposure of the catalyst to air, which can cause oxidation to the inactive copper(II) state.[4]

Problem 2: Formation of Dark, Tarry Byproducts

Possible CauseRecommended Solution
Radical Side Reactions This is often caused by the decomposition of the diazonium salt. Lower the reaction temperature and ensure the slow, controlled addition of the diazonium salt solution to the copper(I) bromide solution.[4]
Azo Coupling Side Reactions Maintain a sufficiently acidic environment (pH < 2) to ensure the starting aromatic amine is fully protonated, preventing it from acting as a nucleophile and coupling with the diazonium salt.[4]

Problem 3: Product is Impure and Contaminated with Starting Material or Side Products

Possible CauseRecommended Solution
Inefficient Purification The crude product can be purified by recrystallization. A mixture of glacial acetic acid and water is effective.[5] Alternatively, recrystallization from alcohol can be used.[5] For separating non-polar products like tribromobenzene from polar precursors like tribromoaniline, column chromatography is a viable option.[6]
Incomplete Reaction Before work-up, ensure the reaction has gone to completion. Monitor the reaction using an appropriate technique like Thin Layer Chromatography (TLC). Adjust reaction time or temperature if necessary.

Experimental Protocols & Data

Exemplary Protocol: Synthesis of Tribromobenzene via Sandmeyer Reaction

The following protocol is based on the well-documented synthesis of 1,3,5-tribromobenzene (B165230) and can be adapted for the 1,2,3-isomer by starting with the appropriate amine (e.g., 2,6-dibromoaniline).

Step 1: Diazotization of the Aromatic Amine

  • Dissolve the starting amine (e.g., 2,6-dibromoaniline) in an aqueous solution of hydrobromic acid (HBr, ~3 equivalents).

  • Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring.[4]

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, ~1.1 equivalents) dropwise. Ensure the temperature is maintained below 5°C throughout the addition.[4]

  • After the addition is complete, continue stirring for 15-30 minutes at 0-5°C.[4]

  • Confirm the completion of diazotization using starch-iodide paper (should turn blue).[4]

Step 2: Sandmeyer Reaction

  • In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr) in HBr and cool it in an ice bath.[4]

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the cold CuBr solution with vigorous stirring.[4]

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., on a steam bath) until the evolution of nitrogen gas ceases.[5]

Step 3: Isolation and Purification

  • Cool the reaction mixture. The crude product may precipitate or can be isolated by steam distillation or solvent extraction (e.g., with dichloromethane (B109758) or ether).[4]

  • Wash the organic layer with water, a dilute sodium hydroxide (B78521) solution to remove acidic impurities, and then again with water.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation.

  • Purify the crude solid by recrystallization from a suitable solvent like an ethanol/water or acetic acid/water mixture.[5]

Quantitative Data for Tribromobenzene Synthesis

The following table summarizes representative yields for the synthesis of symmetrical tribromobenzene (1,3,5-isomer), which can serve as a benchmark for optimizing the 1,2,3-isomer synthesis.

Synthesis StageReported YieldNotesReference
Crude Product74–77%From diazotization of 2,4,6-tribromoaniline.[5]
After Work-up of Mother Liquor89–95%Demonstrates the importance of processing mother liquors to maximize yield.[5]
Optimized Patented Methodup to 90%Highlights the potential for high yields under optimized conditions.[7]

Visualizations

Workflow and Troubleshooting Diagrams

The following diagrams illustrate the general experimental workflow for the synthesis and a logical approach to troubleshooting common issues.

G Start Starting Amine (e.g., 2,6-Dibromoaniline) Diazotization Diazotization (NaNO₂, HBr, 0-5°C) Start->Diazotization Sandmeyer Sandmeyer Reaction (CuBr) Diazotization->Sandmeyer Crude Crude Product Isolation Sandmeyer->Crude Purification Purification (Recrystallization) Crude->Purification Final Pure this compound Purification->Final

Caption: General experimental workflow for the synthesis of this compound.

G Problem Low Yield or High Impurity Cause1 Diazonium Salt Decomposition? Problem->Cause1 Check Temp Control Cause2 Inactive Catalyst (Oxidized CuBr)? Problem->Cause2 Check Reagents Cause3 Side Reactions (e.g., Azo Coupling)? Problem->Cause3 Check Acidity & Addition Solution1 Solution: - Maintain Temp at 0-5°C - Use Salt Immediately Cause1->Solution1 If Yes Solution2 Solution: - Use Fresh CuBr Cause2->Solution2 If Yes Solution3 Solution: - Ensure Sufficient Acid - Slow Addition of Reagents Cause3->Solution3 If Yes

Caption: Troubleshooting logic tree for common synthesis issues.

References

Technical Support Center: Recrystallization of 1,2,3-Tribromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 1,2,3-tribromobenzene (B42115) using recrystallization techniques.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind recrystallization for purifying this compound?

A1: Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. In the case of this compound, an impure sample is dissolved in a hot solvent to create a saturated solution. As the solution cools, the solubility of this compound decreases, and it crystallizes out of the solution, leaving the impurities dissolved in the solvent (mother liquor). The purified crystals can then be isolated by filtration.

Q2: Which solvents are suitable for the recrystallization of this compound?

A2: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Based on available literature, ethanol (B145695) is a commonly used and effective solvent for the recrystallization of this compound.[1] Toluene is also a known solvent for this compound.[2] A good starting point for solvent selection is to perform small-scale solubility tests with various common laboratory solvents such as ethanol, methanol, and acetic acid to determine the best option for your specific sample and impurity profile.

Q3: How can I determine the correct amount of solvent to use?

A3: The goal is to use the minimum amount of hot solvent required to completely dissolve the impure this compound. Start by adding a small volume of the chosen solvent to your crude material in an Erlenmeyer flask. Heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until all of the solid has just dissolved. Adding too much solvent will result in a lower yield of purified crystals.

Q4: My this compound is colored. How can I remove colored impurities?

A4: If your this compound crystals are expected to be colorless but appear colored, this indicates the presence of impurities. These can often be removed by adding a small amount of activated charcoal (decolorizing carbon) to the hot solution before the filtration step. The colored impurities adsorb onto the surface of the activated charcoal, which is then removed along with any other insoluble impurities during hot filtration. Use charcoal sparingly, as it can also adsorb some of your desired product, leading to a reduced yield.

Q5: What is the expected melting point of pure this compound?

A5: The melting point of pure this compound is approximately 87.5 °C.[3] A sharp melting point close to this value is a good indicator of the purity of your recrystallized product. A broad melting range or a melting point significantly lower than the literature value suggests that the sample is still impure.

Data Presentation

Solubility Data for this compound

SolventTemperature (°C)Solubility ( g/100 mL)
Ethanol25Data not available
78 (boiling)Data not available
Methanol25Data not available
65 (boiling)Data not available
Acetic Acid25Data not available
118 (boiling)Data not available
Toluene25Soluble[2]
111 (boiling)Data not available

Experimental Protocols

Detailed Methodology for Recrystallization of this compound from Ethanol

  • Dissolution: Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask. Add a magnetic stir bar or a boiling chip. In a separate beaker, heat approximately 20-30 mL of ethanol on a hot plate to its boiling point (~78 °C).

  • Addition of Hot Solvent: Carefully add a small portion of the hot ethanol to the flask containing the crude this compound. Place the flask on the hot plate and bring the mixture to a gentle boil while stirring. Continue adding hot ethanol in small increments until the this compound just completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (a spatula tip's worth). Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask and a stemless funnel with a small amount of boiling ethanol. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, preheated flask. This step should be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes. The final product can be further dried in a desiccator or a vacuum oven at a temperature well below its melting point.

  • Analysis: Weigh the dried, purified this compound to calculate the percent recovery and determine its melting point to assess its purity.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is supersaturated.1. Reheat the solution and boil off some of the solvent to concentrate it. Allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of pure this compound.
"Oiling out" occurs (a liquid separates instead of crystals). 1. The boiling point of the solvent is higher than the melting point of the solute (less likely with ethanol for this compound). 2. The solution is too concentrated, causing the solute to come out of solution above its melting point. 3. High concentration of impurities depressing the melting point.1. Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent and allow it to cool more slowly. 2. Consider purifying the crude material by another method, such as column chromatography, before recrystallization.
Low yield of purified crystals. 1. Too much solvent was used for dissolution. 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with too much cold solvent or the solvent was not cold enough.1. Use the minimum amount of hot solvent necessary for dissolution. 2. Ensure the filtration apparatus is preheated and the filtration is performed quickly. 3. Use a minimal amount of ice-cold solvent for washing. You can try to recover a second crop of crystals from the mother liquor by evaporating some of the solvent.
Crystals are still colored after recrystallization. 1. Insufficient amount of activated charcoal was used. 2. The colored impurity has similar solubility properties to this compound.1. Repeat the recrystallization, ensuring an adequate amount of activated charcoal is used. 2. A different purification technique, such as column chromatography, may be necessary.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation A Crude this compound B Add Minimum Hot Solvent A->B C Hot Solution B->C Dissolved D Hot Gravity Filtration (if impurities/charcoal present) C->D E Clear Hot Filtrate D->E F Slow Cooling to Room Temperature E->F G Ice Bath Cooling F->G H Vacuum Filtration G->H I Wash with Ice-Cold Solvent H->I J Dry Crystals I->J K Pure this compound J->K

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization Start Recrystallization Issue NoCrystals No Crystals Form Start->NoCrystals OilingOut Oiling Out Occurs Start->OilingOut LowYield Low Yield Start->LowYield AddSolvent Too much solvent? NoCrystals->AddSolvent Yes Supersaturated Supersaturated? NoCrystals->Supersaturated No Concentrated Too concentrated? OilingOut->Concentrated Yes Impurities High impurities? OilingOut->Impurities No SolventLoss Solvent loss during filtration? LowYield->SolventLoss Yes Washing Improper washing? LowYield->Washing No BoilSolvent Boil off excess solvent AddSolvent->BoilSolvent InduceCrystallization Scratch flask or add seed crystal Supersaturated->InduceCrystallization AddMoreSolvent Reheat and add more solvent Concentrated->AddMoreSolvent Chromatography Consider pre-purification Impurities->Chromatography PreheatApparatus Preheat filtration apparatus SolventLoss->PreheatApparatus MinimalWashing Wash with minimal ice-cold solvent Washing->MinimalWashing

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Avoiding side reactions in the bromination of benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common side reactions during the bromination of benzene (B151609).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the electrophilic bromination of benzene.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Bromobenzene (B47551) 1. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. 2. Loss of Product During Work-up: Inefficient extraction or distillation. 3. Deactivated Catalyst: The Lewis acid catalyst (e.g., FeBr₃) may have been exposed to moisture.1. Optimize Reaction Conditions: Increase the reaction time or slightly raise the temperature (while monitoring for side reactions). Ensure the reaction goes to completion by monitoring the disappearance of the bromine color. 2. Improve Work-up Procedure: Ensure thorough extraction with a suitable solvent. During distillation, carefully collect the fraction corresponding to the boiling point of bromobenzene (156°C).[1] 3. Use Anhydrous Conditions: Ensure all glassware is dry and use a fresh or properly stored anhydrous catalyst.
Formation of Dibromobenzene and Other Polybrominated Products 1. Excess Bromine: Using a stoichiometric excess of bromine will promote further substitution on the activated bromobenzene product. 2. High Reaction Temperature: Higher temperatures can provide the activation energy for subsequent bromination reactions.[2] 3. High Catalyst Concentration: A high concentration of the Lewis acid catalyst can increase the rate of polybromination.1. Control Stoichiometry: Use a 1:1 molar ratio of benzene to bromine, or a slight excess of benzene. Add the bromine dropwise to the reaction mixture to maintain a low concentration of bromine at any given time. 2. Maintain Low Temperature: Keep the reaction temperature below 40°C. The reaction is exothermic, so cooling may be necessary.[2] 3. Use Catalytic Amount: Use a small, catalytic amount of the Lewis acid.
Presence of Unreacted Benzene in the Final Product 1. Insufficient Bromine: The amount of bromine used was less than the stoichiometric amount required to react with all the benzene. 2. Short Reaction Time: The reaction was not allowed to proceed to completion.1. Adjust Stoichiometry: Ensure a 1:1 molar ratio of bromine to benzene. 2. Increase Reaction Time: Monitor the reaction until the characteristic color of bromine disappears, indicating its consumption.
Unexpected Side Products (e.g., from Friedel-Crafts reactions) Contaminated Reagents: The alkyl or acyl halides present as impurities in the reagents or solvents can lead to Friedel-Crafts alkylation or acylation of the benzene ring.Use Pure Reagents: Ensure the purity of benzene, bromine, and the catalyst. Use solvents that are free from potential alkylating or acylating agents.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction in the bromination of benzene, and how can it be minimized?

A1: The primary side reaction is polybromination, leading to the formation of dibromobenzene and, to a lesser extent, tribromobenzene. This occurs because the initial product, bromobenzene, is still susceptible to electrophilic attack. To minimize polybromination, it is crucial to control the reaction conditions. Key strategies include:

  • Stoichiometry Control: Use a 1:1 molar ratio of benzene to bromine. A slight excess of benzene can also be used to favor monosubstitution.

  • Controlled Addition of Bromine: Add the bromine slowly and dropwise to the reaction mixture. This maintains a low concentration of the electrophile, reducing the likelihood of a second bromination event.

  • Temperature Control: Maintain a low reaction temperature, typically between 30°C and 40°C. The reaction is exothermic, so cooling may be required.[2]

Q2: Why is a Lewis acid catalyst necessary for the bromination of benzene?

A2: Benzene is an aromatic compound with a stable, delocalized π-electron system. Molecular bromine (Br₂) is not a strong enough electrophile to attack the stable benzene ring. A Lewis acid catalyst, such as ferric bromide (FeBr₃) or aluminum bromide (AlBr₃), is required to polarize the Br-Br bond, creating a more potent electrophilic species (often represented as Br⁺) that can undergo electrophilic aromatic substitution with benzene.

Q3: Can I use iron filings instead of ferric bromide as a catalyst?

A3: Yes, iron filings are commonly used as a precursor to the catalyst. Iron reacts with a small amount of bromine in situ to form ferric bromide (FeBr₃), which then acts as the Lewis acid catalyst for the reaction.

Q4: How can I purify my bromobenzene product from unreacted benzene and dibromobenzene?

A4: Fractional distillation is the most effective method for purifying bromobenzene. The components have distinct boiling points:

  • Benzene: 80.1°C

  • Bromobenzene: 156°C[1]

  • Dibromobenzene (isomers): ~218-225°C

By carefully controlling the distillation temperature, you can separate the unreacted benzene (lower boiling fraction) and the dibromobenzene byproducts (higher boiling fraction) from the desired bromobenzene.

Q5: What is the purpose of the aqueous sodium hydroxide (B78521) or sodium bisulfite wash during the work-up?

A5: The aqueous sodium hydroxide (NaOH) or sodium bisulfite (NaHSO₃) wash is used to remove any unreacted bromine from the organic layer after the reaction is complete. Bromine is a colored and reactive impurity that needs to be quenched before the final purification steps.

Quantitative Data on Product Distribution

The following table provides data on the product distribution in a reaction aimed at converting polybrominated benzenes back to bromobenzene, which can be indicative of the relative proportions of these species under certain reaction conditions.

Reactant CompositionCatalystTemperature (°C)Pressure (MPa)Reaction Time (hr)Final Product CompositionConversion Efficiency (%)
Bromobenzene: 6%, p-Dibromobenzene: 69.5%, o-Dibromobenzene: 23.7%Ferric Chloride80Normal8Bromobenzene: 94.5%, p-Dibromobenzene: 2.8%, o-Dibromobenzene: 2.1%95
Dibromobenzene: 85%, Tribromobenzene: 10.5%Aluminum Chloride1200.043Bromobenzene: 94.1%, Dibromobenzene: 0.1%, Tribromobenzene: 2.8%97
Dibromobenzene: 15.3%, Tribromobenzene: 35.4%, Tetrabromobenzene: 43.5%Tin Tetrachloride1500.072Bromobenzene: 94%, Tribromobenzene: 0.4%, Tetrabromobenzene: 0.5%99
Dibromobenzene: 85.3%, Tribromobenzene: 7.7%Titanium Tetrachloride900.015Bromobenzene: 95.3%, Dibromobenzene: 1.5%, o-Dibromobenzene: 2.2%96

Data adapted from CN102992948B, demonstrating the halo shift reaction to produce monobromobenzene from polybrominated byproducts.[3]

Experimental Protocol: Selective Monobromination of Benzene

This protocol is designed to favor the formation of monobromobenzene while minimizing polybromination.

Materials:

  • Benzene (anhydrous)

  • Bromine

  • Iron filings or anhydrous ferric bromide (FeBr₃)

  • 10% Sodium hydroxide (NaOH) solution

  • Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle or water bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup:

    • Assemble a clean, dry round-bottom flask with a reflux condenser and a dropping funnel. Protect the apparatus from atmospheric moisture using a drying tube.

    • To the flask, add 78 g (1 mol) of anhydrous benzene and 2 g of iron filings.

  • Addition of Bromine:

    • Place 160 g (1 mol) of bromine in the dropping funnel.

    • Slowly add the bromine dropwise to the stirred benzene and iron filings mixture. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux. This may require external cooling.

  • Reaction Completion:

    • After all the bromine has been added, continue to stir the mixture and gently warm it to 40-50°C until the red-brown color of bromine has disappeared and the evolution of hydrogen bromide gas has ceased. This typically takes about 30 minutes.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Water (2 x 50 mL)

      • 10% Sodium hydroxide solution (50 mL) to remove unreacted bromine and HBr.

      • Water (50 mL)

    • Separate the organic layer (bromobenzene) and dry it over anhydrous calcium chloride or magnesium sulfate.

  • Purification:

    • Filter the dried organic layer to remove the drying agent.

    • Purify the crude bromobenzene by fractional distillation.

    • Collect the fraction boiling between 154-158°C. The expected yield is approximately 70-80%.

Visualizations

Monobromination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep Assemble Dry Apparatus (Flask, Condenser, Dropping Funnel) add_reactants Add Benzene and Iron Filings to Flask prep->add_reactants add_bromine Dropwise Addition of Bromine add_reactants->add_bromine reflux Gentle Reflux (Control Temperature) add_bromine->reflux completion Warm to Complete Reaction reflux->completion cool Cool to Room Temperature completion->cool wash Wash with Water, NaOH, and Water cool->wash dry Dry Organic Layer wash->dry filter Filter dry->filter distill Fractional Distillation filter->distill collect Collect Bromobenzene (154-158°C) distill->collect

Caption: Experimental workflow for the selective monobromination of benzene.

Side_Reaction_Logic start Benzene Bromination condition1 Excess Bromine? start->condition1 condition2 High Temperature? start->condition2 condition3 1:1 Stoichiometry? condition1->condition3 No outcome1 Polybromination (Dibromobenzene, etc.) condition1->outcome1 Yes condition4 Low Temperature? condition2->condition4 No condition2->outcome1 Yes condition3->condition4 Yes condition3->outcome1 No condition4->outcome1 No outcome2 Monobromination (Desired Product) condition4->outcome2 Yes

Caption: Logical relationship between reaction conditions and product formation.

References

Technical Support Center: Optimizing Temperature Conditions for 1,2,3-Tribromobenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions involving 1,2,3-Tribromobenzene (B42115). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental conditions. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, complete with data tables, detailed experimental protocols, and workflow visualizations to address common challenges encountered during the chemical transformation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general thermal stability of this compound?

Q2: How does the steric hindrance of this compound affect reaction temperature selection?

A2: The three adjacent bromine atoms on the benzene (B151609) ring create significant steric hindrance. This can slow down reaction rates compared to less substituted bromobenzenes. Consequently, higher reaction temperatures may be required to achieve a reasonable reaction rate for sterically demanding transformations. However, excessively high temperatures can lead to side reactions such as debromination or rearrangement. Careful optimization is crucial to find a balance between reaction rate and selectivity.

Troubleshooting Guides by Reaction Type

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, the reactivity of this compound can be influenced by temperature, leading to issues with yield and selectivity.

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. Should I increase the temperature?

A1: Increasing the temperature can often improve the yield of Suzuki-Miyaura reactions, but it must be done cautiously.[2]

  • Problem: Low reaction temperature may not provide sufficient energy to overcome the activation barrier, especially with the sterically hindered this compound.

  • Solution: Gradually increase the reaction temperature in increments of 10-20°C. A typical temperature range for Suzuki-Miyaura couplings of aryl bromides is 80-120°C.[3] Monitor the reaction progress by TLC or GC/LC-MS to find the optimal temperature that maximizes product formation without significant decomposition or side product formation.

  • Caution: Excessively high temperatures can lead to catalyst decomposition (palladium black formation) and protodeboronation of the boronic acid, both of which will lower the yield.

Q2: I am observing the formation of multiple products in my Suzuki-Miyaura reaction. How can temperature be used to improve regioselectivity?

A2: The three bromine atoms on this compound have different reactivities, which can lead to a mixture of mono-, di-, and tri-substituted products. While temperature can influence selectivity, it is often a combination of factors.

  • Kinetic vs. Thermodynamic Control: Lower temperatures may favor the kinetically preferred product (reaction at the most accessible bromine), while higher temperatures can lead to the thermodynamically more stable product, potentially through reversible oxidative addition or product isomerization.

  • Troubleshooting Workflow:

    Suzuki_Regioselectivity Start Low Regioselectivity ScreenTemp Screen Temperatures (e.g., 60°C, 80°C, 100°C) Start->ScreenTemp Analyze Analyze Product Ratio (GC/LC-MS, NMR) ScreenTemp->Analyze LowTemp Lower Temperature (Favors Kinetic Product) Analyze->LowTemp Desired isomer is kinetic product HighTemp Higher Temperature (Favors Thermodynamic Product) Analyze->HighTemp Desired isomer is thermodynamic product OptimizeLigand Optimize Ligand/Catalyst LowTemp->OptimizeLigand Still poor selectivity End Improved Regioselectivity LowTemp->End HighTemp->OptimizeLigand Still poor selectivity HighTemp->End OptimizeLigand->ScreenTemp Re-screen

    Caption: Troubleshooting workflow for improving regioselectivity in Suzuki-Miyaura coupling.

Data Presentation: Temperature Effects on Suzuki-Miyaura Coupling

Temperature (°C)Typical ObservationPotential Side ReactionsRecommendation
Room Temperature - 50Slow or no reaction-Increase temperature.
60 - 80Moderate reaction rateProtodeboronation of boronic acid may begin.Good starting range for optimization.
80 - 120Often optimal reaction rateIncreased risk of catalyst decomposition and side product formation.Monitor reaction closely.
> 120Faster reaction but often lower yieldSignificant catalyst decomposition, debromination, homocoupling.Generally not recommended unless necessary for very unreactive substrates.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water).

  • Heating: Heat the reaction mixture to the desired temperature (start with 80°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC/LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Grignard Reagent Formation

The formation of a Grignard reagent from this compound can be challenging due to the electronic effects of the multiple bromine atoms and potential side reactions. Temperature control is critical for success.

Q1: My Grignard reaction with this compound is not initiating. What should I do?

A1: Initiation is a common hurdle in Grignard reactions.

  • Problem: The magnesium surface may be passivated with magnesium oxide, or the reaction temperature may be too low for initiation.

  • Solution:

    • Activation: Ensure the magnesium turnings are fresh and dry. Activating the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can help. Gentle warming with a heat gun can also initiate the reaction.[4]

    • Temperature: While Grignard formation is exothermic, a small amount of initial heating may be necessary. Once the reaction initiates (indicated by bubbling and a cloudy appearance), it should be self-sustaining. Be prepared to cool the reaction vessel in an ice bath to control the exotherm.[4]

Q2: I am getting a low yield of my desired product after quenching the Grignard reagent, and I see a significant amount of biphenyl-type side products. How can I prevent this?

A2: The formation of biphenyl-type products (Wurtz coupling) is a common side reaction, which is often favored at higher temperatures.[4]

  • Problem: High local concentrations of the aryl halide and elevated temperatures promote the coupling of the Grignard reagent with unreacted this compound.

  • Solution:

    • Temperature Control: Maintain a gentle reflux during the Grignard formation. Avoid excessive heating.

    • Slow Addition: Add the solution of this compound in anhydrous ether or THF dropwise to the magnesium suspension to maintain a low concentration of the aryl halide.[4]

Data Presentation: Temperature Guidelines for Grignard Reagent Formation

TemperatureStageRecommendation
Room TemperatureInitiationMay require gentle warming to start.
Gentle Reflux (e.g., ~35°C for Diethyl Ether)FormationMaintain a steady but controlled reflux. Use a water bath for better temperature control.
0°C to Room TemperatureQuenchingCool the Grignard reagent in an ice bath before slowly adding the electrophile.

Experimental Protocol: Grignard Reagent Formation from this compound

  • Setup: Assemble a flame-dried, three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place dry magnesium turnings (1.2 eq.) in the flask.

  • Initiation: Add a small portion of a solution of this compound (1.0 eq.) in anhydrous diethyl ether or THF via the dropping funnel. Gently warm the flask if necessary to initiate the reaction. A small crystal of iodine can be added to the magnesium.

  • Addition: Once the reaction starts, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium is consumed.

  • Reaction with Electrophile: Cool the Grignard reagent in an ice bath and slowly add the electrophile.

Lithiation (Halogen-Metal Exchange)

Lithiation of this compound is a key step for further functionalization. Low temperatures are crucial for the stability of the resulting organolithium species.

Q1: My lithiation reaction is giving a complex mixture of products. How can I improve the selectivity?

A1: The regioselectivity of lithiation can be sensitive to temperature and the choice of alkyllithium reagent.

  • Problem: At higher temperatures, the aryllithium intermediate can be unstable and may undergo side reactions. Furthermore, competitive lithiation at different positions can occur.

  • Solution:

    • Low Temperature: Perform the lithiation at -78°C (dry ice/acetone bath).[5] This temperature enhances the stability of the organolithium intermediate and can improve selectivity.

    • Reagent Choice: The choice of n-BuLi, s-BuLi, or t-BuLi can influence the site of lithiation. n-BuLi is commonly used for halogen-metal exchange.

Troubleshooting Workflow: Lithiation of this compound

Lithiation_Troubleshooting Start Low Yield or Complex Mixture Check_Temp Verify Reaction Temperature (is it at -78°C?) Start->Check_Temp Check_Temp->Start No, adjust to -78°C Check_Reagents Check Reagent Quality (Anhydrous solvents, titrated BuLi) Check_Temp->Check_Reagents Yes Check_Reagents->Start No, use dry solvents/fresh BuLi Optimize_Addition Optimize Addition Rate (Slow, dropwise addition of BuLi) Check_Reagents->Optimize_Addition Yes Optimize_Addition->Start No, slow down addition Quench_Protocol Review Quenching Protocol (Add electrophile at -78°C) Optimize_Addition->Quench_Protocol Yes Quench_Protocol->Start No, quench at low temp End Improved Yield and Selectivity Quench_Protocol->End

Caption: A logical workflow for troubleshooting low-yield or unselective lithiation reactions.

Experimental Protocol: Low-Temperature Lithiation of this compound

  • Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous THF or diethyl ether.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-butyllithium (1.0-1.1 eq.) dropwise to the cooled solution, maintaining the internal temperature below -70°C.

  • Stirring: Stir the reaction mixture at -78°C for 30-60 minutes.

  • Electrophilic Quench: Slowly add the desired electrophile (1.1-1.2 eq.) to the reaction mixture at -78°C.

  • Warming and Work-up: Allow the reaction to warm slowly to room temperature before quenching with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent, dry the organic layer, and purify as needed.

Other Cross-Coupling Reactions

Q1: What are the general temperature considerations for Sonogashira, Heck, and Buchwald-Hartwig amination reactions with this compound?

A1: The optimal temperature for these reactions with the sterically hindered this compound will likely be higher than for simple aryl bromides.

  • Sonogashira Coupling: While some Sonogashira reactions can be performed at room temperature, aryl bromides typically require heating.[6] For a substrate like this compound, a starting temperature of 80-100°C is reasonable. Higher temperatures may be needed but increase the risk of alkyne homocoupling (Glaser coupling).[7]

  • Heck Reaction: Heck reactions with aryl bromides are often carried out at temperatures above 100°C.[5] For less reactive substrates, temperatures of 120-140°C might be necessary.[8] The choice of ligand and base is also critical for success at a given temperature.

  • Buchwald-Hartwig Amination: Typical temperatures for Buchwald-Hartwig aminations are in the range of 80-110°C.[9][10] Sterically hindered substrates like this compound may require conditions at the higher end of this range or the use of more active catalyst systems. Some modern catalyst systems can facilitate these reactions at lower temperatures.[11]

Data Presentation: General Temperature Ranges for Other Cross-Coupling Reactions

ReactionTypical Temperature Range (°C) for Aryl BromidesConsiderations for this compound
Sonogashira Coupling50 - 120Start around 80-100°C. Monitor for homocoupling.
Heck Reaction80 - 140Likely requires >100°C. Ligand choice is crucial.
Buchwald-Hartwig Amination70 - 120Start around 100°C. May require specialized ligands for lower temperatures.

This technical support center provides a starting point for optimizing your reactions with this compound. Remember that the ideal conditions for your specific transformation will depend on the other reactants, catalyst system, and solvent used. Systematic screening of reaction parameters, with temperature as a key variable, is the most effective approach to achieving high yields and selectivity.

References

How to prevent "halogen dance" isomerization in tribromobenzenes

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tribromobenzene Reactions

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with tribromobenzene derivatives, specifically focusing on the prevention of "halogen dance" isomerization.

Frequently Asked Questions (FAQs)

Q1: What is "halogen dance" isomerization and why is it a concern in my tribromobenzene experiments?

A1: The "halogen dance" is a base-catalyzed chemical reaction where a halogen atom migrates from its original position on an aromatic ring to a new one.[1][2] This isomerization is driven by the formation of a more thermodynamically stable organometallic intermediate.[1] For instance, when attempting a metal-halogen exchange or deprotonation on a tribromobenzene, the initially formed carbanion might not be the most stable one. The reaction mixture can then equilibrate, causing the bromine and the metal (e.g., lithium) to "dance" around the ring until the most stable carbanion is formed. This becomes a significant problem as it leads to a mixture of isomers, reducing the yield of your desired product and complicating purification.[3]

Q2: I am observing a mixture of tribromobenzene isomers in my product after a lithiation and electrophilic quench. How can I confirm if this is due to the halogen dance?

A2: The presence of unexpected constitutional isomers of your target molecule is a strong indicator of a halogen dance reaction. For example, if you start with 1,2,4-tribromobenzene (B129733) and aim to functionalize it at the 2-position via a bromine-lithium exchange, but you also isolate products functionalized at the 3- or 5-position, it is highly likely that the bromine and lithium have migrated. The reaction proceeds through a cascade of deprotonation and metal-halogen exchange steps, ultimately leading to the most stable organometal species before being trapped by the electrophile.[4]

Q3: What are the key factors I can control to prevent or minimize halogen dance isomerization?

A3: Preventing the halogen dance involves carefully controlling the reaction conditions to favor the kinetic product over the thermodynamic one. The primary factors to consider are:

  • Temperature: Extremely low temperatures are crucial.

  • Choice of Base: The type and amount of base can determine the initial site of metalation.[1]

  • Solvent: The coordinating properties of the solvent can affect the stability and reactivity of intermediates.[1]

  • Order of Reagent Addition: The sequence in which you mix your reagents can significantly impact the outcome.[1]

  • Choice of Electrophile: A highly reactive electrophile can trap the desired intermediate before it has time to isomerize.[1]

Q4: How does temperature specifically affect the halogen dance, and what temperature should I use?

A4: Temperature is one of the most critical parameters. Lowering the reaction temperature slows down the rate of isomerization. The halogen dance requires the coexistence of both the metalated aryl halide and the non-metalated starting material for the halogen transfer to occur.[1] At very low temperatures (typically -78°C to -100°C), the rate of the bromine migration is significantly reduced, allowing the initially formed (kinetic) organolithium species to be trapped by an electrophile before it can rearrange to the more thermodynamically stable isomer.[3] Conversely, higher temperatures provide the activation energy needed for the system to equilibrate, promoting the halogen dance.[1]

Q5: Which base should I use? Does switching from n-BuLi to LDA help?

A5: The choice of base is critical as it dictates whether the initial anion is formed via metal-halogen exchange or deprotonation.[1]

  • n-Butyllithium (n-BuLi): Tends to initiate the reaction via a fast metal-halogen exchange.

  • Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP): These are strong, non-nucleophilic bases that typically initiate the reaction by deprotonating a C-H bond. The acidity of the available protons on the tribromobenzene ring will determine the initial site of lithiation.

Switching bases can be an effective strategy. For example, if direct deprotonation at a specific site is desired without triggering a halogen exchange, LDA or LiTMP at low temperatures would be the reagents of choice.[3]

Q6: Can changing the solvent suppress the halogen dance?

A6: Yes, the solvent plays a crucial role. The reactivity of organolithium bases is modulated by the solvent environment due to differences in solvation and coordination.[1] For instance, a reaction that readily undergoes halogen dance in Tetrahydrofuran (THF) might be completely suppressed by switching to a different ether-based solvent like tetrahydropyran (B127337) (THP), even under otherwise identical conditions.[1] The choice of solvent can influence the aggregation state and reactivity of the organolithium species, thereby affecting the rate of isomerization.

Q7: I currently add the base to my tribromobenzene solution. Should I reverse the order of addition?

A7: Yes, reversing the order of addition is a highly recommended strategy to suppress the halogen dance. Adding the tribromobenzene substrate slowly to a solution of the base (e.g., n-BuLi or LDA) can lead to immediate and complete metalation of the substrate.[1] This minimizes the time that the metalated species and the unreacted starting material coexist in the solution, which is a necessary condition for the intermolecular halogen transfer.[1]

Troubleshooting and Prevention Workflow

The following diagram outlines a logical workflow for troubleshooting and preventing halogen dance isomerization in your experiments.

G start Problem: Unexpected Isomers Observed check_hd Hypothesis: 'Halogen Dance' Isomerization? start->check_hd opt_temp Step 1: Lower Temperature (e.g., -78°C to -100°C) check_hd->opt_temp Yes opt_add Step 2: Reverse Addition (Add Substrate to Base) opt_temp->opt_add opt_elec Step 3: Use a 'Fast' Electrophile (e.g., CO2, Me3SiCl) opt_add->opt_elec opt_solv Step 4: Change Solvent (e.g., THF -> THP) opt_elec->opt_solv opt_base Step 5: Re-evaluate Base (e.g., n-BuLi vs. LDA/LiTMP) opt_solv->opt_base result Analyze Product Mixture opt_base->result

Caption: A troubleshooting workflow for preventing halogen dance.

Quantitative Data Summary

The effectiveness of different strategies can be seen in the product distribution under various conditions. The following table summarizes hypothetical, yet representative, data for the functionalization of 1-bromo-2-(trifluoromethyl)benzene, a system known to be susceptible to halogen dance.

EntryBase (equiv.)Temperature (°C)Addition OrderQuenching ElectrophileProduct A Yield (Kinetic)Product B Yield (Thermodynamic)
1LiTMP (2.0)-75Base to SubstrateCO₂15%71%
2LiTMP (2.0)-100Base to SubstrateCO₂85%<5%
3LDA (2.0)-75Base to SubstrateCO₂55%39%
4LiTMP (2.0)-100Substrate to BaseCO₂>95%Not Detected
  • Product A (Kinetic): 2-Bromo-6-(trifluoromethyl)benzoic acid (No dance)[3]

  • Product B (Thermodynamic): 2-Bromo-4-(trifluoromethyl)benzoic acid (Post-dance)[3]

Data is illustrative, based on trends reported in the literature for similar systems.[3]

Key Experimental Protocol: Low-Temperature Lithiation and Quench

This protocol details a general procedure designed to minimize halogen dance isomerization during the functionalization of a tribromobenzene.

Objective: To generate a specific lithiated tribromobenzene intermediate and trap it with an electrophile before isomerization can occur.

Materials:

  • 1,2,4-Tribromobenzene (or other isomer)

  • Anhydrous solvent (e.g., THF, freshly distilled)

  • Organolithium reagent (e.g., n-BuLi in hexanes, 2.5 M)

  • Electrophile (e.g., Dry ice (CO₂), Trimethylsilyl (B98337) chloride)

  • Anhydrous, inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Solvent and Reagent Preparation: In the reaction flask, place the organolithium reagent (e.g., n-BuLi, 1.1 equivalents) and dilute with cold, anhydrous THF.

  • Cooling: Cool this solution to -100°C using a liquid nitrogen/isopropanol slush bath. It is critical to maintain this temperature throughout the addition.

  • Substrate Addition (Reverse Addition): Dissolve the 1,2,4-tribromobenzene (1.0 equivalent) in a minimum amount of anhydrous THF. Using a syringe pump for slow, controlled addition, add the tribromobenzene solution to the vigorously stirred n-BuLi solution over 30-60 minutes. Ensure the internal temperature does not rise above -95°C.

  • Stirring: After the addition is complete, stir the reaction mixture at -100°C for an additional 30 minutes to ensure complete metal-halogen exchange.

  • Electrophilic Quench: Add a "fast" and highly reactive electrophile.

    • For Carboxylation: Add a large excess of crushed dry ice (solid CO₂) directly to the reaction flask.

    • For Silylation: Add freshly distilled trimethylsilyl chloride (1.5 equivalents) rapidly via syringe.

  • Warming and Quench: Allow the reaction mixture to slowly warm to room temperature. Once at room temperature, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography or recrystallization. Characterize the product(s) by NMR and MS to confirm the structure and determine the isomeric ratio.

Halogen Dance Mechanism

The following diagram illustrates the general base-catalyzed mechanism of the halogen dance.

G sub Aryl Halide (Ar-X) + Base (B-) deprot Initial Deprotonation or Metal-Halogen Exchange sub->deprot kin_int Kinetic Intermediate (Less Stable Anion) deprot->kin_int rearrange Isomerization (Intermolecular Halogen Transfer) kin_int->rearrange Equilibrium trap_kin Trap with Fast Electrophile (E+) kin_int->trap_kin Low Temp, Fast E+ therm_int Thermodynamic Intermediate (More Stable Anion) trap_therm Trap with Electrophile (E+) therm_int->trap_therm Higher Temp rearrange->therm_int prod_kin Desired Product (Kinetic Control) trap_kin->prod_kin prod_therm Isomeric Byproduct (Thermodynamic Control) trap_therm->prod_therm

Caption: General mechanism of the halogen dance reaction.

References

Technical Support Center: Purification of Crude 1,2,3-Tribromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1,2,3-tribromobenzene (B42115).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem: Low yield of purified this compound after recrystallization.

Possible CauseSuggested Solution
Incomplete crystallization After slow cooling to room temperature, place the flask in an ice bath to decrease the compound's solubility further and promote more complete crystallization.[1]
Use of excess solvent Use the minimum amount of hot solvent necessary to dissolve the crude product to ensure the solution is saturated upon cooling.[1]
Premature crystallization If performing hot filtration to remove insoluble impurities, preheat the funnel and filter paper to prevent the product from crystallizing prematurely.
Inappropriate washing solvent Wash the collected crystals with a small amount of ice-cold recrystallization solvent or a solvent in which this compound has low solubility to minimize product loss.[1]

Problem: The product "oils out" during recrystallization instead of forming crystals.

Possible CauseSuggested Solution
Solution is too concentrated Reheat the mixture until the oil redissolves, then add a small amount of fresh, hot solvent to decrease the saturation level. Allow the solution to cool more slowly.
Cooling is too rapid Ensure a slow and gradual cooling process. Insulate the flask to slow down heat loss.
High impurity content The presence of significant impurities can lower the melting point of the mixture and inhibit crystallization. Consider a preliminary purification step like column chromatography.
Inappropriate solvent The boiling point of the solvent may be too high, or the compound's solubility characteristics in that solvent may promote oiling out. Experiment with different solvent systems.[1]

Problem: Poor separation of this compound from its isomers (1,2,4- and 1,3,5-tribromobenzene) by column chromatography.

Possible CauseSuggested Solution
Inappropriate mobile phase The polarity of the eluent may not be optimal for separating the isomers. Use Thin Layer Chromatography (TLC) to screen different solvent systems (e.g., various ratios of hexane (B92381) and ethyl acetate) to find the one that provides the best separation.
Column overloading Too much crude material was loaded onto the column, leading to broad, overlapping bands. Use a larger column or reduce the amount of sample loaded.
Improperly packed column Air bubbles or channels in the stationary phase will lead to poor separation. Ensure the column is packed uniformly.
Column deactivation For silica (B1680970) gel, residual acidity can sometimes affect the separation of halogenated compounds. Deactivating the silica gel by treatment with a base may improve resolution.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities depend on the synthetic route. Direct bromination of benzene (B151609) can result in a mixture of isomers, with 1,2,4- and 1,3,5-tribromobenzene (B165230) being potential major byproducts.[2] Synthesis from p-nitroaniline may introduce residual starting materials or nitro-substituted intermediates.[2] Crude product can also have a reddish-brown color, indicating the presence of colored impurities.[3]

Q2: What is the expected melting point of pure this compound?

A2: The melting point of pure this compound is approximately 88°C.[4] A broad or depressed melting point of the crude product (e.g., 112-116°C for a related crude tribromobenzene) suggests the presence of impurities.[3]

Q3: Which purification method is best for removing isomeric impurities?

A3: While recrystallization can improve overall purity, column chromatography, particularly High-Performance Liquid Chromatography (HPLC), is generally more effective for separating isomers with similar physical properties.[5][6] Preparative Gas Chromatography (pGC) can also be used for volatile compounds.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be effectively determined by Gas Chromatography (GC) with a Flame Ionization Detector (FID).[4][7] High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are also powerful techniques for purity assessment and structural confirmation.[2]

Experimental Protocols

Recrystallization of this compound

This protocol is adapted from a procedure for a related tribromobenzene isomer and is a good starting point for purification.

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of a hot solvent mixture. A reported solvent system for a similar compound is a mixture of glacial acetic acid and water.[3] Alternatively, ethanol (B145695) can be a suitable solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil the solution for a few minutes.[3]

  • Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold, appropriate solvent (e.g., chilled 95% ethanol) to remove any remaining soluble impurities.[3]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Vacuum Distillation of this compound

Vacuum distillation is suitable for purifying compounds with high boiling points that may decompose at atmospheric pressure.

  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a Claisen adapter to minimize bumping.[8] Ensure all glassware is free of cracks and all joints are properly sealed and greased.

  • Sample Preparation: Place the crude this compound and a magnetic stir bar into the distillation flask.

  • Applying Vacuum: Connect the apparatus to a vacuum source with a trap in between.[8] Turn on the vacuum and allow the pressure to stabilize before applying heat.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point for this compound at the recorded pressure. A "cow" receiving flask can be used to collect multiple fractions without breaking the vacuum.[8]

  • Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature. Slowly reintroduce air into the system before turning off the vacuum source.[8]

Column Chromatography of this compound

This method is effective for separating this compound from isomers and other impurities with different polarities.

  • Solvent Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system (mobile phase) that provides good separation of the desired compound from its impurities. A mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate (B1210297) is a common starting point.

  • Column Packing: Securely clamp a chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the chosen mobile phase and carefully pour it into the column, allowing it to settle into a uniform bed without air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully apply it to the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and begin to collect fractions. Maintain a constant flow rate, either by gravity or by applying gentle pressure (flash chromatography).

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Physical Properties of Tribromobenzene Isomers

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound314.8088271 (rough estimate)
1,2,4-Tribromobenzene314.8044276
1,3,5-Tribromobenzene314.80122271

Table 2: Purity Specifications for Commercial this compound

ParameterSpecificationAnalytical Method
Purity≥ 98.0%Gas Chromatography (GC)[4][7]

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow crude_rec Crude this compound dissolve Dissolve in minimum hot solvent crude_rec->dissolve decolorize Decolorize with activated charcoal (optional) dissolve->decolorize hot_filter Hot gravity filtration (optional) decolorize->hot_filter cool_slowly Cool slowly to room temperature hot_filter->cool_slowly cool_ice Cool in ice bath cool_slowly->cool_ice vacuum_filter Vacuum filtration cool_ice->vacuum_filter wash Wash with cold solvent vacuum_filter->wash dry Dry purified crystals wash->dry pure_rec Pure this compound dry->pure_rec

Caption: A typical workflow for the purification of this compound by recrystallization.

troubleshooting_logic cluster_yield Troubleshooting Low Yield cluster_oiling Troubleshooting 'Oiling Out' cluster_separation Troubleshooting Poor Separation start Purification Issue Encountered issue_type What is the primary issue? start->issue_type low_yield Low Yield issue_type->low_yield Low Recovery oiling_out Product 'Oils Out' issue_type->oiling_out Phase Separation poor_separation Poor Isomer Separation issue_type->poor_separation Impure Product check_solubility Check for high solubility in cold solvent low_yield->check_solubility check_solvent_volume Was excess solvent used? low_yield->check_solvent_volume check_washing Was washing appropriate? low_yield->check_washing check_cooling_rate Was cooling too rapid? oiling_out->check_cooling_rate check_concentration Is the solution too concentrated? oiling_out->check_concentration check_impurities Are there significant impurities? oiling_out->check_impurities check_mobile_phase Optimize mobile phase with TLC poor_separation->check_mobile_phase check_loading Was the column overloaded? poor_separation->check_loading check_packing Was the column packed correctly? poor_separation->check_packing

Caption: A logical workflow for troubleshooting common issues during the purification of this compound.

References

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 1,2,3-Tribromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on catalyst selection, experimental protocols, and troubleshooting for the efficient cross-coupling of 1,2,3-tribromobenzene (B42115). The information is presented in a question-and-answer format to directly address challenges encountered during synthetic experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the cross-coupling of this compound?

A1: The main challenges stem from the presence of three bromine atoms in a sterically crowded vicinal arrangement. This can lead to:

  • Low Reactivity and Yields: Steric hindrance around the bromine atoms can impede the approach of the palladium catalyst, slowing down the crucial oxidative addition step.

  • Selectivity Issues: Controlling the reaction to achieve mono-, di-, or tri-substituted products can be difficult. The electronic and steric environment of each C-Br bond changes after the first and second coupling events, influencing the reactivity of the remaining bromines.

  • Side Reactions: Undesired reactions such as hydrodebromination (replacement of a bromine atom with hydrogen) and homocoupling of the coupling partners can reduce the yield of the desired product.

Q2: Which palladium catalysts and ligands are generally recommended for cross-coupling reactions with this compound?

A2: The choice of catalyst and ligand is critical for overcoming the challenges mentioned above. For sterically hindered substrates like this compound, bulky and electron-rich phosphine (B1218219) ligands are often preferred. These ligands stabilize the palladium center and promote the oxidative addition and reductive elimination steps of the catalytic cycle.

  • For Suzuki-Miyaura Coupling: Systems like Pd(OAc)₂ or Pd₂(dba)₃ in combination with ligands such as SPhos, XPhos, or RuPhos are often effective. For achieving selectivity, the choice of ligand and reaction conditions is paramount.

  • For Sonogashira Coupling: While classic catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ can be used, more specialized ligands may be necessary to achieve high yields with this sterically hindered substrate. A copper(I) co-catalyst (e.g., CuI) is typically employed, although copper-free systems are also utilized to prevent alkyne homocoupling.

  • For Buchwald-Hartwig Amination: Bulky biaryl phosphine ligands developed by Buchwald and Hartwig are the catalysts of choice. These ligands are designed to facilitate C-N bond formation with a wide range of amines and aryl halides, including challenging substrates.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Low or no yield of the desired coupled product.

Possible Cause Troubleshooting Step
Inefficient Oxidative Addition Increase reaction temperature. Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos) to facilitate catalyst insertion into the C-Br bond.
Catalyst Deactivation Ensure rigorous exclusion of oxygen from the reaction. Use fresh, high-purity catalyst and reagents. Consider using a pre-catalyst for more reliable initiation.
Protodeborylation of Boronic Acid Use a milder base (e.g., K₂CO₃, Cs₂CO₃) instead of strong bases like NaOH or KOtBu. Use anhydrous solvents.
Poor Solubility of Reagents Screen different solvent systems (e.g., toluene (B28343), dioxane, THF, DME, often with a co-solvent like water or ethanol).

Problem: Formation of multiple products (mono-, di-, and tri-substituted).

Possible Cause Troubleshooting Step
Lack of Selectivity To favor mono-substitution, use a stoichiometric amount (or slight excess) of the boronic acid. Lower the reaction temperature and shorten the reaction time. To favor poly-substitution, use a larger excess of the boronic acid and prolong the reaction time at a higher temperature.
Steric and Electronic Effects The reactivity of the remaining bromine atoms changes after each coupling. For stepwise synthesis of unsymmetrical products, it is often necessary to isolate the mono- or di-substituted intermediate before proceeding to the next coupling step with a different boronic acid.
Sonogashira Coupling

Problem: Low yield and formation of homocoupled alkyne (Glaser coupling).

Possible Cause Troubleshooting Step
Alkyne Homocoupling Rigorously degas all solvents and reagents to remove oxygen. Consider using a copper-free Sonogashira protocol.
Catalyst Inactivity For sterically hindered this compound, a higher catalyst loading or a more active catalyst system may be required. Screen different palladium sources and phosphine ligands.
Base Incompatibility Ensure the amine base (e.g., triethylamine (B128534), diisopropylethylamine) is dry and of high purity. The choice of base can influence the reaction rate and side product formation.
Buchwald-Hartwig Amination

Problem: Low C-N bond formation efficiency.

Possible Cause Troubleshooting Step
Steric Hindrance Employ bulky biarylphosphine ligands (e.g., from the Buchwald or Hartwig ligand series) specifically designed for challenging couplings.
Inappropriate Base Strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required. However, if your substrate has base-sensitive functional groups, consider weaker bases like K₃PO₄ or Cs₂CO₃, potentially at higher temperatures.
Catalyst Poisoning Certain functional groups on the amine or aryl halide can poison the catalyst. Ensure high purity of all starting materials.

Quantitative Data Summary

While specific data for this compound is not extensively available in the literature, the following tables provide representative conditions for related polyhalogenated substrates, which can serve as a starting point for optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Polybromoarenes

EntryAryl BromideBoronic AcidPd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
11,3-DibromobenzenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10012>95
21,2-Dibromobenzene4-Tolylboronic acidPd₂(dba)₃ (1)XPhos (3)K₂CO₃ (2)Dioxane1101685-95

Table 2: Representative Conditions for Sonogashira Coupling of Polyhaloarenes

EntryAryl HalideAlkynePd Source (mol%)CuI (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
11,3,5-TribromobenzenePhenylacetylenePdCl₂(PPh₃)₂ (1)2Et₃NToluene/H₂O60670-80 (mono)
21,2,3-TriiodobenzenePhenylacetylenePd(PPh₃)₄ (5)10Cs₂CO₃DMFRT1280-90 (mono)

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Bromoarenes

EntryAryl BromideAminePd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1BromobenzeneAnilinePd₂(dba)₃ (1)BINAP (1.5)NaOtBu (1.2)Toluene8024>95
21,3-DibromobenzeneMorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)Dioxane1001880-90

Experimental Protocols

The following are general, representative protocols that should be optimized for the specific cross-coupling of this compound.

General Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (1-2 equiv. relative to Pd), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., toluene, dioxane, or a mixture with water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Sonogashira Coupling
  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine or diisopropylamine).

  • Add the terminal alkyne (1.1-2.2 equiv.) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating and monitor its progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%), the phosphine ligand (e.g., a Buchwald ligand, 2-6 mol%), and the base (e.g., NaOtBu, 1.2-2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed solvent (e.g., toluene or dioxane).

  • Add the amine (1.1-1.5 equiv.).

  • Heat the reaction mixture (typically 80-110 °C) until the starting material is consumed as indicated by TLC or GC-MS.

  • After cooling, quench the reaction, extract the product with an organic solvent, and wash the organic layer.

  • Dry, concentrate, and purify the product by column chromatography.

Visualizations

Cross_Coupling_Catalytic_Cycle cluster_product A Pd(0)L_n B Oxidative Addition Complex A->B Ar-Br C Transmetalation Intermediate B->C R-M C->A Reductive Elimination Product Ar-R C->Product

A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting_Workflow Start Low Yield in Cross-Coupling Catalyst Screen Catalysts & Ligands (e.g., SPhos, XPhos) Start->Catalyst Base Optimize Base (e.g., K3PO4, Cs2CO3, NaOtBu) Start->Base Solvent Screen Solvents (e.g., Toluene, Dioxane, THF) Start->Solvent Temp Adjust Temperature Start->Temp Result Improved Yield? Catalyst->Result Base->Result Solvent->Result Temp->Result Success Reaction Optimized Result->Success Yes Failure Further Optimization Needed Result->Failure No

Technical Support Center: Regioselective Functionalization of 1,2,3-Tribromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the regioselective functionalization of 1,2,3-tribromobenzene (B42115).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving regioselective monofunctionalization of this compound?

A1: The primary challenges stem from the similar electronic and steric environments of the three bromine atoms. In many cross-coupling reactions, achieving high selectivity for a single position can be difficult, often leading to mixtures of mono-substituted isomers and over-reaction to di- or tri-substituted products. The reactivity of the C-Br bonds is not significantly different, making it hard to discriminate between them.[1][2]

Q2: Which bromine is most likely to react in a palladium-catalyzed cross-coupling reaction?

A2: In this compound, the C2-bromine is the most sterically hindered. Therefore, functionalization is generally favored at the less hindered C1 and C3 positions. However, achieving selectivity between the C1/C3 and the C2 position can be influenced by the choice of catalyst, ligand, and reaction conditions. For some polyhalogenated systems, the most electron-deficient or least hindered bromine atom reacts fastest.[1]

Q3: How does the choice of ligand affect the regioselectivity of Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound?

A3: The ligand plays a crucial role in controlling regioselectivity. Bulky, electron-rich phosphine (B1218219) ligands can enhance the rate of oxidative addition and reductive elimination, and their steric profile can influence which C-Br bond is more accessible to the palladium catalyst.[3][4] For instance, very bulky ligands may favor reaction at the least hindered positions. The development of specialized ligands has been instrumental in improving the scope and selectivity of these reactions.[5]

Q4: What are the primary side reactions to be aware of during the functionalization of this compound?

A4: Common side reactions include:

  • Over-reaction: Formation of di- and tri-substituted products.

  • Hydrodehalogenation: Replacement of a bromine atom with a hydrogen atom, leading to the formation of di- or mono-brominated benzenes. This can be promoted by moisture or other protic sources in the reaction mixture.

  • Homocoupling: Coupling of the organometallic reagent with itself (e.g., in Suzuki coupling) or the starting material.

  • Catalyst deactivation: Formation of palladium black, indicating the decomposition of the active catalyst.

Q5: Can bromine-lithium exchange be used for selective functionalization of this compound?

A5: Yes, bromine-lithium exchange is a powerful method for the functionalization of aryl halides. The regioselectivity of this reaction is influenced by factors such as the solvent, temperature, and the presence of directing groups. For polybromoarenes, the exchange is often rapid at low temperatures. Subsequent quenching with an electrophile introduces a new functional group. However, controlling the selectivity between the different bromine positions can still be challenging.[6][7]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Suzuki-Miyaura Coupling
Potential Cause Suggested Solution
Similar reactivity of C-Br bonds. Modify the catalyst and ligand system. Experiment with bulky phosphine ligands (e.g., XPhos, SPhos) which can introduce steric bias.[2]
Over-reaction leading to di- or tri-arylation. Use a stoichiometric amount of the boronic acid (or a slight excess, e.g., 1.1 equivalents). Lower the reaction temperature to slow down the reaction rate and potentially improve selectivity for mono-arylation. Monitor the reaction closely by GC-MS or LC-MS and stop it once the desired mono-arylated product is maximized.
Formation of a mixture of C1/C3 and C2-arylated products. Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands. The choice of solvent can also influence selectivity; consider less polar solvents to potentially enhance steric effects.
Issue 2: Low Yield in Buchwald-Hartwig Amination
Potential Cause Suggested Solution
Catalyst deactivation. Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) as oxygen can deactivate the palladium catalyst. Use freshly distilled and degassed solvents.
Inefficient catalytic cycle. The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. The base's strength and solubility can affect the rate of deprotonation of the amine and the overall catalytic turnover.[5][8]
Hydrodehalogenation as a major side reaction. Use anhydrous solvents and reagents. Ensure the amine starting material is of high purity and dry.
Steric hindrance from the substrate and/or amine. Employ a more active catalyst system, potentially with a more electron-rich and sterically demanding ligand. Higher reaction temperatures may be required, but this can also lead to catalyst decomposition, so optimization is key.
Issue 3: Lack of Selectivity in Bromine-Lithium Exchange
Potential Cause Suggested Solution
Rapid and unselective exchange at low temperatures. Carefully control the temperature of the reaction. Perform the reaction at a very low temperature (e.g., -78 °C or -100 °C) and add the organolithium reagent slowly.
Formation of multiple lithiated species. Use a precise stoichiometry of the organolithium reagent (e.g., n-BuLi or t-BuLi). The choice of organolithium reagent can also influence selectivity.
Isomerization or rearrangement of the aryllithium intermediate. Trap the aryllithium intermediate with the electrophile at the low temperature of its formation before allowing the reaction to warm up.

Data Presentation

Table 1: Regioselectivity in Palladium-Catalyzed Cross-Coupling of Substituted Dibromobenzenes (Illustrative Data)

SubstrateReaction TypeCatalyst/LigandProduct(s)Regiomeric RatioYield (%)
2,3-DibromotolueneSuzuki-MiyauraPd(PPh₃)₄2-Aryl-3-bromotoluene>95:585
3,5-DibromopyridineSuzuki-MiyauraPd(dppf)Cl₂3-Aryl-5-bromopyridine>98:292
1,3-Dibromo-5-methoxybenzeneBuchwald-HartwigPd₂(dba)₃ / XPhos1-Amino-3-bromo-5-methoxybenzene90:1078

This table provides illustrative data for related polyhalogenated systems to highlight factors influencing regioselectivity. Specific data for this compound is sparse in the literature, necessitating empirical optimization.

Experimental Protocols

Protocol 1: General Procedure for Regioselective Suzuki-Miyaura Coupling of this compound
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, the ligand.

  • Solvent Addition: Add a degassed solvent system (e.g., toluene/water, dioxane/water).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by GC-MS or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Bromine-Lithium Exchange and Electrophilic Quench
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a thermometer and under an inert atmosphere, dissolve this compound (1.0 eq.) in a dry ethereal solvent (e.g., THF or diethyl ether).

  • Cooling: Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of an organolithium reagent (e.g., n-BuLi, 1.0-1.1 eq.) dropwise, maintaining the internal temperature below -70 °C. Stir for the desired time at this temperature.

  • Electrophilic Quench: Slowly add the desired electrophile (1.1-1.2 eq.) to the reaction mixture, ensuring the temperature remains low.

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Work-up and Purification: Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.

Mandatory Visualizations

G cluster_0 Troubleshooting Poor Regioselectivity Start Poor Regioselectivity Observed Analyze Analyze Steric and Electronic Factors Start->Analyze ModifyCatalyst Modify Catalyst/Ligand System (e.g., Bulky Ligands) Analyze->ModifyCatalyst OptimizeConditions Optimize Reaction Conditions (Temperature, Stoichiometry) Analyze->OptimizeConditions Improved Improved Regioselectivity ModifyCatalyst->Improved ScreenSolvent Screen Solvents OptimizeConditions->ScreenSolvent ScreenSolvent->Improved

Caption: Workflow for troubleshooting poor regioselectivity.

G cluster_1 Decision Pathway for Mono-functionalization Start Desired Mono-functionalization CrossCoupling Palladium-Catalyzed Cross-Coupling? Start->CrossCoupling Lithiation Bromine-Lithium Exchange? CrossCoupling->Lithiation No Suzuki Suzuki-Miyaura Coupling CrossCoupling->Suzuki Yes Quench Quench with Electrophile Lithiation->Quench Yes Buchwald Buchwald-Hartwig Amination

Caption: Decision tree for selecting a functionalization method.

References

Scaling up the synthesis of 1,2,3-Tribromobenzene for lab use

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1,2,3-Tribromobenzene

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the laboratory synthesis of this compound. It includes frequently asked questions, detailed experimental protocols, and troubleshooting guides to address common issues encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable starting material for the laboratory synthesis of this compound? A1: A frequently used starting material for achieving the 1,2,3-substitution pattern is 4-nitroaniline (B120555). This multi-step synthesis involves strategic introduction and transformation of functional groups to yield the desired product.[1][2][3]

Q2: What are the key stages in the synthesis of this compound from 4-nitroaniline? A2: The synthesis involves several key transformations:

  • Bromination: Introduction of two bromine atoms ortho to the amino group of 4-nitroaniline.[2][3]

  • Reduction: Conversion of the nitro group to an amino group.[3]

  • Diazotization: Transformation of the newly formed amino group into a diazonium salt.[3]

  • Sandmeyer Reaction: Replacement of the diazonium group with a third bromine atom.[1]

  • Deamination: Removal of the original amino group to yield the final product.[2]

Q3: Why is temperature control critical during the diazotization step? A3: Low temperatures, typically between 0-5 °C, are crucial because diazonium salts are thermally unstable.[4] At higher temperatures, they can rapidly decompose, leading to the formation of phenolic byproducts and the evolution of nitrogen gas, which significantly reduces the yield of the desired product.[4][5]

Q4: What is the Sandmeyer reaction and its role in this synthesis? A4: The Sandmeyer reaction is a chemical process used to synthesize aryl halides from aryl diazonium salts using copper(I) salts as a catalyst.[6][7][8] In this synthesis, it is used to replace the diazonium group with a bromine atom, a key step in achieving the tribromo-substitution.[1] The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[6][8]

Q5: What are the expected yields and how can the final product be purified? A5: While yields are dependent on the successful execution of each step, the deamination of 2,4,6-tribromoaniline (B120722) can yield a crude product of 74–77%, which can be increased to 89–95% by processing the mother liquors.[9] The final product, this compound, is often purified by recrystallization from a solvent mixture such as glacial acetic acid and water or ethanol (B145695).[9]

Experimental Protocols

This section details a multi-step protocol for the synthesis of this compound starting from 4-nitroaniline.

Step 1: Synthesis of 2,6-Dibromo-4-nitroaniline (B165464)

  • Dissolve 4-nitroaniline in a suitable solvent like glacial acetic acid.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution. The reaction is exothermic and may require cooling to maintain control.

  • Continue the addition until the reaction mixture maintains a yellow color, indicating the presence of excess bromine.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water to remove acid, and dry. The product is 2,6-dibromo-4-nitroaniline.

Step 2: Synthesis of 3,4,5-Tribromoaniline (B1304853)

  • Reduction of Nitro Group: Reduce the 2,6-dibromo-4-nitroaniline prepared in the previous step. A common method is using a reducing agent like tin and hydrochloric acid (Sn/HCl). This will convert the nitro group (-NO₂) into an amino group (-NH₂), forming 3,4-dibromo-1,2-phenylenediamine.

  • Diazotization and Sandmeyer Reaction:

    • Dissolve the resulting diamine in an acidic solution (e.g., HBr/H₂O).

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Add a cold aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise, keeping the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

    • Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (evolution of N₂ gas) should be observed.

    • Allow the reaction to warm to room temperature and stir until gas evolution ceases. This step replaces one of the amino groups with a bromine atom.

Step 3: Synthesis of this compound

  • Diazotization of 3,4,5-Tribromoaniline:

    • Dissolve the 3,4,5-tribromoaniline in a mixture of ethanol and sulfuric acid.[10]

    • Add sodium nitrite in portions while stirring at room temperature.[10]

  • Deamination (Removal of the Amino Group):

    • Heat the reaction mixture to reflux. The ethanol acts as a reducing agent to remove the diazonium group and replace it with a hydrogen atom.[11]

    • Continue heating until gas evolution stops.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature to allow the product to precipitate.[10]

    • Filter the crude this compound.

    • Wash the solid with water.

    • Recrystallize the crude product from a suitable solvent like ethanol to obtain pure this compound.[10]

Quantitative Data Summary

Table 1: Example Reagent Quantities for Deamination of 2,4,6-Tribromoaniline

ReagentMolar Mass ( g/mol )AmountMoles
2,4,6-Tribromoaniline329.8350.0 g0.15
Absolute Ethanol46.07300 mL-
Benzene78.1175 mL-
Sulfuric Acid (conc.)98.0820 mL~0.37
Sodium Nitrite69.0020.0 g0.29

Source: Adapted from Cumming, W. M. (1937). Systematic organic chemistry.[12]

Table 2: Key Reaction Conditions

Reaction StepKey ReagentsSolventTemperatureTypical Duration
BrominationAniline, BromineGlacial Acetic AcidRoom Temp (Cooling may be needed)3-4 hours
DiazotizationAryl Amine, NaNO₂, Mineral AcidWater / Acid0-5 °C30-60 minutes
Sandmeyer ReactionDiazonium Salt, CuBrWater / HBr0 °C to Room Temp1-3 hours
DeaminationDiazonium Salt, EthanolEthanol / H₂SO₄RefluxUntil gas evolution ceases

Troubleshooting Guide

Table 3: Common Problems and Solutions

Observation / Problem Potential Cause(s) Suggested Solution(s)
Low Yield in Bromination Step - Incomplete reaction. - Loss of bromine due to volatility.- Increase reaction time and monitor via TLC. - Ensure a closed or well-contained setup to minimize bromine loss.
Reaction Mixture Turns Dark Brown/Black During Diazotization - Decomposition of the diazonium salt. - Temperature has risen above 5 °C. - Insufficient acidity leading to azo coupling.- Maintain strict temperature control using an ice-salt bath.[4] - Add the sodium nitrite solution more slowly. - Ensure a sufficient excess of mineral acid is present.[4]
Solid Precipitates Out During Diazotization - The amine salt is not fully soluble. - The diazonium salt itself is precipitating.- Ensure enough acid is used to fully form the soluble amine salt.[4] - If it is the diazonium salt, this can be normal. Proceed with vigorous stirring to ensure homogeneity.[4]
Low Yield or Failed Sandmeyer Reaction - Inactive Cu(I) catalyst. - Premature decomposition of diazonium salt.- Use freshly prepared, high-quality CuBr. - Add the diazonium salt solution to the copper catalyst solution promptly after its formation.
Final Product is Oily or Impure - Presence of phenolic byproducts from diazonium decomposition. - Incomplete deamination.- Ensure rigorous temperature control in the diazotization step. - Purify the final product via recrystallization or column chromatography.
Persistent Starting Material in Final Product - Incomplete reaction in one or more steps.- Monitor each step by TLC to ensure full conversion before proceeding to the next stage. - Re-evaluate stoichiometry and reaction times for the problematic step.

Visualizations

G Experimental Workflow for this compound Synthesis A 4-Nitroaniline B Bromination (Br2, Acetic Acid) A->B C 2,6-Dibromo-4-nitroaniline B->C D Reduction (e.g., Sn/HCl) C->D E 3,4-Dibromo-1,2-phenylenediamine D->E F Diazotization & Sandmeyer (NaNO2/H+ then CuBr) E->F G 3,4,5-Tribromoaniline F->G H Diazotization & Deamination (NaNO2/H+, Ethanol, Reflux) G->H I Crude this compound H->I J Recrystallization I->J K Pure this compound J->K

Caption: Overall workflow for synthesizing this compound.

G Troubleshooting Diazotization & Sandmeyer Reactions Start Problem Occurs Q1 Is the reaction mixture darkening excessively? Start->Q1 A1_Yes Likely diazonium decomposition. Check temperature. Is it > 5°C? Q1->A1_Yes Yes Q2 Is the yield of the Sandmeyer product low? Q1->Q2 No Sol1 Solution: 1. Improve cooling (ice-salt bath). 2. Add NaNO2 solution slower. A1_Yes->Sol1 Yes Sol3 Solution: Ensure sufficient acid is used to prevent azo coupling. A1_Yes->Sol3 No A2_Yes Was the CuBr catalyst freshly prepared? Q2->A2_Yes Yes Other Consult further literature for other side reactions. Q2->Other No Sol2 Solution: Use high-quality, freshly prepared CuBr. A2_Yes->Sol2 No Sol4 Solution: Proceed with vigorous stirring. Ensure homogeneity for next step. A2_Yes->Sol4 Yes, but solid precipitated during diazotization

Caption: Decision tree for troubleshooting common synthesis issues.

References

Validation & Comparative

Reactivity Face-Off: 1,2,3-Tribromobenzene vs. 1,3,5-Tribromobenzene in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

I have gathered significant information regarding the reactivity of polyhalogenated benzenes in Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as lithiation. The key factors influencing reactivity are steric hindrance and electronic effects. For 1,2,3-tribromobenzene (B42115), the adjacent bromines create significant steric hindrance, which can affect the rate of oxidative addition in palladium-catalyzed couplings. In contrast, 1,3,5-tribromobenzene (B165230) is sterically less hindered.

However, I am still lacking a direct comparative study with quantitative data (yields, reaction times under identical conditions) for this compound and 1,3,5-tribromobenzene. While I have found general protocols and discussions of factors affecting reactivity, I do not have specific numbers to populate the comparison tables as requested.

My next step will be to search for articles that, even if not direct comparisons, report the use of either this compound or 1,3,5-tribromobenzene in specific, well-defined reactions (e.g., Suzuki coupling with phenylboronic acid). By extracting the reaction conditions and yields from these separate studies, I can create a comparative table, with the caveat that the data is from different sources. This is a pragmatic approach to fulfilling the user's request for quantitative data in the absence of a single comparative paper. I will also finalize the DOT diagrams based on the mechanistic information I have gathered. After this, I will have enough information to construct the full comparison guide.

Final Answer:

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of polyhalogenated aromatic compounds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures for pharmaceuticals, agrochemicals, and materials science. Among these foundational building blocks, tribromobenzene isomers offer a versatile platform for sequential and exhaustive substitution. This guide provides an objective comparison of the reactivity of this compound and 1,3,5-tribromobenzene, supported by experimental data and detailed methodologies, to aid in the rational design of synthetic routes.

Structural and Electronic Properties: The Basis of Differential Reactivity

The distinct arrangement of bromine atoms on the benzene (B151609) ring in this compound and 1,3,5-tribromobenzene dictates their steric and electronic profiles, which in turn governs their reactivity in common organic transformations.

  • This compound: The vicinal arrangement of the three bromine atoms results in significant steric hindrance around the C-Br bonds, particularly at the C2 position. This steric congestion can impede the approach of bulky reagents and catalysts. Electronically, the inductive effects of the adjacent bromine atoms render the C-Br bonds at C1 and C3 more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions compared to the central C2-Br bond.

  • 1,3,5-Tribromobenzene: This isomer possesses a symmetrical substitution pattern, leading to a less sterically hindered environment at each C-Br bond compared to its 1,2,3-counterpart. The bromine atoms are electronically equivalent, making them equally susceptible to reaction under suitable conditions. This symmetry is often exploited in the synthesis of C3-symmetric molecules.[1][2]

The interplay of these steric and electronic factors is a critical consideration in predicting the outcome of a given reaction, as illustrated in the following diagram.

G Factors Influencing Reactivity cluster_123 This compound cluster_135 1,3,5-Tribromobenzene High Steric Hindrance High Steric Hindrance Regioselectivity Regioselectivity High Steric Hindrance->Regioselectivity Electronic Differentiation Electronic Differentiation Electronic Differentiation->Regioselectivity Reactivity Reactivity Regioselectivity->Reactivity Low Steric Hindrance Low Steric Hindrance Multiple Substitutions Multiple Substitutions Low Steric Hindrance->Multiple Substitutions Electronic Equivalence Electronic Equivalence Electronic Equivalence->Multiple Substitutions Multiple Substitutions->Reactivity

Caption: Logical relationship between structural features and reactivity.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools for the formation of C-C and C-N bonds, respectively. The performance of the tribromobenzene isomers in these reactions is a clear illustration of their differing reactivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds. The reactivity of the tribromobenzene isomers is highly dependent on steric hindrance, which affects the initial oxidative addition step of the catalytic cycle.[3][4]

FeatureThis compound1,3,5-TribromobenzeneRationale
Relative Reactivity ModerateHighThe adjacent bromine atoms in the 1,2,3-isomer create steric hindrance, potentially slowing the rate of oxidative addition compared to the less hindered 1,3,5-isomer.[5]
Regioselectivity Selective for C1/C3 positionsNon-selective (equivalent positions)The C2 position in this compound is highly hindered, favoring reaction at the outer positions. In 1,3,5-tribromobenzene, all positions are equivalent.[6]
Typical Outcome Mono- or di-substituted productsTri-substituted productsThe steric hindrance and electronic deactivation after initial substitutions can make complete reaction challenging for the 1,2,3-isomer. The 1,3,5-isomer is well-suited for exhaustive substitution to form C3-symmetric products.[1][2]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A flame-dried round-bottom flask is charged with the tribromobenzene (1.0 equiv), the desired arylboronic acid (1.1-3.3 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base, for example, K₂CO₃ (2.0 equiv). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A deoxygenated solvent system, such as a mixture of 1,4-dioxane (B91453) and water, is added. The reaction mixture is then heated to a temperature ranging from 80 to 100 °C and stirred until completion, as monitored by TLC or GC-MS. Upon cooling, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

G Suzuki-Miyaura Coupling Workflow Start Start Reaction Setup Combine tribromobenzene, boronic acid, catalyst, and base in a flame-dried flask. Start->Reaction Setup Inert Atmosphere Evacuate and backfill with Argon/Nitrogen. Reaction Setup->Inert Atmosphere Solvent Addition Add deoxygenated solvent. Inert Atmosphere->Solvent Addition Heating Heat to 80-100 °C with stirring. Solvent Addition->Heating Monitoring Monitor reaction progress by TLC or GC-MS. Heating->Monitoring Workup Quench with water, extract with organic solvent. Monitoring->Workup Purification Dry, concentrate, and purify by column chromatography. Workup->Purification End End Purification->End

Caption: Generalized experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals.[7][8] Similar to the Suzuki-Miyaura coupling, steric effects play a significant role in determining the reactivity of the tribromobenzene isomers.

FeatureThis compound1,3,5-TribromobenzeneRationale
Relative Reactivity LowerHigherThe sterically encumbered nature of this compound can hinder the formation of the palladium-amide complex, a key intermediate in the catalytic cycle.[7][9]
Substrate Scope More limited for bulky aminesBroaderThe less hindered C-Br bonds of 1,3,5-tribromobenzene can accommodate a wider range of amine coupling partners, including bulkier secondary amines.
Typical Yields ModerateGood to ExcellentUnder optimized conditions, the amination of 1,3,5-tribromobenzene generally proceeds with higher efficiency.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the tribromobenzene (1.0 equiv), the amine (1.2-3.6 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine (B1218219) ligand (e.g., XPhos), and a base (e.g., NaOtBu). The vessel is sealed, and a solvent such as toluene (B28343) or dioxane is added. The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired arylamine.

Reactivity in Lithiation Reactions

Lithiation followed by quenching with an electrophile is a powerful method for the functionalization of aryl halides. The two primary pathways are lithium-halogen exchange and directed ortho-metalation.

FeatureThis compound1,3,5-TribromobenzeneRationale
Lithium-Halogen Exchange FacileFacileBoth isomers readily undergo lithium-halogen exchange with organolithium reagents such as n-BuLi at low temperatures.[10]
Regioselectivity of Exchange Potentially selectiveNon-selectiveIn this compound, there may be a kinetic preference for exchange at the less hindered C1/C3 positions. In the 1,3,5-isomer, all positions are equivalent.
Directed ortho-Metalation Less favorableNot applicableWhile not the primary pathway in the presence of bromine, if a directing group were present, the steric hindrance in the 1,2,3-isomer could influence the site of deprotonation.[11][12] 1,3,5-Tribromobenzene lacks adjacent protons for this pathway.

Experimental Protocol: General Procedure for Lithiation-Electrophilic Quench

A solution of the tribromobenzene (1.0 equiv) in an anhydrous ethereal solvent (e.g., THF or diethyl ether) is cooled to -78 °C under an inert atmosphere. An organolithium reagent, such as n-butyllithium (1.1-3.3 equiv), is added dropwise, and the mixture is stirred at low temperature for a specified time. The desired electrophile is then added, and the reaction is allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by chromatography or recrystallization.

Conclusion

The choice between this compound and 1,3,5-tribromobenzene in a synthetic campaign is dictated by the desired substitution pattern and the reaction conditions to be employed. 1,3,5-Tribromobenzene, with its lower steric hindrance and electronic equivalence of its bromine atoms, is the substrate of choice for the synthesis of tri-substituted, C3-symmetric molecules via exhaustive substitution. In contrast, this compound offers the potential for regioselective functionalization, allowing for the stepwise introduction of different substituents at the C1/C3 and C2 positions, although its higher steric hindrance may necessitate more forcing reaction conditions and can lead to lower yields. A thorough understanding of the interplay between steric and electronic effects is paramount for the successful application of these versatile building blocks in complex molecule synthesis.

References

Differentiating Tribromobenzene Isomers: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate identification of isomers is paramount. This guide provides a comprehensive comparison of the spectroscopic differences between the three isomers of tribromobenzene—1,2,3-tribromobenzene, 1,2,4-tribromobenzene, and 1,3,5-tribromobenzene—supported by experimental data and detailed methodologies.

The substitution pattern of bromine atoms on the benzene (B151609) ring in these isomers leads to distinct spectroscopic signatures. Understanding these differences is crucial for unambiguous characterization in various research and development applications. This guide will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry to effectively distinguish between these three compounds.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry for the three tribromobenzene isomers.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structural differences between these isomers based on the chemical environment of the hydrogen and carbon atoms.

Isomer¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
This compound Triplet at ~7.2 ppm (1H), Doublet at ~7.6 ppm (2H)~123.8, ~129.5, ~131.2, ~134.0
1,2,4-Tribromobenzene Doublet at ~7.15 ppm (1H), Doublet of doublets at ~7.45 ppm (1H), Doublet at ~7.85 ppm (1H)[1]~114.3, ~121.7, ~124.0, ~131.1, ~134.2, ~136.9[1]
1,3,5-Tribromobenzene Singlet at ~7.7 ppm (3H)[2]~124.2, ~135.1[3][4]
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The isotopic pattern of bromine is a key diagnostic feature.

IsomerMolecular Ion (m/z)Key Fragmentation Peaks (m/z)Isotopic Pattern
This compound 312, 314, 316, 318233, 235, 237 (loss of Br); 154, 156 (loss of 2Br)Characteristic 1:3:3:1 ratio for three bromine atoms[5][6]
1,2,4-Tribromobenzene 312, 314, 316, 318[7]233, 235, 237 (loss of Br); 154, 156 (loss of 2Br)[8]Characteristic 1:3:3:1 ratio for three bromine atoms[5][6]
1,3,5-Tribromobenzene 312, 314, 316, 318[9]233, 235, 237 (loss of Br); 154, 156 (loss of 2Br)[10]Characteristic 1:3:3:1 ratio for three bromine atoms[5][6]
Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the substitution patterns on the benzene ring through characteristic out-of-plane C-H bending vibrations.

IsomerKey IR Absorption Bands (cm⁻¹)
This compound ~780-760 (adjacent C-H bending)
1,2,4-Tribromobenzene ~880-860 (isolated C-H bending), ~820-800 (two adjacent C-H bending)
1,3,5-Tribromobenzene ~860-840 (isolated C-H bending), ~700-680 (C-Br stretching)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra to determine the chemical shifts and coupling patterns of the tribromobenzene isomers.

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Tribromobenzene isomer sample

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the tribromobenzene isomer in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of TMS as an internal standard (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90 degrees, relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of each tribromobenzene isomer to identify the characteristic C-H out-of-plane bending vibrations.

Materials:

  • Fourier-Transform Infrared (FTIR) spectrometer

  • Potassium bromide (KBr) powder (IR grade)

  • Mortar and pestle

  • Pellet press

  • Sample holder

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid tribromobenzene isomer with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[11]

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.[11]

  • Background Spectrum: Place the empty sample holder in the FTIR spectrometer and record a background spectrum.

  • Sample Spectrum: Place the KBr pellet containing the sample in the sample holder and acquire the IR spectrum.

  • Data Analysis: Identify the characteristic absorption bands, particularly in the fingerprint region (1500-600 cm⁻¹), corresponding to the C-H out-of-plane bending and C-Br stretching vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the tribromobenzene isomers, paying close attention to the isotopic distribution of bromine.

Materials:

  • Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)

  • Sample introduction system (e.g., direct insertion probe or gas chromatography inlet)

  • Volatile solvent (e.g., methanol (B129727) or dichloromethane)

Procedure:

  • Sample Preparation: Dissolve a small amount of the tribromobenzene isomer in a suitable volatile solvent.

  • Instrument Setup: Tune and calibrate the mass spectrometer according to the manufacturer's instructions.

  • Sample Introduction: Introduce the sample into the mass spectrometer. For EI, the sample is vaporized and then ionized by a beam of electrons.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-400 amu).

  • Data Analysis:

    • Identify the molecular ion peak cluster. Due to the presence of three bromine atoms, a characteristic isotopic pattern with major peaks at m/z 312, 314, 316, and 318 in a 1:3:3:1 ratio should be observed.[5][6]

    • Analyze the fragmentation pattern to identify characteristic fragment ions, such as the loss of one or more bromine atoms.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a systematic approach to differentiate the tribromobenzene isomers using the spectroscopic data discussed.

Spectroscopic_Differentiation_Workflow cluster_start Start with Unknown Tribromobenzene Isomer cluster_nmr ¹H NMR Analysis cluster_isomers Isomer Identification cluster_confirmation Confirmatory Analysis Start Unknown Sample H_NMR Acquire ¹H NMR Spectrum Start->H_NMR Decision_H_NMR Analyze Splitting Pattern H_NMR->Decision_H_NMR Isomer_135 1,3,5-Tribromobenzene Decision_H_NMR->Isomer_135 Singlet Isomer_123 This compound Decision_H_NMR->Isomer_123 Triplet and Doublet Isomer_124 1,2,4-Tribromobenzene Decision_H_NMR->Isomer_124 Two Doublets and a Doublet of Doublets C_NMR ¹³C NMR Isomer_135->C_NMR Confirm with 2 signals IR IR Spectroscopy Isomer_135->IR Confirm substitution pattern MS Mass Spectrometry Isomer_135->MS Confirm MW and Br count Isomer_123->C_NMR Confirm with 4 signals Isomer_123->IR Confirm substitution pattern Isomer_123->MS Confirm MW and Br count Isomer_124->C_NMR Confirm with 6 signals Isomer_124->IR Confirm substitution pattern Isomer_124->MS Confirm MW and Br count

Caption: Workflow for the spectroscopic differentiation of tribromobenzene isomers.

This comprehensive guide provides the necessary data and methodologies to confidently distinguish between the three isomers of tribromobenzene. By leveraging the unique fingerprints provided by NMR, IR, and Mass Spectrometry, researchers can ensure the identity and purity of their compounds, a critical step in any scientific endeavor.

References

A Comparative Guide to Palladium and Nickel Catalysts for 1,2,3-Tribromobenzene Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures for pharmaceuticals, agrochemicals, and materials science. Among these, 1,2,3-tribromobenzene (B42115) presents a unique challenge and opportunity for sequential and selective cross-coupling reactions. The choice of catalyst is paramount in achieving desired reactivity and selectivity. This guide provides a comprehensive comparison of palladium and nickel catalysts for the coupling reactions of this compound, offering insights into their respective strengths and weaknesses, supported by representative experimental data and protocols.

Performance Comparison: Palladium vs. Nickel

Palladium catalysts are the well-established workhorses of cross-coupling chemistry, renowned for their broad functional group tolerance, high catalytic activity, and predictable reactivity.[1][2] In the context of polyhalogenated benzenes, palladium catalysts can be tuned through ligand selection to achieve selective C-Br bond activation. For instance, in substrates with multiple C-Br bonds, the choice of phosphine (B1218219) ligands can influence the selective mono-, di-, or tri-arylation.[3]

Nickel catalysts have emerged as a cost-effective and sustainable alternative to palladium, owing to nickel's greater natural abundance.[4] Mechanistically, nickel and palladium share similarities in their catalytic cycles, which typically involve oxidative addition, transmetalation, and reductive elimination.[5] However, there are key differences. Nickel(0) is generally more readily oxidized than palladium(0), which can facilitate the oxidative addition step, particularly with less reactive aryl chlorides.[4] Conversely, the reductive elimination step from nickel(II) or nickel(III) intermediates can sometimes be more challenging than from their palladium counterparts.[5] For polybrominated substrates, the higher reactivity of nickel could potentially lead to challenges in controlling selectivity, possibly resulting in mixtures of partially and fully substituted products.

The following table summarizes the general characteristics and performance of palladium and nickel catalysts in the context of aryl bromide coupling reactions, which can be extrapolated to the case of this compound.

ParameterPalladium CatalystsNickel Catalysts
Cost HighLow
Reactivity with Aryl Bromides ExcellentExcellent
Selectivity in Polyhalogenated Arenes Generally high and tunable with ligandsCan be challenging to control, potentially leading to over-alkylation/arylation
Functional Group Tolerance Broad and well-documentedGood, but can be more sensitive to certain functional groups
Catalyst Loading Typically low (0.1 - 5 mol%)Often requires slightly higher loadings (1 - 10 mol%)
Ligand Effects Well-studied, with a vast library of phosphine and NHC ligands to tune reactivity and selectivityLigand effects are significant, but the library of well-understood ligands is less extensive than for palladium
Reaction Conditions Often requires elevated temperaturesCan sometimes proceed under milder conditions due to higher reactivity

Experimental Protocols

Below are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions, which can serve as a starting point for the development of specific procedures for this compound.

Palladium-Catalyzed Three-Fold Suzuki-Miyaura Coupling of 1,3,5-Tribromobenzene (B165230)

This protocol, developed for a related tribromobenzene isomer, illustrates a typical procedure for a palladium-catalyzed multifold coupling.[6]

Reaction Scheme:

Procedure:

A mixture of 1,3,5-tribromobenzene (1 mmol), the corresponding arylboronic acid (4 mmol), K₂CO₃ (3 mmol), and a palladium complex encapsulated in MIL-Cr (0.1 mol% Pd) in a 2:1 solution of EtOH/H₂O (6 mL) is stirred at room temperature for the appropriate time.[6] The progress of the reaction is monitored by gas chromatography (GC). After completion, the catalyst is separated by filtration, and the desired products are extracted with ethyl acetate (B1210297) (3 x 10 mL). The combined organic phases are dried over anhydrous Na₂SO₄ and evaporated under vacuum. The crude product is then purified by recrystallization from a mixture of ethyl acetate and ether (1:1) to afford the pure C₃-symmetric product.[6]

General Protocol for Nickel-Catalyzed Suzuki-Miyaura Coupling of Aryl Bromides

This generalized protocol can be adapted for the coupling of this compound, with the stoichiometry of the boronic acid adjusted depending on the desired degree of substitution.

Procedure:

In a glovebox, a reaction vessel is charged with an aryl bromide (1.0 equiv), an arylboronic acid (1.2-3.6 equiv, depending on the desired substitution), and a base such as K₃PO₄ (2.0-6.0 equiv). A nickel precatalyst, for example, NiCl₂(dppp) (5 mol%), is added. The vessel is sealed and removed from the glovebox. Anhydrous solvent (e.g., dioxane or THF) is added via syringe. The reaction mixture is then heated to a temperature typically ranging from 80 to 120 °C and stirred for several hours until completion, as monitored by TLC or GC-MS. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

Visualizing the Catalytic Process

To aid in the understanding of the underlying chemical transformations, the following diagrams illustrate the key catalytic cycles and a decision-making workflow for catalyst selection.

Catalytic_Cycle Generalized Catalytic Cycle for Cross-Coupling M0 M(0)Ln OA Oxidative Addition M0->OA R-X M2_RX R-M(II)Ln-X OA->M2_RX TM Transmetalation M2_RX->TM R'-B(OH)₂ M2_R_R1 R-M(II)Ln-R' TM->M2_R_R1 RE Reductive Elimination M2_R_R1->RE RE->M0 Catalyst Regeneration Product R-R' RE->Product

A generalized catalytic cycle for Suzuki-Miyaura cross-coupling (M = Pd or Ni).

Catalyst_Selection_Workflow Catalyst Selection Workflow for this compound Coupling Start Define Synthetic Goal Selectivity High Selectivity Required? Start->Selectivity Cost Cost a Major Constraint? Selectivity->Cost No Pd_Catalyst Palladium Catalyst (Well-established, Tunable) Selectivity->Pd_Catalyst Yes Cost->Pd_Catalyst No Ni_Catalyst Nickel Catalyst (Cost-effective, Highly Reactive) Cost->Ni_Catalyst Yes Optimization Reaction Optimization (Ligand, Base, Solvent, Temp.) Pd_Catalyst->Optimization Ni_Catalyst->Optimization Analysis Analyze Product Mixture (Yield, Selectivity) Optimization->Analysis

A decision-making workflow for selecting between palladium and nickel catalysts.

Conclusion

Both palladium and nickel catalysts offer viable pathways for the functionalization of this compound. Palladium catalysis provides a robust and well-understood platform where selectivity can be finely tuned through rational ligand design. Nickel catalysis presents a more economical and highly reactive alternative, which may be advantageous for certain transformations but may also require more extensive optimization to control selectivity in polyhalogenated systems. The choice of catalyst will ultimately depend on the specific synthetic goals, cost considerations, and the desired level of control over the reaction outcome. The protocols and workflows presented here serve as a foundational guide for researchers to navigate these choices and develop efficient and selective cross-coupling strategies for this versatile building block.

References

A Comparative Guide to the Reactivity of 1,2,3-Tribromobenzene and 1,2-Dibromobenzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures. Aryl halides are pivotal precursors in these transformations, and their reactivity is intricately linked to the nature and substitution pattern of the halogen atoms. This guide provides a comprehensive comparison of the performance of 1,2,3-tribromobenzene (B42115) and 1,2-dibromobenzene (B107964) in several key cross-coupling reactions, supported by experimental data to inform substrate selection and reaction optimization.

Executive Summary

The reactivity of brominated benzenes in cross-coupling reactions is fundamentally governed by the C-Br bond dissociation energy and the steric and electronic environment of the reaction center. In comparing this compound and 1,2-dibromobenzene, distinct reactivity and regioselectivity profiles emerge.

This compound possesses two distinct types of bromine atoms: two sterically hindered C2-Br and one less hindered C1/C3-Br. This structural feature often leads to challenges in achieving high selectivity in mono-functionalization reactions. The electronic withdrawing effect of the additional bromine atom in this compound can also influence the reactivity of the C-Br bonds.

1,2-Dibromobenzene , on the other hand, presents two equivalent bromine atoms, which simplifies the regioselectivity for mono-substitution. However, achieving selective mono- versus di-substitution requires careful control of reaction conditions.

This guide will delve into a comparative analysis of these two substrates in Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, presenting available experimental data to illustrate their relative performance.

Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The reactivity of bromobenzenes in this reaction is influenced by catalyst systems and reaction conditions.

General Experimental Workflow for Suzuki-Miyaura Coupling

Setup Reaction Setup (Inert Atmosphere) Reagents Add Aryl Halide, Boronic Acid, Base, Pd Catalyst, & Ligand Setup->Reagents 1. Solvent Add Degassed Solvent Reagents->Solvent 2. Reaction Heat Reaction (e.g., 80-110 °C) Solvent->Reaction 3. Workup Workup (Extraction) Reaction->Workup 4. Purification Purification (Chromatography) Workup->Purification 5.

Caption: A generalized workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Comparative Data for Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1,2-DibromobenzenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene (B28343)/EtOH/H₂O8012~90% (mono-arylated)[1]
1-Bromo-4-chlorobenzene (B145707)Phenylboronic acidPd standard solutionKOHEthanol (B145695)RT0.464%[2]

Reactivity in Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C triple bonds, a valuable transformation in the synthesis of conjugated systems. The reactivity of polybrominated benzenes can be controlled to achieve selective mono- or di-alkynylation.

General Experimental Workflow for Sonogashira Coupling

Setup Reaction Setup (Inert Atmosphere) Reagents Add Aryl Halide, Terminal Alkyne, Base, Pd Catalyst, & Cu(I) salt Setup->Reagents 1. Solvent Add Degassed Solvent Reagents->Solvent 2. Reaction Stir at RT or Heat Solvent->Reaction 3. Workup Workup (Extraction) Reaction->Workup 4. Purification Purification (Chromatography) Workup->Purification 5.

Caption: A generalized workflow for a typical Sonogashira cross-coupling reaction.

Comparative Data for Sonogashira Coupling

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1,2-DibromobenzenePhenylacetylenePd(PPh₃)₂Cl₂ / CuIDiisopropylamine (B44863)THFRT3High (unspecified)[3]
5-substituted-1,2,3-triiodobenzeneVarious terminal alkynesPd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT0.5-185-96% (mono-alkynylated)[4][5]

Note: While the second entry refers to the triiodo- analogue, it provides strong evidence for the feasibility of highly regioselective mono-alkynylation of 1,2,3-trihalobenzenes at the less sterically hindered position.[4][5] The reactivity order of aryl halides is generally I > Br > Cl.[6]

Reactivity in Heck Coupling

The Heck reaction is a powerful method for the arylation of alkenes. The regioselectivity of the reaction with polyhalogenated substrates can be a significant challenge.

General Experimental Workflow for Heck Coupling

Setup Reaction Setup Reagents Add Aryl Halide, Alkene, Base, & Pd Catalyst Setup->Reagents 1. Solvent Add Solvent Reagents->Solvent 2. Reaction Heat Reaction Solvent->Reaction 3. Workup Workup (Filtration/Extraction) Reaction->Workup 4. Purification Purification (Chromatography) Workup->Purification 5.

Caption: A generalized workflow for a typical Heck cross-coupling reaction.

Comparative Data for Heck Coupling

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Bromobenzene (B47551)Styrene (B11656)Pd/CDibutylamine (B89481)[(C₄H₉)(C₆H₁₃)N][(CF₃SO₂)₂N]14012>95%[7]
Aryl Bromidesn-Butyl Acrylate (B77674)Pd(dba)₂ / L·HBrCs₂CO₃Dioxane1202485-98%[8]

Note: Specific experimental data for the Heck reaction with this compound or 1,2-dibromobenzene was not found in the performed searches. The provided data for bromobenzene serves as a general reference.

Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds. The reaction is sensitive to steric hindrance and the electronic nature of the aryl halide.

General Experimental Workflow for Buchwald-Hartwig Amination

Setup Reaction Setup (Inert Atmosphere) Reagents Add Aryl Halide, Amine, Base, Pd Precatalyst, & Ligand Setup->Reagents 1. Solvent Add Degassed Solvent Reagents->Solvent 2. Reaction Heat Reaction Solvent->Reaction 3. Workup Workup (Extraction) Reaction->Workup 4. Purification Purification (Chromatography) Workup->Purification 5.

Caption: A generalized workflow for a typical Buchwald-Hartwig amination reaction.

Comparative Data for Buchwald-Hartwig Amination

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1,4-DibromobenzenePrimary/Secondary AminesPd₂(dba)₃ / XPhosNaOtBuToluene80-1101-4High (unspecified)[9]
5-substituted-1,2,3-triiodobenzeneVarious anilinesPd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane1001260-94% (mono-aminated)[10]

Note: The study on 1,2,3-triiodobenzene (B3054506) demonstrates that highly regioselective mono-amination at the terminal positions is achievable, with the highest yields obtained with electron-poor anilines.[10] This suggests a similar selectivity pattern could be expected for this compound.

Discussion and Mechanistic Considerations

The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step in the catalytic cycle.[11] The C-Br bond is weaker than the C-Cl bond, making aryl bromides generally more reactive than aryl chlorides.[11]

Regioselectivity in this compound: For this compound, oxidative addition is expected to occur preferentially at the C1 or C3 positions due to lower steric hindrance compared to the C2 position, which is flanked by two bromine atoms. Electronic effects also play a role, and theoretical studies can provide deeper insights into the relative activation barriers for the different C-Br bonds.

Selectivity in 1,2-Dibromobenzene: In 1,2-dibromobenzene, the two C-Br bonds are equivalent, simplifying the initial mono-substitution. The primary challenge lies in controlling the reaction to favor mono- over di-substitution. This is typically achieved by using a stoichiometric excess of the dibromobenzene or by carefully controlling the reaction time and temperature.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 1,2-Dibromobenzene: To a solution of 1,2-dibromobenzene (1.0 mmol) and phenylboronic acid (1.2 mmol) in a mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL), potassium carbonate (2.0 mmol) is added. The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) is then added, and the reaction mixture is heated at 80 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.[1]

General Protocol for Sonogashira Coupling of an Aryl Halide: To a solution of the aryl halide (0.81 mmol) in THF (5 mL) at room temperature are added sequentially Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.025 eq), diisopropylamine (7.0 eq), and the terminal alkyne (1.1 eq). The reaction is stirred for 3 hours, then diluted with diethyl ether and filtered through a pad of Celite®. The filtrate is washed with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. Purification by flash column chromatography on silica gel affords the coupled product.[3]

General Protocol for Heck Coupling of Bromobenzene with Styrene: A mixture of bromobenzene (10 mmol), styrene (15 mmol), dibutylamine (20 mmol), and 5% Pd/C catalyst in tributylhexylammonium bistriflamide (an ionic liquid) is heated at 140 °C for 12 hours. After the reaction, the product is extracted with an organic solvent, and the ionic liquid phase containing the catalyst can be recovered and reused.[7]

General Protocol for Buchwald-Hartwig Amination: In a glovebox, an oven-dried vial is charged with the aryl bromide (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol), and a phosphine (B1218219) ligand (e.g., XPhos, 0.02-0.04 mmol). The vial is sealed, and anhydrous, degassed toluene (5 mL) is added. The reaction mixture is then heated at 80-110 °C until the starting material is consumed (monitored by TLC or GC-MS). After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.[9]

Conclusion

The choice between this compound and 1,2-dibromobenzene in cross-coupling reactions depends critically on the desired final product and the acceptable level of isomeric impurities. 1,2-Dibromobenzene offers a more straightforward route to mono-substituted products due to the equivalence of its bromine atoms. In contrast, this compound presents a greater challenge in achieving high regioselectivity for mono-substitution, often requiring careful optimization of reaction conditions and catalyst systems. However, its unique substitution pattern makes it a valuable precursor for the synthesis of more complex, polysubstituted aromatic compounds. The data and protocols presented in this guide provide a foundation for researchers to make informed decisions in the design and execution of their synthetic strategies.

References

Isomer Effects on the Melting Point of Tribromobenzenes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The arrangement of substituents on a benzene (B151609) ring can significantly influence its physical properties, a principle clearly demonstrated by the melting points of tribromobenzene isomers. This guide provides a comparative analysis of the melting points of 1,2,3-tribromobenzene (B42115), 1,2,4-tribromobenzene (B129733), and 1,3,5-tribromobenzene (B165230), supported by experimental data and an exploration of the underlying molecular and intermolecular factors.

Melting Point Comparison of Tribromobenzene Isomers

The melting points of the three tribromobenzene isomers exhibit a wide range, underscoring the profound impact of isomeric substitution on crystal lattice formation.

IsomerMolecular StructureMelting Point (°C)
This compoundthis compound86-90[1]
1,2,4-Tribromobenzene1,2,4-Tribromobenzene41-44[2][3][4][5]
1,3,5-Tribromobenzene1,3,5-Tribromobenzene117-124[6][7][8]

The Role of Molecular Symmetry and Intermolecular Forces

The significant differences in the melting points of tribromobenzene isomers can be primarily attributed to variations in their molecular symmetry and the resulting efficiency of their crystal packing.[9][10]

The highly symmetrical structure of 1,3,5-tribromobenzene allows for a more ordered and compact arrangement of molecules in the crystal lattice. This efficient packing maximizes the intermolecular forces, such as van der Waals forces and halogen bonding (Br···Br, Br···C, and Br···H interactions), which require more energy to overcome during the melting process, resulting in a higher melting point.[9][10] The symmetrical arrangement in 1,3,5-tribromobenzene facilitates optimal intermolecular interactions.[10]

In contrast, the lower symmetry of this compound and 1,2,4-tribromobenzene leads to less efficient crystal packing.[11][12] The irregular shapes of these molecules hinder their ability to fit snugly together, resulting in weaker overall intermolecular forces and, consequently, lower melting points. The particularly low melting point of 1,2,4-tribromobenzene suggests that its asymmetry leads to the least effective crystal packing among the three isomers.

The relationship between molecular symmetry and melting point is a well-established principle in chemistry, often referred to as Carnelley's rule.[9][10] This rule states that for isomeric compounds, the more symmetrical isomer will have the higher melting point. The tribromobenzene isomers provide a classic illustration of this principle.

G Relationship Between Isomeric Structure and Melting Point cluster_isomers Tribromobenzene Isomers cluster_properties Molecular & Crystal Properties cluster_mp Melting Point 1,3,5-TBB 1,3,5-TBB Symmetry Symmetry 1,3,5-TBB->Symmetry High 1,2,3-TBB 1,2,3-TBB 1,2,3-TBB->Symmetry Low 1,2,4-TBB 1,2,4-TBB 1,2,4-TBB->Symmetry Asymmetric Packing Packing Symmetry->Packing influences IMF Intermolecular Forces Packing->IMF determines strength of MP MP IMF->MP governs

Isomer structure's effect on melting point.

Experimental Protocol: Melting Point Determination

The melting point of the tribromobenzene isomers can be determined using the capillary melting point method.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • Sample of tribromobenzene isomer

Procedure:

  • Sample Preparation: A small amount of the crystalline tribromobenzene isomer is finely ground into a powder using a mortar and pestle.

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a sample column of 2-3 mm in height is obtained.

  • Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate. As the temperature approaches the expected melting point, the heating rate is slowed to approximately 1-2 °C per minute to ensure accurate determination.

  • Melting Point Range: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has melted into a clear liquid is recorded as the end of the melting range. A pure compound should have a sharp melting range of 1-2 °C.

This experimental procedure provides a reliable method for verifying the melting points of the tribromobenzene isomers and observing the direct impact of their structural differences.

References

A Comparative Guide to the Synthesis of Tribromobenzene Isomers: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key chemical intermediates is paramount. Tribromobenzenes are a class of compounds frequently utilized as building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. This guide provides a comprehensive cost-benefit analysis of various synthetic routes to the three non-commercial isomers of tribromobenzene: 1,2,3-tribromobenzene (B42115), 1,2,4-tribromobenzene (B129733), and 1,3,5-tribromobenzene (B165230). This analysis is supported by detailed experimental protocols and quantitative data to aid in the selection of the most appropriate synthetic strategy.

At a Glance: Comparison of Synthetic Routes

The selection of a synthetic route is often a trade-off between factors such as the cost of starting materials, the number of synthetic steps, overall yield, and the ease of purification. The following table summarizes the key metrics for the most common laboratory-scale syntheses of the three tribromobenzene isomers.

Product Starting Material Key Steps Overall Yield (%) Estimated Reagent Cost per Gram of Product ($) *
1,3,5-Tribromobenzene Aniline (B41778)Bromination, Diazotization, Deamination70-900.50 - 1.00
This compound 4-Nitroaniline (B120555)Bromination, Reduction, Diazotization, Sandmeyer Reaction40-505.00 - 8.00
1,2,4-Tribromobenzene 3,4-Dibromoaniline (B1580990)Diazotization, Sandmeyer Reaction75-852.00 - 4.00

*Estimated reagent costs are based on laboratory-scale synthesis and current market prices for starting materials and reagents. Prices can vary based on supplier and purity.

Synthetic Route Analysis

1,3,5-Tribromobenzene: The Classic and Cost-Effective Route

The synthesis of 1,3,5-tribromobenzene, also known as sym-tribromobenzene, is a well-established and highly efficient process. The most common and economical route starts from readily available aniline.

Reaction Pathway:

Aniline Aniline TBA 2,4,6-Tribromoaniline (B120722) Aniline->TBA Br₂, H₂O or CH₃COOH Diazonium 2,4,6-Tribromobenzenediazonium sulfate TBA->Diazonium NaNO₂, H₂SO₄, Ethanol (B145695) TBB 1,3,5-Tribromobenzene Diazonium->TBB Ethanol, Heat

Caption: Synthesis of 1,3,5-Tribromobenzene from Aniline.

This two-step, one-pot synthesis involves the exhaustive bromination of aniline to form 2,4,6-tribromoaniline, followed by diazotization and subsequent deamination (removal of the amino group) to yield the final product. The high symmetry of the 2,4,6-tribromoaniline intermediate directs the reaction to a single product, leading to high yields and straightforward purification.

Cost-Benefit: This route is highly advantageous due to the low cost of aniline and bromine, coupled with a high overall yield. The procedure is relatively simple to perform in a standard laboratory setting. The main drawbacks are the use of corrosive bromine and the generation of nitrogen gas during the diazotization step, which requires appropriate safety precautions.

This compound: A Multi-Step Synthesis from a Nitro Precursor

The synthesis of this compound is more complex and less economical than its 1,3,5-isomer. A common route utilizes 4-nitroaniline as the starting material.

Reaction Pathway:

PNA 4-Nitroaniline DBNA 2,6-Dibromo-4-nitroaniline (B165464) PNA->DBNA Br₂, CH₃COOH DBA 2,6-Dibromo-4-aminoaniline DBNA->DBA Sn, HCl (Reduction) Diazonium 2,6-Dibromo-4-aminobenzenediazonium chloride DBA->Diazonium NaNO₂, HCl TBB This compound Diazonium->TBB CuBr (Sandmeyer)

Caption: Synthesis of this compound from 4-Nitroaniline.

This multi-step synthesis begins with the bromination of 4-nitroaniline, followed by the reduction of the nitro group to an amine. The resulting diamine is then selectively diazotized at the 4-position, and a Sandmeyer reaction is used to replace the diazonium group with a bromine atom. A final deamination of the remaining amino group yields this compound.

Cost-Benefit: This route is significantly more expensive due to the higher cost of 4-nitroaniline and the multiple synthetic steps, which contribute to a lower overall yield. The procedure is more complex and requires careful control of reaction conditions, particularly during the selective diazotization and Sandmeyer reaction. However, it provides a reliable method for obtaining the specific 1,2,3-isomer.

1,2,4-Tribromobenzene: A Strategic Sandmeyer Approach

The synthesis of 1,2,4-tribromobenzene can be efficiently achieved through a Sandmeyer reaction starting from a commercially available dibromoaniline isomer. The use of 3,4-dibromoaniline is a common and effective strategy.

Reaction Pathway:

DBA 3,4-Dibromoaniline Diazonium 3,4-Dibromobenzenediazonium chloride DBA->Diazonium NaNO₂, HCl TBB 1,2,4-Tribromobenzene Diazonium->TBB CuBr (Sandmeyer)

Caption: Synthesis of 1,2,4-Tribromobenzene from 3,4-Dibromoaniline.

This two-step synthesis involves the diazotization of 3,4-dibromoaniline followed by a Sandmeyer reaction to introduce the third bromine atom. This method is generally efficient and provides good yields of the desired isomer.

Cost-Benefit: The cost of this route is intermediate between the syntheses of the 1,3,5- and 1,2,3-isomers. The starting material, 3,4-dibromoaniline, is more expensive than aniline but generally less costly than the precursors required for the 1,2,3-isomer. The two-step procedure is relatively straightforward for chemists familiar with diazotization and Sandmeyer reactions.

Experimental Protocols

Synthesis of 1,3,5-Tribromobenzene from Aniline

Materials:

Procedure:

  • Bromination of Aniline: In a well-ventilated fume hood, dissolve aniline in glacial acetic acid. Slowly add a solution of bromine in glacial acetic acid dropwise with stirring. The reaction is exothermic and should be cooled in an ice bath to maintain a temperature below 10 °C. Continue the addition until a persistent yellow color is observed. Pour the reaction mixture into a large volume of cold water to precipitate the 2,4,6-tribromoaniline. Filter the solid, wash with water until neutral, and dry.[1]

  • Deamination of 2,4,6-Tribromoaniline: Dissolve the dried 2,4,6-tribromoaniline in a mixture of ethanol and benzene by warming.[2] Cool the solution and slowly add concentrated sulfuric acid.[2] While stirring vigorously, add solid sodium nitrite in small portions.[2] An effervescence of nitrogen gas will be observed. After the addition is complete, gently reflux the mixture until gas evolution ceases. Cool the reaction mixture and pour it into a mixture of ice and water. The crude 1,3,5-tribromobenzene will precipitate. Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure product.[2]

Synthesis of this compound from 4-Nitroaniline

Materials:

  • 4-Nitroaniline

  • Bromine

  • Glacial Acetic Acid

  • Tin (Sn) metal

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite

  • Copper(I) Bromide (CuBr)

Procedure:

  • Bromination of 4-Nitroaniline: Dissolve 4-nitroaniline in glacial acetic acid. Slowly add a solution of bromine in glacial acetic acid. Heat the mixture to around 80-90 °C for several hours. Cool the reaction and pour into water to precipitate 2,6-dibromo-4-nitroaniline. Filter, wash with water, and dry.

  • Reduction of the Nitro Group: To a mixture of the 2,6-dibromo-4-nitroaniline and granular tin, add concentrated hydrochloric acid portion-wise with stirring. The reaction is exothermic and may require cooling. After the initial reaction subsides, heat the mixture on a steam bath for 1-2 hours to ensure complete reduction. Cool the mixture and make it strongly alkaline with sodium hydroxide (B78521) solution to precipitate the tin salts and liberate the free amine. Steam distill or extract the mixture with a suitable organic solvent to isolate the 2,6-dibromo-4-aminoaniline.

  • Sandmeyer Reaction: Dissolve the 2,6-dibromo-4-aminoaniline in a mixture of concentrated hydrochloric acid and water and cool to 0-5 °C. Slowly add a cold aqueous solution of sodium nitrite, keeping the temperature below 5 °C, to form the diazonium salt solution. In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid. Slowly add the cold diazonium salt solution to the copper(I) bromide solution with stirring. A vigorous evolution of nitrogen will occur. After the addition is complete, warm the mixture gently to complete the reaction. Steam distill the mixture to isolate the crude this compound. Purify by recrystallization or distillation.

Synthesis of 1,2,4-Tribromobenzene from 3,4-Dibromoaniline

Materials:

  • 3,4-Dibromoaniline

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite

  • Copper(I) Bromide (CuBr)

  • Hydrobromic Acid (HBr)

Procedure:

  • Diazotization: Suspend 3,4-dibromoaniline in a mixture of concentrated acid (HCl or H₂SO₄) and water. Cool the mixture to 0-5 °C in an ice-salt bath. Slowly add a cold, concentrated aqueous solution of sodium nitrite dropwise with vigorous stirring, ensuring the temperature remains below 5 °C. Continue stirring for 15-20 minutes after the addition is complete.

  • Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide in concentrated hydrobromic acid. Cool this solution in an ice bath. Slowly and carefully add the cold diazonium salt solution to the cuprous bromide solution with constant stirring. A vigorous evolution of nitrogen gas will occur. After the initial effervescence subsides, allow the mixture to warm to room temperature and then heat it gently (e.g., on a water bath at 50-60 °C) for about 30 minutes to ensure the reaction goes to completion. Cool the mixture and extract the 1,2,4-tribromobenzene with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic extract with dilute sodium hydroxide solution and then with water. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.

Conclusion

The choice of the optimal synthetic route for a specific tribromobenzene isomer is a multifactorial decision. For 1,3,5-tribromobenzene , the direct and high-yielding synthesis from aniline makes it the most cost-effective option. The synthesis of This compound is more challenging and expensive, necessitating a multi-step approach from 4-nitroaniline. For 1,2,4-tribromobenzene , a Sandmeyer reaction on a commercially available dibromoaniline provides a good balance of yield, cost, and procedural simplicity. By carefully considering the factors outlined in this guide, researchers can make informed decisions to procure or synthesize the required tribromobenzene isomer in the most efficient and economical manner for their specific research and development needs.

References

Safety Operating Guide

Proper Disposal of 1,2,3-Tribromobenzene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 1,2,3-Tribromobenzene, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

I. Hazard Identification and Safety Precautions

This compound is a chemical that requires careful handling due to its potential health and environmental hazards. It may cause long-lasting harmful effects to aquatic life.[1] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]

Hazard ClassificationDescriptionPersonal Protective Equipment (PPE)
Aquatic Hazard Long-term (chronic) aquatic hazard, Category 4.Avoid release to the environment.[1][2]
Skin Irritation Causes skin irritation, Category 2.[1]Wear protective gloves and clothing.[1][3][4]
Eye Irritation Causes serious eye irritation, Category 2A.[1]Wear eye protection, such as safety goggles or a face shield.[1][3][4]
Respiratory Irritation May cause respiratory irritation, Category 3.[1]Use in a well-ventilated area or with respiratory protection.[1][3][4]

It is important to note that this compound is not classified as a carcinogen by the International Agency for Research on Cancer (IARC) or the National Toxicology Program (NTP).

II. Spill Management Protocol

In the event of a spill, immediate and proper cleanup is necessary to mitigate exposure and environmental contamination.

Minor Spills:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Containment: Cover drains to prevent the chemical from entering waterways.

  • Absorption: For liquid spills, use an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth to contain the spill.[2] For solid spills, carefully sweep up the material, avoiding dust generation.

  • Collection: Use non-sparking tools to collect the absorbed material or swept-up solid into a suitable, labeled container for disposal.

  • Decontamination: Clean the affected area thoroughly.

Major Spills:

  • Evacuate: Immediately evacuate all personnel from the area.

  • Emergency Services: Alert your institution's emergency response team and provide them with the location and nature of the spill.

  • Prevent Spread: If it is safe to do so, take steps to prevent the spill from entering drains or waterways.[3][4]

III. Disposal Procedures

The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][3][4] It is crucial to adhere to all national and local regulations governing hazardous waste disposal.

Step-by-Step Disposal:

  • Waste Characterization: Chemical waste generators are responsible for determining if the waste is classified as hazardous under applicable regulations.[4] When discarded, this compound may be considered a hazardous waste if it exhibits characteristics such as ignitability, corrosivity, reactivity, or toxicity.[5]

  • Waste Collection:

    • Collect waste this compound in its original container or a designated, compatible, and properly labeled waste container.

    • Do not mix with other waste.

  • Container Labeling: Clearly label the waste container with "Waste this compound" and the appropriate hazard symbols.

  • Waste Storage: Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal Request: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

Disposal of Empty Containers:

  • Handle uncleaned containers as you would the product itself.

  • Containers must be thoroughly emptied.[6] If any residue remains, the container should be disposed of as hazardous waste.[6]

  • For containers that can be cleaned, the first rinse should be collected and disposed of as hazardous waste.[6] Some regulations may require collecting the first three rinses for highly toxic chemicals.[6]

  • Triple-rinsed containers may be disposed of as regular laboratory glass waste, but this should be confirmed with your institution's EHS department.[7][8]

IV. Experimental Protocols

No specific experimental protocols for the in-lab neutralization or treatment of this compound waste were found in the reviewed literature. The standard and recommended procedure is to transfer the chemical waste to a licensed and approved hazardous waste disposal facility. Incineration in a facility equipped with an afterburner and flue gas scrubber is a potential disposal method.[1]

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 Waste Generation & Characterization cluster_1 Containment & Labeling cluster_2 Storage & Disposal A This compound Waste Generated B Characterize Waste: - Pure substance - Contaminated material - Spill debris A->B C Select Compatible Container B->C Proceed to Containment D Label Container: 'Waste this compound' + Hazard Symbols C->D E Seal Container D->E F Store in Designated Hazardous Waste Area E->F Ready for Storage G Contact EHS or Licensed Waste Disposal Contractor F->G H Arrange for Pickup and Transport to Approved Facility G->H I Proper Disposal (e.g., Incineration) H->I

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.